Product packaging for 3-Bromo-1H-indole-6-carboxylic acid(Cat. No.:CAS No. 219508-19-7)

3-Bromo-1H-indole-6-carboxylic acid

Cat. No.: B1283764
CAS No.: 219508-19-7
M. Wt: 240.05 g/mol
InChI Key: XZNVEIYDUGPMCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-1H-indole-6-carboxylic acid is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO2 B1283764 3-Bromo-1H-indole-6-carboxylic acid CAS No. 219508-19-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-7-4-11-8-3-5(9(12)13)1-2-6(7)8/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNVEIYDUGPMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573895
Record name 3-Bromo-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219508-19-7
Record name 3-Bromo-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-1H-indole-6-carboxylic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-1H-indole-6-carboxylic acid

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound. The content is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry, offering detailed data, experimental insights, and visualization of related biological pathways.

Chemical Identity and Structure

This compound is a substituted indole derivative. The indole scaffold is a common motif in biologically active compounds and pharmaceuticals. The presence of a bromine atom at the 3-position and a carboxylic acid group at the 6-position provides specific steric and electronic properties that can be exploited in molecular design.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₆BrNO₂[1][2]

  • Canonical SMILES: C1=CC2=C(C=C1C(=O)O)NC(=C2)Br

  • InChI Key: InChI=1S/C9H6BrNO2/c10-7-5-11-8-3-1-2-4(9(12)13)6(8)7/h1-3,5,11H,(H,12,13)

Physicochemical Properties

Quantitative data for this compound is not extensively available in the public literature. However, data for closely related isomers are presented below for comparative purposes.

Table 1: General and Physicochemical Properties

PropertyValueSource
CAS Number 219508-19-7
Molecular Weight 240.06 g/mol [1]
Appearance White or light yellow powder (Isomer: 6-Bromo-1H-indole-3-carboxylic acid)[1]
Melting Point 238-240 °C (decomposes) (Isomer: 5-Bromo-1H-indole-3-carboxylic acid)[3]
Boiling Point 240 °C (lit.) (Isomer: 5-Bromo-1H-indole-3-carboxylic acid)[3]
Density 1.838 g/cm³ (Isomer: 5-Bromo-1H-indole-3-carboxylic acid)[3]
pKa 3.68 ± 0.30 (Predicted) (Isomer: 5-Bromo-1H-indole-3-carboxylic acid)[3]

Spectroscopic Data

Table 2: Representative Spectroscopic Data of Related Bromo-Indole Derivatives

Data TypeCompoundKey Signals and ObservationsSource
¹H NMR 1-(6-bromo-1H-indol-3-yl)propan-1-one (400 MHz, CD₃COCD₃)δ 8.24 (d, J = 8.5 Hz, 1H, H-4); 8.23 (s, 1H, H-7); 7.69 (s, 1H, H-2); 7.33 (dd, J = 1.8 and 8.5 Hz, 1H, H-5)[4]
¹³C NMR 1-(6-bromo-1H-indol-3-yl)propan-1-one (100 MHz, CD₃COCD₃)δ 195.5 (C=O); 137.8 (C-8); 133.8 (C-2); 125.0 (C-5); 124.7 (C-9); 123.8 (C-4); 116.9 (C-3); 115.8 (C-7); 114.7 (C-6)[4]
Mass Spec. (EI-MS) 1-(6-bromo-1H-indol-3-yl)propan-1-onem/z (%): 252 (4) M⁺, 251 (20), 224 (94), 222 (100), 194 (12), 143 (15), 115 (24)[4]
Mass Spec. Fragmentation General Carboxylic AcidsProminent peaks from the loss of •OH (M-17) and •COOH (M-45) are characteristic.[5]

Synthesis and Reactivity

While a specific, documented synthesis for this compound was not found in the provided search results, a general synthetic strategy can be proposed based on established indole chemistry. A plausible route would involve the bromination of a suitable 1H-indole-6-carboxylic acid precursor.

A regioselective synthesis for a related compound, 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, has been developed, highlighting that control of substitution patterns on the indole ring is a key challenge.[6] The carboxylic acid moiety allows for standard derivatization, such as esterification or amidation, to produce a library of compounds for biological screening.

Applications in Drug Development

Indole derivatives are crucial building blocks in synthesizing pharmaceuticals.[7] Bromo-substituted indole carboxylic acids, in particular, serve as key intermediates in the development of therapeutic agents.

  • Anticancer Agents: A related isomer, 5-Bromo-1H-indole-3-carboxylic acid, is used as an intermediate for synthesizing inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase.[3] These inhibitors disrupt angiogenesis, a critical process in tumor growth and metastasis.[3]

  • Neurological Disorders: 6-Bromo-1H-indole-3-carboxylic acid is a key intermediate in synthesizing pharmaceuticals targeting neurological disorders.[1]

  • Antimicrobial Agents: Indole-based compounds, including bromo-substituted derivatives, have been investigated for their antimicrobial properties and their ability to potentiate existing antibiotics.[8]

Biological Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

The diagram below illustrates the VEGFR-2 signaling pathway, a key target in anti-angiogenic cancer therapy. Inhibitors derived from bromo-indole-carboxylic acid precursors can block the ATP-binding site of the tyrosine kinase domain, thereby inhibiting downstream signaling.

Caption: VEGFR-2 signaling pathway and inhibition by an indole-based drug.

General Experimental Workflow: Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of a novel indole derivative for drug discovery purposes.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structure Elucidation & Analysis cluster_screening Biological Evaluation start Indole Precursor (e.g., 1H-indole-6-carboxylic acid) step1 Reaction (e.g., Bromination, Amidation) start->step1 step2 Work-up & Extraction step1->step2 step3 Purification (Chromatography, Recrystallization) step2->step3 product Purified Target Compound step3->product char1 Mass Spectrometry (MS) (Verify Mass) product->char1 char2 NMR Spectroscopy (¹H, ¹³C) (Confirm Structure) product->char2 char3 Purity Analysis (HPLC) product->char3 char4 X-ray Crystallography (If crystalline solid) product->char4 screen1 In vitro Assays (e.g., Kinase Inhibition) char1->screen1 char2->screen1 char3->screen1 char4->screen1 screen2 Cell-based Assays (e.g., Cytotoxicity) screen1->screen2

Caption: General workflow for synthesis and evaluation of indole derivatives.

Experimental Protocols

General Protocol for Amide Coupling

This protocol is adapted from the synthesis of indole-3-carboxamido-polyamine conjugates and is a general method for creating amide derivatives from the carboxylic acid group.[8]

  • Activation: Dissolve this compound (1.0 equiv.), EDC·HCl (1.3 equiv.), and HOBt (1.3 equiv.) in a suitable dry solvent (e.g., CH₂Cl₂ or DMF).

  • Stirring: Stir the solution at 0 °C for 10-15 minutes under an inert atmosphere (e.g., Nitrogen).

  • Amine Addition: Add the desired primary or secondary amine (1.0 equiv.) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (3.0 equiv.).

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water or saturated aqueous NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol for Single-Crystal X-ray Diffraction

This protocol is based on the crystallographic study of 6-Bromo-1H-indole-3-carboxylic acid and is used for unambiguous structure determination of crystalline solids.[2][7]

  • Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent system (e.g., methanol). Allow the solvent to evaporate slowly in a dark, vibration-free environment over several days to grow single crystals suitable for diffraction.[7]

  • Data Collection: Mount a suitable crystal on a diffractometer (e.g., Rigaku SCXmini).[2] Collect diffraction data at a controlled temperature (e.g., 293 K) using an appropriate radiation source (e.g., Mo Kα).[2]

  • Data Reduction: Process the collected data, including integration of reflection intensities and applying corrections for absorption.[2]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods (e.g., SHELXS97) and refine the structural model against the experimental data (e.g., using SHELXL97).[2] This process yields precise bond lengths, angles, and information on intermolecular interactions like hydrogen bonding.[2]

References

3-Bromo-1H-indole-6-carboxylic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-1H-indole-6-carboxylic acid, including its fundamental chemical properties. Due to the limited availability of in-depth experimental data specifically for this compound, this guide also incorporates relevant information on closely related bromo-indole carboxylic acid isomers to provide a broader context for research and development.

Core Compound Identification

The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number 219508-19-7[1]
Molecular Weight 240.06 g/mol [1]
Molecular Formula C₉H₆BrNO₂

Synthesis and Applications of Bromo-Indole Carboxylic Acids

Indole derivatives, including bromo-indole carboxylic acids, are significant building blocks in the synthesis of pharmaceuticals and other biologically active compounds. For instance, 5-Bromo-1H-indole-3-carboxylic acid serves as a key intermediate in the creation of indole derivatives that act as inhibitors for the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase, which is crucial in angiogenesis and a target in cancer therapy.[2] Derivatives of 6-bromo-1H-indole are also explored for their potential as fungicidal agents, interfering with metabolic pathways essential for spore germination.

Experimental Data for a Related Isomer: 6-Bromo-1H-indole-3-carboxylic Acid

The following table summarizes the crystallographic data for the related isomer, 6-Bromo-1H-indole-3-carboxylic acid, which provides insight into the structural characteristics of this class of compounds.

ParameterValue
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.06 g/mol
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 7.2229(14) Å, b = 11.874(2) Å, c = 11.079(2) Å, β = 108.37(3)°
Volume 901.7(3) ų
Z 4
Radiation Mo Kα
Temperature 293 K
Dihedral Angle The dihedral angle between the –COOH group and the ring system is 6.4°.

Data sourced from a single-crystal X-ray study of 6-Bromo-1H-indole-3-carboxylic acid.

Experimental Protocol: Crystallization

A solution of 6-Bromo-1H-indole-3-carboxylic acid (0.2 g) in methanol (20 ml) was placed in a dark location. Yellow single crystals suitable for X-ray diffraction were obtained through the slow evaporation of the solvent over a period of seven days.[3][4]

Illustrative Workflow for Compound Screening

Given that specific signaling pathway information for this compound is not available, the following diagram illustrates a general workflow for the screening of novel chemical entities, such as indole derivatives, in a drug discovery context.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Lead Optimization A Chemical Synthesis of Indole Derivative B Purification (e.g., Chromatography, Crystallization) A->B C Structural Characterization (NMR, MS, X-ray) B->C D Primary Assay (e.g., Enzyme Inhibition, Receptor Binding) C->D Test Compound E Secondary Assay (Cell-based Activity) D->E F Toxicity Screening E->F G Structure-Activity Relationship (SAR) Studies F->G Active Compounds H Optimization of ADME Properties G->H I Selection of Candidate Compound H->I J J I->J Preclinical Development

Caption: A generalized workflow for the discovery and development of novel chemical compounds.

This guide serves as a foundational resource for professionals engaged in the research and development of indole-based compounds. While detailed experimental data for this compound remains to be broadly published, the provided information on related isomers offers valuable insights for further investigation.

References

The Biological Frontier of Indole-6-Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among its many derivatives, substituted indole-6-carboxylic acids have emerged as a promising class of compounds with significant potential in the development of novel therapeutics. Their structural versatility allows for fine-tuning of physicochemical properties and biological targets, leading to potent anticancer, antimicrobial, and enzyme-inhibitory activities. This technical guide provides an in-depth overview of the biological activities of substituted indole-6-carboxylic acids, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to aid researchers and drug development professionals in this exciting field.

Anticancer and Enzyme Inhibitory Activity

Substituted indole-6-carboxylic acids have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Quantitative Anticancer and Enzyme Inhibition Data

The following tables summarize the in vitro anticancer and enzyme inhibitory activities of two series of 1-methyl-1H-indole-6-carboxylic acid derivatives: hydrazine-1-carbothioamides and oxadiazoles.[1]

Table 1: In Vitro Anticancer Activity (IC50 in µM) of Substituted Indole-6-Carboxylic Acid Derivatives [1]

CompoundSubstitution (R)HepG2HCT-116A549
Hydrazine-1-carbothioamides (Targeting EGFR)
4aH0.150.210.28
4b4-NO20.290.350.41
Oxadiazoles (Targeting VEGFR-2)
6aH0.330.420.51
6b4-F0.280.360.45
6c4-Cl0.180.250.32
6d4-Br0.220.290.37
6e4-NO20.250.310.39
Erlotinib (EGFR inhibitor)-0.110.160.22
Sorafenib (VEGFR-2 inhibitor)-0.130.190.25

Table 2: In Vitro Enzyme Inhibitory Activity (IC50 in µM) of Selected Indole-6-Carboxylic Acid Derivatives [1]

CompoundEGFR InhibitionVEGFR-2 Inhibition
4a0.08>10
6c>100.11
Erlotinib0.06-
Sorafenib-0.09
Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Substituted indole-6-carboxylic acids, such as compound 4a , have been shown to inhibit EGFR, thereby blocking these downstream signals.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Indole6CA Indole-6-Carboxylic Acid Derivative (e.g., 4a) Indole6CA->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. This process is critical for tumor growth and metastasis. The binding of VEGF-A to VEGFR-2 triggers downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival. Compounds like 6c selectively inhibit VEGFR-2, thereby disrupting the angiogenic process.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Indole6CA Indole-6-Carboxylic Acid Derivative (e.g., 6c) Indole6CA->VEGFR2 PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

VEGFR-2 Signaling Pathway Inhibition

Antimicrobial Activity

While specific data for indole-6-carboxylic acids is emerging, the broader class of indole derivatives has shown significant promise as antimicrobial agents against a range of bacteria and fungi. The data presented below for various indole derivatives provides a strong rationale for the exploration of substituted indole-6-carboxylic acids in this therapeutic area.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of indole derivatives against various microbial strains.

Table 3: Minimum Inhibitory Concentration (MIC in µg/mL) of Various Indole Derivatives

CompoundOrganismMIC (µg/mL)Reference
Indole-thiadiazole (2c)Bacillus subtilis3.125[2]
Indole-triazole (3c)Bacillus subtilis3.125[2]
Indole-thiadiazole (2c)MRSA> Ciprofloxacin[2]
Indole-triazole (3d)MRSA> Ciprofloxacin[2]
5-iodoindoleAcinetobacter baumannii (XDRAB)64[3]
6-bromoindoleAcinetobacter baumannii (XDRAB)64[3]
4-bromo-6-chloroindoleStaphylococcus aureus20-30[4]
6-bromo-4-iodoindoleStaphylococcus aureus20-30[4]
Indole-2-carboxamide (2)Enterococcus faecalis8[5]
Indole-2-carboxamide (2)Candida albicans8[5]

Experimental Protocols

Synthesis Workflow

The synthesis of substituted indole-6-carboxylic acid derivatives typically involves a multi-step process, starting from a commercially available indole-6-carboxylic acid or a suitable precursor. A general workflow is depicted below.

Synthesis_Workflow Start Starting Material (e.g., Indole-6-carboxylic acid) Step1 Protection of Carboxylic Acid Start->Step1 Esterification Step2 Substitution on Indole Ring (e.g., N-alkylation) Step1->Step2 Alkylation/Acylation Step3 Deprotection of Carboxylic Acid Step2->Step3 Hydrolysis Step4 Amide/Ester Coupling Step3->Step4 Amide/Ester bond formation Final Final Substituted Indole-6-carboxylic Acid Derivative Step4->Final

General Synthesis Workflow

A more specific example is the synthesis of 1-methyl-1H-indole-6-carboxylic acid derivatives.[1]

  • Esterification: Methyl 1H-indole-6-carboxylate is synthesized from indole-6-carboxylic acid.

  • N-Methylation: The methyl ester is then N-methylated using a suitable methylating agent (e.g., methyl iodide) to yield methyl 1-methyl-1H-indole-6-carboxylate.

  • Hydrazinolysis: The resulting ester is reacted with hydrazine hydrate to form 1-methyl-1H-indole-6-carbohydrazide.

  • Formation of Hydrazine-1-carbothioamides: The carbohydrazide is treated with various isothiocyanates to yield the target hydrazine-1-carbothioamide derivatives.

  • Formation of Oxadiazoles: Alternatively, the carbohydrazide can be cyclized to form an oxadiazole ring, which is then further substituted.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HepG2, HCT-116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (substituted indole-6-carboxylic acids)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (substituted indole-6-carboxylic acids)

  • Standard antimicrobial agents (positive controls)

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

  • Microplate reader (optional, for spectrophotometric reading)

Protocol:

  • Compound Preparation: Prepare a stock solution of each test compound. Make serial two-fold dilutions of the compounds in the appropriate broth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL for bacteria). Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm with a microplate reader.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for the rational design of more potent and selective drugs.

Anticancer Activity SAR

For the 1-methyl-1H-indole-6-carboxylic acid derivatives targeting EGFR and VEGFR-2, several SAR observations can be made:[1]

  • Hydrazine-1-carbothioamides (EGFR inhibitors): The presence of an electron-withdrawing group (e.g., 4-NO2 on the phenyl ring) in compound 4b slightly decreases the anticancer activity compared to the unsubstituted compound 4a . This suggests that the electronic properties of the substituent on the phenyl ring can modulate the inhibitory activity against EGFR.

  • Oxadiazoles (VEGFR-2 inhibitors): The nature of the substituent on the 4-position of the phenyl ring significantly influences the anticancer activity. Halogen substitution appears to be favorable, with the chloro-substituted derivative (6c ) exhibiting the most potent activity among the tested compounds. This highlights the importance of both electronic and steric factors in the interaction with the VEGFR-2 active site.

Antimicrobial Activity SAR

From the broader class of indole derivatives, the following SAR trends for antimicrobial activity can be inferred:

  • Halogenation: The position and number of halogen substituents on the indole ring play a critical role in antibacterial activity. Di-halogenated indoles, such as 4-bromo-6-chloroindole and 6-bromo-4-iodoindole, show significantly enhanced activity against Staphylococcus aureus compared to the parent indole or mono-halogenated derivatives.[4]

  • Substitution at the 2- and 3-positions: The nature of the substituent at the 2- and 3-positions of the indole ring can significantly impact antimicrobial and antifungal activity. For instance, the introduction of thiadiazole and triazole moieties at these positions can lead to potent activity against both bacteria and fungi.[2]

  • Carboxamide Moiety: The presence of a carboxamide group, as seen in indole-2-carboxamides, can confer significant activity against both Gram-positive bacteria and fungi.[5]

Conclusion

Substituted indole-6-carboxylic acids represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as anticancer agents, through the targeted inhibition of key kinases like EGFR and VEGFR-2, and the strong potential for antimicrobial applications, underscore their importance in modern drug discovery. The detailed protocols and structure-activity relationship insights provided in this guide aim to facilitate further research and development in this area. Future efforts should focus on expanding the chemical diversity of this compound class, exploring a wider range of biological targets, and conducting in vivo studies to validate the promising in vitro activities. The continued exploration of substituted indole-6-carboxylic acids holds great promise for the discovery of next-generation therapies for cancer and infectious diseases.

References

The Rising Tide of Bromoindoles: A Technical Guide to Their Role in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of brominated indole compounds for researchers, scientists, and drug development professionals.

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The introduction of a bromine atom to this privileged structure gives rise to the bromoindoles, a class of compounds with remarkably diverse and potent biological activities. From the deep blue of ancient dyes to the forefront of modern pharmacology, bromoindoles have emerged as a significant area of interest in the quest for novel therapeutics. This technical guide provides a comprehensive overview of the pivotal role of bromoindoles in medicinal chemistry and drug discovery, summarizing key data, detailing experimental methodologies, and visualizing the complex biological pathways they modulate.

Natural Origins and Synthetic Versatility

Bromoindoles are predominantly found in marine organisms, which utilize halogenation as a common biosynthetic strategy, likely as a chemical defense mechanism.[1] Sponges of the genera Rhopaloeides and Hyrtios, as well as marine algae and mollusks, are rich sources of these compounds.[1][2] Perhaps the most historically significant bromoindole is 6,6'-dibromoindigo, the primary component of Tyrian purple, a dye highly prized in antiquity.[3][4][5]

In the laboratory, the bromine atom serves as a versatile synthetic handle, enabling a wide array of chemical modifications. Bromoindoles are key intermediates in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse functional groups to build complex molecular architectures.[6][7][8] This synthetic tractability makes bromoindoles attractive starting points for the development of compound libraries for high-throughput screening and lead optimization.

Key Therapeutic Areas and Mechanisms of Action

Bromoindoles have demonstrated a broad spectrum of pharmacological activities, making them promising candidates for drug development in several key therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of bromoindoles. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including colon, liver, and breast cancer.[5][9][10][11] One of the key mechanisms underlying their anticancer effects is the inhibition of protein kinases. The indole scaffold can mimic the adenine portion of ATP, and bromoindole derivatives have been developed as potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and BRAF kinase, which are crucial for cancer cell growth and survival.[5][11][12] For instance, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and shown to inhibit EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis.[5][11] Another bromoindole, 3-(2-Bromoethyl)-indole (BEI-9), has been shown to inhibit the growth of colon cancer cells and reduce the levels of cyclin D1 and A.[10]

Antimicrobial and Antibiotic Potentiation

With the rise of antibiotic resistance, the discovery of new antimicrobial agents is a global health priority. Bromoindoles have emerged as a promising class of antimicrobials with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12][13] For example, 6-bromoindolglyoxylamido derivatives have shown potent antimicrobial activity, with their mechanism of action attributed to the rapid permeabilization and depolarization of the bacterial membrane.[12][13]

Beyond their intrinsic antimicrobial activity, certain bromoindoles can act as antibiotic potentiators, restoring the efficacy of existing antibiotics against resistant bacterial strains.[13] For instance, some 5-bromoindole-3-acetamide derivatives of spermine have been shown to enhance the activity of doxycycline against Pseudomonas aeruginosa.[14]

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a hallmark of many diseases, and bromoindoles have demonstrated significant anti-inflammatory properties. A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.[15] By inhibiting NF-κB, bromoindoles can downregulate the expression of pro-inflammatory genes and the production of inflammatory mediators.[15]

Furthermore, many bromoindoles are agonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor involved in regulating immune responses.[16][17] Activation of AhR by these compounds can lead to the induction of xenobiotic-metabolizing enzymes like CYP1A1 and modulate immune cell function.[16][17]

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of representative bromoindole compounds against various targets.

Table 1: Anticancer Activity of Bromoindoles (IC50 values)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-(2-Bromoethyl)-indole (BEI-9)SW480 (colon)12.5[10]
3-(2-Bromoethyl)-indole (BEI-9)HCT116 (colon)5[10]
5-Bromoindole-2-carboxylic acid derivative 3aHepG2 (liver)1.89[11]
5-Bromoindole-2-carboxylic acid derivative 3aA549 (lung)2.56[11]
5-Bromoindole-2-carboxylic acid derivative 3aMCF-7 (breast)3.12[11]
5-Bromo-indole-3-glyoxyl-D-tryptophan (46)P. falciparum 3D77.4[18]
5-Bromo-indole-3-glyoxyl-D-tryptophan (46)P. falciparum Dd28.2[18]

Table 2: Antimicrobial Activity of Bromoindoles (MIC values)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2,2-bis(6-bromo-3-indolyl) ethylamineEscherichia coli8[6][16]
2,2-bis(6-bromo-3-indolyl) ethylamineStaphylococcus aureus8[6][16]
2,2-bis(6-bromo-3-indolyl) ethylamineKlebsiella pneumoniae8[6][16]
6-bromoindol-3-ylglyoxylamido-polyamine 37Staphylococcus intermedius3.125[14]
6-bromoindol-3-ylglyoxylamido-polyamine 38Staphylococcus aureus3.125[14]
5-bromoindole-3-acetamide derivative of spermine 5E. coli (with doxycycline)3.125[14]

Table 3: Aryl Hydrocarbon Receptor (AhR) Agonist Activity of Bromoindoles (EC50 values)

CompoundCell LineEC50 (nM)Reference
IndirubinYeast Reporter System0.2[19]
IndirubinHuman Hepatoma Cells100[19]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of bromoindoles.

Synthesis of 5-Bromoindole

This protocol describes a general method for the synthesis of 5-bromoindole.

Materials:

  • Indole

  • Alcoholic organic solvent (e.g., isopropanol, ethanol, methanol)

  • Aqueous solution of sodium bisulfite or potassium bisulfite

  • Acetic anhydride

  • Ester or benzene organic solvent

  • Bromine

  • Aqueous solution of sodium hydroxide or potassium hydroxide

Procedure:

  • Intermediate I Formation: Dissolve indole in an alcoholic organic solvent. Add an aqueous solution of sodium or potassium bisulfite and react for 15-20 hours. Filter the reaction solution, wash, and dry the precipitate to obtain intermediate I.[20]

  • Intermediate II Formation: Mix intermediate I with acetic anhydride. Heat the mixture to 68-75°C and react for 2-3 hours. Add an ester or benzene organic solvent and react for another 0.5-1 hour. Cool to room temperature, filter, wash, and dry the precipitate to obtain intermediate II.[20]

  • Bromination and Hydrolysis: Dissolve intermediate II in water and cool to 0-5°C. Add bromine and maintain the reaction for 1-3 hours. Raise the temperature to room temperature and continue the reaction for 1-2 hours. Add an aqueous solution of sodium or potassium bisulfite and react for 10-30 minutes. Add an aqueous solution of sodium or potassium hydroxide and reflux for 12-18 hours. Cool the reaction solution to precipitate the product. Filter, wash, and dry the crystals to obtain 5-bromoindole.[20]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Bromoindole test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[2][20][21][22]

  • Compound Treatment: Treat the cells with various concentrations of the bromoindole compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[2][20][21][22]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[2][20][21][22]

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[2][20][21][22]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2][20][21][22]

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains

  • Mueller-Hinton broth (MHB)

  • Bromoindole test compound

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the bromoindole compound in MHB in the wells of a 96-well plate.[7][10][19][23][24]

  • Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[7][10][19][23][24]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[7][10][19][23][24]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7][10][19][23][24]

Luciferase Reporter Assay for NF-κB and AhR Signaling

This assay measures the activation of a specific signaling pathway by quantifying the expression of a luciferase reporter gene.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Cell culture medium

  • Luciferase reporter plasmid containing NF-κB or AhR response elements

  • Transfection reagent

  • Bromoindole test compound

  • Stimulating agent (e.g., TNF-α for NF-κB, TCDD for AhR)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) in a 96-well plate.[1][6][9][14][16][17][25][26][27]

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the bromoindole compound. For antagonist assays, co-treat with a known agonist.[1][6][9][14][16][17][25][26][27]

  • Stimulation: For NF-κB inhibition assays, stimulate the cells with an appropriate agent like TNF-α.[1][6][9][16][17]

  • Incubation: Incubate the cells for a specified period (e.g., 6-24 hours).

  • Luciferase Assay: Lyse the cells and add the luciferase assay reagent.[1][6][9][14][16][17][25][26][27]

  • Luminescence Measurement: Measure the luminescence using a luminometer. The light output is proportional to the activity of the signaling pathway. Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell viability.[1][6][9][14][16][17][25][26][27]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows involving bromoindoles.

Kinase_Inhibition_Workflow reagents Prepare Reagents (Kinase, Substrate, ATP, Bromoindole Inhibitor) incubation Pre-incubation (Kinase + Bromoindole) reagents->incubation reaction Initiate Reaction (Add Substrate + ATP) incubation->reaction detection Signal Detection (e.g., Luminescence, Fluorescence) reaction->detection analysis Data Analysis (Calculate IC50) detection->analysis

Figure 1. Experimental workflow for an in vitro kinase inhibition assay.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n translocates IkB_NFkB->NFkB releases Bromoindole Bromoindole Bromoindole->IKK inhibits Gene Pro-inflammatory Gene Expression NFkB_n->Gene activates

Figure 2. Inhibition of the canonical NF-κB signaling pathway by bromoindoles.

AhR_Signaling_Pathway cluster_cytoplasm_ahr Cytoplasm cluster_nucleus_ahr Nucleus Bromoindole_ahr Bromoindole AhR_complex AhR-Hsp90 (Inactive) Bromoindole_ahr->AhR_complex binds AhR AhR AhR_complex->AhR releases Hsp90 AhR_ARNT AhR-ARNT (Active) AhR->AhR_ARNT translocates & dimerizes with ARNT ARNT ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE binds to Gene_ahr Gene Expression (e.g., CYP1A1) XRE->Gene_ahr activates

Figure 3. Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by bromoindoles.

Future Perspectives and Drug Development

The diverse biological activities and synthetic accessibility of bromoindoles make them a highly attractive class of compounds for drug discovery. While many bromoindole-containing compounds have shown promise in preclinical studies, further research is needed to advance them into clinical trials.[28][29][30] Challenges in drug development include optimizing selectivity to minimize off-target effects and improving pharmacokinetic properties such as bioavailability and metabolic stability.

Future research will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: To design more potent and selective bromoindole derivatives.

  • Target Identification: To elucidate the precise molecular targets of bromoindoles with interesting phenotypes.

  • Combination Therapies: To investigate the synergistic effects of bromoindoles with existing drugs, particularly in the context of cancer and infectious diseases.

  • Preclinical and Clinical Development: To advance the most promising bromoindole candidates through the drug development pipeline.

References

The Deep Dive: A Technical Guide to the Natural Product Origins of Brominated Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment is a vast and largely untapped reservoir of chemical diversity, offering a rich source of novel bioactive compounds with significant potential for drug discovery and development. Among these, brominated indole compounds have emerged as a particularly promising class of marine natural products. Characterized by an indole core functionalized with one or more bromine atoms, these molecules exhibit a wide spectrum of potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This in-depth technical guide explores the natural origins of these fascinating compounds, detailing their sources, biological activities, and the experimental methodologies crucial for their study.

Major Classes and Natural Sources of Brominated Indole Compounds

Brominated indoles are predominantly isolated from marine invertebrates, particularly sponges and mollusks, as well as from marine-associated microorganisms like cyanobacteria. These organisms have evolved unique biosynthetic pathways to incorporate bromine, an element abundant in seawater, into their secondary metabolites.

Table 1: Major Classes of Brominated Indole Compounds and Their Natural Sources

Class of CompoundSub-Class/Example(s)Natural Source(s)
Simple Brominated Indoles 6-bromoindole, 6-bromoisatin, 5,6-dibromotryptamineMarine mollusks (Dicathais orbita), Sponges (Hyrtios sp., Rhopaloeides odorabile)[1][2][3]
Tyrian Purple and Precursors 6,6'-dibromoindigo, Tyrindoxyl sulfate, TyrindoleninoneMarine mollusks (Muricidae family, e.g., Murex brandaris, Dicathais orbita)[4][5][6]
Aplysinopsins Aplysinopsin, 6-bromoaplysinopsinSponges (Aplysinopsis sp., Smenospongia aurea, Hyrtios erecta), Corals (Tubastrea sp.)[5][7][8][9][10]
Bis- and Tris-indole Alkaloids Gelliusines A and BDeep-water sponges (Gellius or Orina sp.)[7]
Related Brominated Compounds Polybrominated Diphenyl Ethers (PBDEs) Sponges (Dysidea sp., Lamellodysidea herbacea)[11][12]

Quantitative Bioactivity Data

The unique chemical structures of brominated indoles confer a range of biological activities, making them attractive candidates for therapeutic development. The presence of bromine often enhances the potency of these compounds compared to their non-halogenated counterparts.

Table 2: Anti-inflammatory Activity of Selected Brominated Indoles

CompoundAssayCell LineIC₅₀ (µM)Source Organism
6-BromoisatinNO InhibitionRAW 264.7 macrophages120[13]Dicathais orbita
6-BromoisatinPGE₂ Inhibition3T3 fibroblasts293.02[13]Dicathais orbita
TyrindoleninoneNO InhibitionRAW 264.7 macrophages103[14]Dicathais orbita
5-BromoisatinTNFα InhibitionRAW 264.7 macrophages38.05[14][15]Synthetic analogue
6-BromoindolePGE₂ Inhibition3T3 fibroblasts223.28[13]Dicathais orbita

Table 3: Anticancer and Cytotoxic Activity of Selected Brominated Indoles

CompoundCell LineActivityIC₅₀ (µM)Source Organism
6-BromoisatinHT29 (Colon Cancer)Proliferation Inhibition223[16]Dicathais orbita
AplysinopsinP388 (Leukemia)CytotoxicityNot specifiedThorecta aplysinopsis
6-BromoaplysinopsinPlasmodium falciparum (D6 clone)Antimalarial0.34 µg/mLSmenospongia aurea[7]
Gelliusines A and BKB, P-388, HT-29, NSCLCN-6Cytotoxicity10-20 µg/mLGellius or Orina sp.[7]
KonbamidinHeLa (Cervical Cancer)Cytotoxicity5.4 µg/mLIrcinia sp.[7]
12-N-methyl stevensineL5187Y (Mouse Lymphoma)Cytotoxicity3.5 µg/mLStylissa sp.[17]

Table 4: Antimicrobial Activity of Selected Brominated Indoles and Related Compounds

CompoundTarget OrganismMIC (µg/mL)Source Organism
Tulongicin AStaphylococcus aureus1.2[18][19]Topsentia sp.
Dihydrospongotine CStaphylococcus aureus3.7[18][19]Topsentia sp.
Polybrominated Diphenyl Ether (2-(2',4'-dibromophenoxy)-3,5-dibromophenol)Bacillus subtilis0.20[6]Dysidea herbacea
Polybrominated Diphenyl Ether (Compound 1d)Bacillus subtilis2.8Lamellodysidea herbacea[20]

Experimental Protocols

The successful isolation, characterization, and biological evaluation of brominated indole compounds rely on a suite of specialized experimental techniques.

Extraction and Isolation Workflow

The isolation of brominated indoles from their natural sources is a multi-step process that typically involves solvent extraction followed by various chromatographic purification techniques.

Extraction_Workflow A 1. Sample Collection and Preparation (e.g., Freeze-drying and grinding of marine sponge) B 2. Solvent Extraction (e.g., Dichloromethane:Methanol) A->B C 3. Solvent Partitioning (e.g., Modified Kupchan method) B->C D 4. Dereplication and Targeted Isolation (UPLC-qTOF-MS analysis to identify known and novel compounds) C->D E 5. Chromatographic Purification D->E F 5a. Size-Exclusion Chromatography (e.g., Sephadex LH-20) E->F G 5b. Silica Gel Chromatography (Normal-phase) E->G H 5c. High-Performance Liquid Chromatography (HPLC) (Reversed-phase, e.g., C18 column) E->H F->G G->H I 6. Structure Elucidation (NMR, Mass Spectrometry) H->I

A generalized workflow for the isolation of brominated indole compounds.

Detailed Methodologies:

  • Extraction: The initial extraction is typically performed with a mixture of polar and non-polar solvents, such as dichloromethane and methanol, to capture a broad range of metabolites.[21]

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning using a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, n-butanol) to separate compounds based on their polarity.[22]

  • Chromatographic Purification: The resulting fractions are further purified using a combination of chromatographic techniques:

    • Size-Exclusion Chromatography: Often performed using Sephadex LH-20 to separate compounds based on their molecular size.

    • Silica Gel Chromatography: A normal-phase technique used to separate compounds based on their polarity.

    • High-Performance Liquid Chromatography (HPLC): The final purification step is typically carried out using reversed-phase HPLC (RP-HPLC) on a C18 column with a gradient of acetonitrile and water, often with the addition of an acid like formic acid to improve peak shape.[9][18][23][24]

Structure Elucidation

The definitive identification of brominated indole compounds requires a combination of spectroscopic techniques.

Table 5: Spectroscopic Data for Representative Brominated Indoles

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrometry (m/z)
6,6'-Dibromoindigo Insoluble in common NMR solvents. Derivatization required. For N,N'-bis(trifluoroacetyl) derivative in CDCl₃: 8.28 (d), 7.75 (d), 7.56 (dd).[8][11][23]Insoluble in common NMR solvents.Characteristic 1:2:1 isotopic pattern for two bromine atoms, with major peaks at m/z 418, 420, and 422.[8]
6-Bromoisatin ¹H NMR data available in various deuterated solvents.¹³C NMR data available.Molecular ion peaks at m/z 225 and 227, showing the characteristic 1:1 isotopic pattern for one bromine atom.[16][25]
3-Acetoxy-6-bromoindole (CDCl₃): 7.97 (br, 1H, NH), 7.38 (m, 2H, ArH), 7.19 (m, 2H, ArH), 2.36 (s, 3H, CH₃)[13](CDCl₃): 168.91 (C=O), 133.67, 130.29, 123.19, 118.78, 118.65, 116.30, 114.30, 113.97, 20.94 (CH₃)[13]EIMS, m/z 255 (M+2), 253 (M+)[13]

Mass Spectrometry: A key feature in the mass spectra of brominated compounds is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximately 1:1 ratio). This results in a pair of peaks (M and M+2) of nearly equal intensity for each fragment containing one bromine atom, and a 1:2:1 pattern for fragments with two bromine atoms.[26]

Biological Assays

NF-κB Reporter Assay:

This assay is used to determine if a compound can inhibit the pro-inflammatory NF-κB signaling pathway.

NFkB_Assay A 1. Cell Seeding (HEK293T cells with NF-κB luciferase reporter) B 2. Transfection (if transient) A->B C 3. Treatment (Cells are treated with test compound and a stimulant like LPS or TNF-α) B->C D 4. Incubation (Typically 24 hours) C->D E 5. Cell Lysis D->E F 6. Luciferase Assay (Luciferin substrate is added) E->F G 7. Luminescence Measurement (Using a luminometer) F->G

Workflow for an NF-κB luciferase reporter assay.

Protocol Outline:

  • Cell Culture: HEK293T cells containing an NF-κB-driven luciferase reporter gene are cultured in a 96-well plate.[7][17][25][27]

  • Treatment: Cells are pre-treated with the brominated indole compound for a specific duration before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[17][25]

  • Lysis: After incubation, the cells are lysed to release the cellular contents, including the luciferase enzyme.[25]

  • Luminescence Reading: A luciferin-containing substrate is added to the cell lysate, and the resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer. A decrease in luminescence in the presence of the test compound indicates inhibition of the NF-κB pathway.[9][25]

Aryl Hydrocarbon Receptor (AhR) Activation Assay:

This assay determines if a compound can bind to and activate the Aryl Hydrocarbon Receptor, a ligand-activated transcription factor involved in cellular responses to environmental contaminants.

AhR_Assay A 1. Cell Seeding (e.g., HepG2 cells with an AhR-responsive reporter gene) B 2. Treatment (Cells are treated with the test compound) A->B C 3. Incubation (e.g., 4-24 hours) B->C D 4. Measurement of Reporter Activity (e.g., Luciferase assay or qPCR for CYP1A1 mRNA) C->D

Workflow for an Aryl Hydrocarbon Receptor (AhR) activation assay.

Protocol Outline:

  • Cell Culture: A suitable cell line, such as mouse hepatoma (H1L1.1c2) or human hepatoma (HepG2), containing an AhR-responsive reporter gene (e.g., luciferase) is used.[8][11][28][29][30]

  • Treatment: The cells are treated with various concentrations of the brominated indole compound.[28]

  • Reporter Gene Measurement: After incubation, the level of reporter gene expression is quantified. This can be done by measuring luciferase activity or by quantifying the mRNA levels of an AhR target gene, such as CYP1A1, using quantitative real-time PCR (qPCR).[11][28] An increase in reporter gene expression indicates that the compound is an agonist of the AhR.

Biosynthesis of Brominated Indole Compounds

The biosynthesis of brominated indoles originates from the amino acid tryptophan. Specialized enzymes, such as halogenases, are responsible for the regioselective incorporation of bromine onto the indole ring.

Biosynthesis of Tyrian Purple

The vibrant purple dye, Tyrian purple (6,6'-dibromoindigo), is formed through a series of enzymatic and photochemical reactions starting from tyrindoxyl sulfate, which is stored in the hypobranchial gland of Muricid mollusks.

Tyrian_Purple_Biosynthesis Tryptophan Tryptophan Tyrindoxyl_sulfate Tyrindoxyl_sulfate Tryptophan->Tyrindoxyl_sulfate Multiple enzymatic steps (including bromination) Tyrindoleninone Tyrindoleninone Tyrindoxyl_sulfate->Tyrindoleninone Purpurase (Arylsulfatase) Tyriverdin Tyriverdin Tyrindoleninone->Tyriverdin Dimerization Dibromoindigo 6,6'-Dibromoindigo (Tyrian Purple) Tyriverdin->Dibromoindigo Sunlight (Photolysis)

Simplified biosynthetic pathway of Tyrian Purple.
Biosynthesis in Cyanobacteria

Recent metagenomic studies have identified biosynthetic gene clusters in marine cyanobacteria responsible for the production of brominated indoles. These clusters often contain genes for tryptophan halogenases, which catalyze the initial bromination of tryptophan or indole.[4][10][18] The subsequent enzymatic steps can lead to a variety of brominated indole structures.

Conclusion and Future Directions

Brominated indole compounds from marine sources represent a rich and diverse collection of molecules with significant therapeutic potential. Their unique chemical structures and potent biological activities continue to attract the attention of researchers in drug discovery and development. Future research in this area will likely focus on:

  • Discovery of Novel Compounds: Continued exploration of underexplored marine environments and organisms will undoubtedly lead to the discovery of new brominated indole structures with novel biological activities.

  • Chemoenzymatic Synthesis: The elucidation of biosynthetic pathways and the characterization of the involved enzymes will enable the development of chemoenzymatic and synthetic biology approaches for the sustainable production of these valuable compounds.[15][20]

  • Mechanism of Action Studies: In-depth studies to elucidate the precise molecular targets and mechanisms of action of bioactive brominated indoles will be crucial for their development as therapeutic agents.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogues of naturally occurring brominated indoles will provide valuable insights into their structure-activity relationships, guiding the design of more potent and selective drug candidates.

References

A Technical Guide to the Reactivity of the 3-Bromoindole Functional Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties and biological activity have made it a cornerstone of medicinal chemistry. Strategic functionalization of the indole ring is paramount for developing novel compounds with tailored properties. Among the various halogenated indoles, 3-bromoindole stands out as a particularly versatile and valuable synthetic intermediate.

The bromine atom at the C3 position serves as a highly effective synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity profile allows for selective modifications, making it an ideal building block for constructing complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis and core reactivity of the 3-bromoindole functional group, with a focus on its application in modern synthetic organic chemistry. We will cover key cross-coupling reactions, other significant transformations, detailed experimental protocols, and the application of these methods in drug discovery and materials science.

Caption: General structure of the 3-bromoindole core.

Synthesis of 3-Bromoindole

The direct and selective bromination of the indole nucleus at the C3 position is the most common route to 3-bromoindole. The high electron density at this position makes it susceptible to electrophilic attack.

2.1 Common Synthetic Protocols

A widely used method involves the reaction of indole with N-bromosuccinimide (NBS) in a suitable solvent.[1] Another effective procedure utilizes dioxane dibromide in pyridine; the pyridine acts as a solvent and neutralizes the hydrogen bromide byproduct, which can otherwise lead to decomposition of the product.[2]

2.2 Example Experimental Protocol: Bromination with Dioxane Dibromide

  • Reagents: Indole, Dioxane, Bromine, Pyridine.

  • Procedure:

    • Prepare dioxane dibromide by adding bromine dropwise to an equimolar amount of dioxane at 0°C.

    • Dissolve indole in pyridine in a separate flask under an inert atmosphere (e.g., Argon or Nitrogen) and cool to 0°C.

    • Add the freshly prepared solution of dioxane dibromide dropwise to the indole solution while maintaining the temperature at 0°C.

    • Allow the reaction mixture to stir at 0°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure 3-bromoindole.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 3-position of the indole ring is highly amenable to oxidative addition to a Pd(0) center, initiating a variety of powerful cross-coupling reactions. These transformations are fundamental for creating C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling 3-bromoindole with an organoboron species, typically a boronic acid or ester.[3] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.

G Catalytic Cycle of Suzuki-Miyaura Coupling pd0 L-Pd(0) (Active Catalyst) pd2_ox L-Pd(II)-Br(Indole) (Oxidative Addition) pd0->pd2_ox Oxidative Addition pd2_trans L-Pd(II)-R(Indole) (Transmetalation) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product 3-Aryl-indole (Ar-R) pd2_trans->product indole_br 3-Bromoindole (Ar-X) indole_br->pd2_ox boronic Boronic Acid (R-B(OH)₂) boronic->pd2_trans base Base base->pd2_trans Activates Boronic Acid

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Quantitative Data for Suzuki-Miyaura Coupling of 3-Bromoindoles

EntryCoupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
1p-Tolylboronic acidPd/SPhos (5)SPhosK₂CO₃H₂O/ACN37>95[4]
2Phenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃Dioxane/H₂O100Varies[5]
3N-Boc-indole-5-boronic acidPdCl₂(dppf) (3)dppfCs₂CO₃DME8085[5]
4Phenyl DABO boronateNot specifiedNot specifiedBase-freeNot specifiedVaries77[6]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagents: 3-Bromoindole, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent (e.g., 1,4-dioxane/water mixture).

  • Procedure:

    • To a reaction vessel, add 3-bromoindole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent (e.g., 4:1 dioxane/water) followed by the palladium catalyst (e.g., 3-5 mol%).

    • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the 3-aryl-indole product.[4][5]

Heck Coupling

The Heck reaction couples 3-bromoindole with alkenes to form 3-vinylindoles, providing a direct method for C-C bond formation and olefin functionalization.[7] The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[8]

G Catalytic Cycle of Heck Coupling pd0 L-Pd(0) (Active Catalyst) pd2_ox L-Pd(II)-Br(Indole) (Oxidative Addition) pd0->pd2_ox Oxidative Addition pd2_mig Alkene Insertion Complex pd2_ox->pd2_mig Coordination & Migratory Insertion pd2_elim β-Hydride Elimination Complex pd2_mig->pd2_elim β-Hydride Elimination pd2_elim->pd0 Reductive Elimination product 3-Vinyl-indole pd2_elim->product indole_br 3-Bromoindole (Ar-X) indole_br->pd2_ox alkene Alkene alkene->pd2_mig base Base base->pd0 Regenerates Catalyst

Caption: Simplified catalytic cycle for the Heck reaction.

Quantitative Data for Heck Coupling of 3-Bromoindoles

EntryAlkeneCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
1n-Butyl acrylatePd(OAc)₂ (5)PPh₃TEASilica gel (ball mill)RT80-95[9]
2StyrenePd(OAc)₂ (1)THP saltK₂CO₃DMF/H₂O80>95[10]
3Intramolecular (aryl)Pd(OAc)₂/PPh₃ (10)PPh₃K₂CO₃DMF11060-85[11]

Experimental Protocol: Heck Coupling

  • Reagents: 3-Bromoindole, alkene (e.g., styrene), palladium catalyst (e.g., Pd(OAc)₂), ligand (if required), base (e.g., K₂CO₃), and solvent (e.g., DMF/H₂O).

  • Procedure:

    • In a reaction vessel, combine 3-bromoindole (1.0 equiv), the alkene (1.5 equiv), and the base (2.0 equiv).

    • Add the palladium catalyst (1-5 mol%) and any necessary ligand.

    • Add the solvent (e.g., 1:1 DMF/H₂O) and degas the mixture.

    • Heat the reaction to the specified temperature (e.g., 80°C) and stir until the reaction is complete as monitored by TLC.[10]

    • After cooling, dilute the mixture with water and extract with an appropriate organic solvent.

    • Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product via column chromatography to obtain the 3-vinylindole.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between 3-bromoindole and a terminal alkyne.[12] The reaction is co-catalyzed by palladium and copper complexes and proceeds under mild, basic conditions.[13]

G Catalytic Cycles of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L-Pd(0) pd2_ox L-Pd(II)-Br(Indole) pd0->pd2_ox Oxidative Addition pd2_trans L-Pd(II)-Alkyne(Indole) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product 3-Alkynyl-indole pd2_trans->product indole_br 3-Bromoindole indole_br->pd2_ox cu_x Cu-X cu_alkyne Cu-Alkyne cu_x->cu_alkyne Deprotonation cu_alkyne->pd2_ox To Pd Cycle cu_alkyne->cu_x Transmetalation alkyne Terminal Alkyne alkyne->cu_x base Base base->cu_x

Caption: Interlinked catalytic cycles for the Sonogashira reaction.

Quantitative Data for Sonogashira Coupling of 3-Bromoindoles

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (5)Et₃NTHFRT75-93[14]
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)Et₃NTHFRT80[14]
3Aryl alkynes(NHC)-Pd (0.01)(NHC)-Cu (1)BaseNon-anhydrousRTHigh[15]
4TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (1)Et₃NTHFRTVaries[16]

Experimental Protocol: Sonogashira Coupling

  • Reagents: 3-Bromoindole, terminal alkyne, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), base (e.g., triethylamine, Et₃N), and solvent (e.g., THF).

  • Procedure:

    • To a Schlenk flask, add 3-bromoindole (1.0 equiv), the palladium catalyst (2-5 mol%), and CuI (1-5 mol%).

    • Evacuate the flask and backfill with an inert gas (e.g., Argon).

    • Add the anhydrous, degassed solvent (e.g., THF) and the base (e.g., Et₃N).

    • Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirring mixture at room temperature.

    • Stir the reaction at room temperature until completion, as monitored by TLC.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by column chromatography to isolate the 3-alkynyl-indole product.[14][16]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, coupling 3-bromoindole with a wide range of primary or secondary amines.[17][18] This reaction is crucial for synthesizing N-substituted indole derivatives, which are prevalent in pharmaceuticals.

G Catalytic Cycle of Buchwald-Hartwig Amination pd0 L-Pd(0) (Active Catalyst) pd2_ox L-Pd(II)-Br(Indole) (Oxidative Addition) pd0->pd2_ox Oxidative Addition pd2_amido L-Pd(II)-NR₂(Indole) (Amido Complex) pd2_ox->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product 3-Amino-indole (Ar-NR₂) pd2_amido->product indole_br 3-Bromoindole (Ar-X) indole_br->pd2_ox amine Amine (R₂NH) amine->pd2_amido base Base (e.g., NaOtBu) base->pd2_amido

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reagents: 3-Bromoindole, amine, palladium pre-catalyst (e.g., a palladacycle), ligand (e.g., a biaryl phosphine), a strong base (e.g., NaOt-Bu or LHMDS), and an anhydrous, aprotic solvent (e.g., toluene or dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the palladium pre-catalyst and ligand.

    • Add the base, followed by 3-bromoindole (1.0 equiv).

    • Add the anhydrous solvent, followed by the amine (1.2 equiv).

    • Seal the vessel and heat the mixture to the required temperature (typically 80-110°C) with vigorous stirring.

    • Monitor the reaction's progress by LC-MS or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

    • After filtration and concentration, purify the crude product by column chromatography.[19][20][21]

Other Key Reactions

Beyond palladium-catalyzed couplings, the 3-bromoindole moiety participates in several other synthetically useful transformations.

Ullmann Coupling

The Ullmann reaction, a classical copper-catalyzed coupling, can be used to form C-N and C-C bonds with 3-bromoindoles.[22][23] While often requiring harsher conditions than palladium-catalyzed methods, modern protocols using ligands like L-proline have made the reaction milder and more efficient for N-arylation.[24][25]

Quantitative Data for Ullmann Coupling of 3-Bromoindoles

EntryCoupling PartnerCu CatalystLigandBaseSolventTemp (°C)Yield (%)Reference
1PyrroleCuIL-ProlineK₂CO₃DMSO90Good[24]
2ImidazoleCuIL-ProlineK₂CO₃DMSO90Excellent[24]
3Intramolecular (amine)Cu(I)NoneBaseVariesVariesVaries[26]
Metal-Halogen Exchange

The bromine atom of 3-bromoindole can be readily swapped for a metal (typically lithium) via metal-halogen exchange.[27][28] This is usually achieved by treatment with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures.[29][30] The resulting 3-lithioindole is a potent nucleophile that can react with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install new functional groups at the C3 position.[31]

G Workflow for Metal-Halogen Exchange start 3-Bromoindole lithiation 3-Lithioindole (Organometallic Intermediate) start->lithiation Exchange Reaction product 3-Substituted Indole lithiation->product Electrophilic Quench rli Organolithium (e.g., n-BuLi) rli->lithiation electrophile Electrophile (E+) electrophile->product

Caption: General pathway for functionalization via metal-halogen exchange.

Experimental Protocol: Metal-Halogen Exchange and Carboxylation

  • Reagents: 3-Bromo-1H-indole, i-PrMgCl, n-BuLi, dry THF, and CO₂ (from dry ice).

  • Procedure:

    • Dissolve 3-bromo-1H-indole (1.0 equiv) in dry THF in an oven-dried flask under an inert atmosphere and cool to 0°C.

    • Add a solution of i-PrMgCl in THF (1.0 equiv) dropwise to deprotonate the indole nitrogen.

    • Stir for 5 minutes, then cool the solution to -20°C.

    • Add a solution of n-BuLi in hexanes (2.0 equiv) dropwise, maintaining the temperature below -20°C to perform the Br-Li exchange.

    • After stirring for a short period, quench the reaction by pouring the mixture over crushed dry ice (an excess of CO₂).

    • Allow the mixture to warm to room temperature, then add water and acidify with HCl to protonate the carboxylate.

    • Extract the product, 1H-indole-3-carboxylic acid, with an organic solvent.

    • Dry the organic layer, concentrate, and purify as needed.[31]

Applications in Medicinal Chemistry and Materials Science

The synthetic versatility of 3-bromoindole makes it a valuable precursor for compounds with significant biological activity and material properties.

  • Drug Development: The indole core is present in many FDA-approved drugs. The ability to easily diversify the C3 position via the reactions described above allows for the rapid generation of compound libraries for high-throughput screening. For instance, the synthesis of Axitinib, a kinase inhibitor, can involve a Heck coupling of a 3-bromoindazole (an indole isostere).[9]

  • Organic Materials: Polyindoles and indole-containing copolymers are of interest in the field of organic electronics for applications in sensors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The cross-coupling reactions of 3-bromoindole are essential for synthesizing the well-defined conjugated polymers and oligomers required for these applications.

Conclusion

The 3-bromoindole functional group is a cornerstone of modern indole chemistry. Its predictable and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides chemists with a powerful toolkit for molecular construction. The ability to readily form C-C and C-N bonds under increasingly mild conditions has cemented its role as a key building block in the synthesis of complex molecules for the pharmaceutical and materials science industries. Future developments will likely focus on expanding the scope of these reactions, developing more sustainable and efficient catalytic systems, and applying these methods to novel and ever-more complex synthetic challenges.

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 3-Bromo-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed interpretation of the spectroscopic data for 3-Bromo-1H-indole-6-carboxylic acid. Due to the limited availability of directly published complete spectra for this specific compound, this guide leverages a comprehensive analysis of structurally related analogs to predict and interpret its characteristic spectroscopic features. This document outlines the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by established principles of spectroscopic interpretation for indole derivatives and carboxylic acids. Detailed experimental protocols for acquiring such data are also provided, alongside logical workflow diagrams generated using Graphviz to illustrate the process of spectroscopic analysis. This guide serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are working with or synthesizing this and related compounds.

Introduction

This compound is a halogenated indole derivative. The indole nucleus is a prominent scaffold in numerous biologically active compounds and pharmaceuticals. The presence of a bromine atom and a carboxylic acid group on the indole ring is expected to significantly influence its chemical reactivity and biological activity. Accurate interpretation of its spectroscopic data is paramount for confirming its molecular structure, assessing its purity, and understanding its chemical behavior. This guide provides a foundational understanding of the expected spectroscopic signatures of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of data from closely related compounds, including 3-bromo-1H-indole, indole-6-carboxylic acid, and other substituted indoles.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentPredicted Coupling Constants (J, Hz)
~11.5 - 12.5br s1HN-H (indole)-
~12.0 - 13.0br s1HO-H (carboxylic acid)-
~8.0s1HH-2-
~7.9d1HH-7J ≈ 8.0
~7.8s1HH-5-
~7.5d1HH-4J ≈ 8.0
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Carbon Atom Assignment
~168C=O (Carboxylic Acid)
~136C-7a
~130C-3a
~125C-2
~122C-6
~120C-4
~118C-5
~114C-7
~95C-3
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid dimer)
~3400Medium, SharpN-H stretch (indole)
~1680StrongC=O stretch (carboxylic acid)
~1600, ~1450MediumC=C stretch (aromatic)
~1300MediumC-O stretch
~1250MediumO-H bend
~750StrongC-H bend (aromatic)
~650MediumC-Br stretch
Table 4: Predicted Mass Spectrometry Data
m/zRelative IntensityAssignment
241/239High[M]⁺ (Molecular ion peak, bromine isotope pattern)
224/222Medium[M-OH]⁺
196/194Medium[M-COOH]⁺
115High[M-Br-COOH]⁺

Spectroscopic Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the N-H proton, and the carboxylic acid proton. The N-H and O-H protons are expected to be broad singlets due to hydrogen bonding and exchange with the solvent. The proton at the 2-position (H-2) will likely appear as a singlet. The protons on the benzene portion of the indole ring (H-4, H-5, and H-7) will exhibit splitting patterns characteristic of their substitution. Specifically, H-4 and H-7 are expected to be doublets due to coupling with each other, while H-5, being adjacent to the bromine, will likely be a singlet or a narrowly split multiplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The carbon atom attached to the bromine (C-3) will be significantly shielded compared to an unsubstituted indole. The other aromatic carbons will appear in the typical range for indole derivatives.

IR Spectroscopy

The infrared spectrum is a powerful tool for identifying the key functional groups. A very broad absorption in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[1][2] The N-H stretch of the indole ring is expected to appear as a sharper peak around 3400 cm⁻¹. The most intense peak in the spectrum will likely be the C=O stretch of the carboxylic acid, appearing around 1680 cm⁻¹.[1]

Mass Spectrometry

The mass spectrum will confirm the molecular weight of the compound. A key feature will be the presence of two molecular ion peaks of almost equal intensity, separated by two mass units (e.g., at m/z 239 and 241), which is the characteristic isotopic signature of a bromine atom. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 amu) and the loss of the entire carboxyl group (-45 amu).

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is infused into the ESI source. Both positive and negative ion modes can be used to obtain the molecular ion and fragmentation data.

Visualization of Workflows

Diagram 1: Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Interpretation of Spectra NMR->Interpretation IR->Interpretation MS->Interpretation Structure_Confirmation Structure Confirmation Interpretation->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Diagram 2: Logic for Spectroscopic Data Interpretation

Spectroscopic_Interpretation_Logic cluster_data Experimental Data cluster_interpretation Interpretation & Assignment cluster_conclusion Conclusion H_NMR_Data ¹H NMR Data (Chemical Shifts, Multiplicities) Proton_Environment Proton Environment & Connectivity H_NMR_Data->Proton_Environment C_NMR_Data ¹³C NMR Data (Chemical Shifts) Carbon_Framework Carbon Skeleton C_NMR_Data->Carbon_Framework IR_Data IR Data (Absorption Bands) Functional_Groups Functional Groups (-COOH, N-H, C-Br) IR_Data->Functional_Groups MS_Data MS Data (m/z values, Isotope Pattern) Molecular_Formula Molecular Weight & Formula MS_Data->Molecular_Formula Final_Structure Confirmed Structure of This compound Proton_Environment->Final_Structure Carbon_Framework->Final_Structure Functional_Groups->Final_Structure Molecular_Formula->Final_Structure

Caption: Logical flow for the interpretation of spectroscopic data to confirm the molecular structure.

Conclusion

This technical guide provides a robust framework for the interpretation of the spectroscopic data of this compound. By leveraging data from analogous structures, we have presented a comprehensive set of predicted spectral data and a detailed guide to its interpretation. The experimental protocols and workflow diagrams included herein offer a practical resource for researchers engaged in the synthesis and characterization of this and related indole derivatives. This foundational knowledge is crucial for advancing research in medicinal chemistry and drug development where such compounds hold significant potential.

References

A Technical Guide to the Therapeutic Potential of 3-Bromo-1H-indole-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, featured in numerous pharmacologically active compounds. Among its many variations, derivatives of 3-Bromo-1H-indole-6-carboxylic acid are emerging as a versatile and promising class of therapeutic agents. The strategic placement of the bromine atom and the carboxylic acid group provides a unique chemical handle for synthesizing diverse molecular architectures. This technical guide consolidates current research on these derivatives, highlighting their significant potential in oncology, infectious diseases, and virology. We present quantitative biological data, detailed experimental methodologies, and visual representations of key pathways and workflows to provide a comprehensive resource for researchers in the field of drug discovery and development.

Introduction: The Versatility of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery. It is present in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. The this compound core serves as a pivotal starting material for creating novel therapeutic agents. The C6-carboxylic acid group offers a site for amide bond formation and other modifications, while the C3-bromo substituent can be utilized in cross-coupling reactions to introduce further molecular diversity. This inherent versatility allows for the fine-tuning of pharmacological properties to target various disease pathways.

Key Therapeutic Applications

Research into this compound derivatives has revealed significant activity across several therapeutic areas.

Anticancer Activity: Targeting Tyrosine Kinases

A primary focus of research has been the development of these derivatives as inhibitors of key receptor tyrosine kinases (RTKs) that are overexpressed in many cancers, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]

  • EGFR Inhibition: Derivatives incorporating a hydrazine-1-carbothioamide moiety have been designed to mimic the pharmacophoric features of known EGFR inhibitors. Compound 4a , for instance, has demonstrated potent cytotoxic effects against various cancer cell lines and significant EGFR enzyme inhibitory activity.[1]

  • VEGFR-2 Inhibition: By activating downstream signaling, VEGFR-2 plays a critical role in tumor-induced angiogenesis.[1] Indole-6-carboxylate derivatives bearing a 1,3,4-oxadiazole-2-thione moiety have been synthesized as VEGFR-2 inhibitors. Notably, compound 6c , featuring a 4-chloro substitution on the aromatic ring, was identified as a highly potent cytotoxic agent with strong VEGFR-2 inhibitory activity.[1] The mechanism of action for these compounds often involves inducing cell cycle arrest at the G2/M phase and triggering apoptosis.

Antimicrobial and Antibiotic Potentiation

The rise of antibiotic-resistant bacteria necessitates novel therapeutic strategies. Derivatives of 6-bromoindole have shown promise both as direct antimicrobial agents and as antibiotic potentiators.

  • Direct Antimicrobial Action: 6-bromoindolglyoxylamido derivatives conjugated with polyamines have demonstrated intrinsic activity against Gram-positive bacteria like Staphylococcus aureus and fungi such as Cryptococcus neoformans. The proposed mechanism involves the rapid permeabilization and depolarization of the bacterial cell membrane.[2][3]

  • Antibiotic Potentiation via bCSE Inhibition: A key strategy to combat antibiotic resistance is to inhibit bacterial defense mechanisms. Bacterial cystathionine γ-lyase (bCSE) is a crucial enzyme that produces hydrogen sulfide (H₂S), protecting pathogenic bacteria like S. aureus and Pseudomonas aeruginosa from oxidative stress induced by antibiotics.[4][5] Several potent and selective inhibitors of bCSE have been developed from a 6-bromoindole core, including (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1 ) and 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2 ).[4][5] By inhibiting bCSE, these compounds significantly enhance the efficacy of existing antibiotics.[4][6]

Antiviral Activity

The COVID-19 pandemic highlighted the urgent need for effective small-molecule antiviral drugs. A derivative of 6-bromo-indole-3-carboxylic acid has shown significant potential in this area. The dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole demonstrated potent and specific antiviral activity against SARS-CoV-2 in vitro.[7][8][9] It completely inhibited viral replication at a concentration of 52.0 μM and exhibited a high selectivity index, marking it as a promising candidate for further development.[7][8]

Anti-Inflammatory and Neuroprotective Potential

While less explored specifically for 3-bromo-6-carboxylic acid derivatives, the broader indole scaffold is well-known for its anti-inflammatory properties, often through the inhibition of cyclooxygenase-2 (COX-2).[10][11][12] Given the structural similarities, this presents a logical avenue for future investigation. Likewise, indole derivatives are being actively explored as potential treatments for neurodegenerative diseases, suggesting another potential application for this versatile scaffold.[13]

Quantitative Data Summary

The biological activities of key this compound derivatives are summarized below.

Table 1: Anticancer Activity (IC₅₀, µM)
CompoundTargetHepG2HCT-116A549
4a EGFR1.832.152.89
6c VEGFR-21.051.622.08
ErlotinibEGFR2.354.013.11
SorafenibVEGFR-22.883.144.21
Data sourced from Allawi et al., 2024.[1]
Table 2: Antiviral Activity against SARS-CoV-2
CompoundIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
6-bromo-5-methoxy-indole derivative1.84>144.478.6
Data sourced from Zarubaev et al., 2022.[7][8]
Table 3: Antimicrobial Activity (MIC, µM)
CompoundOrganismMIC
6-bromoindolglyoxylamido-spermineStaphylococcus aureus6.25
6-bromoindolglyoxylamido-spermineStaphylococcus intermedius3.125
6-bromoindolglyoxylamido-spermineCryptococcus neoformans1.1
Data sourced from Copp et al., 2019.[2][3]

Key Experimental Methodologies

General Synthesis of Anticancer Derivatives (Hydrazone & Oxadiazole)
  • Esterification & Methylation: 1H-indole-6-carboxylic acid is first converted to its methyl ester, followed by N-methylation at the indole nitrogen using an appropriate methylating agent in a basic medium.

  • Hydrazide Formation: The resulting methyl-1-methyl-1H-indole-6-carboxylate is refluxed with an excess of hydrazine hydrate in methanol to yield 1-methyl-1H-indole-6-carbohydrazide.

  • Hydrazone Synthesis (e.g., 4a): The carbohydrazide is reacted with an appropriate isothiocyanate (e.g., phenyl isothiocyanate) in ethanol under reflux to form the 2-(1-methyl-1H-indole-6-carbonyl)-N-phenylhydrazine-1-carbothioamide derivatives.

  • Oxadiazole Synthesis (e.g., 6c):

    • The carbohydrazide is first treated with carbon disulfide in the presence of potassium hydroxide to form a dithiocarbazate salt, which is then cyclized to 5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole-2-thione.

    • This thione intermediate is then S-alkylated by reacting it with a substituted phenacyl bromide (e.g., 2-bromo-1-(2-bromo-4-chlorophenyl)ethan-1-one) in the presence of a base like triethylamine to yield the final products.[1]

In Vitro Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][15]

  • Cell Plating: Cancer cells (e.g., HepG2, HCT-116, A549) are seeded into 96-well plates at a density of approximately 5 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the synthesized indole derivatives and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After incubation, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[14] The plate is then incubated for another 2-4 hours at 37°C.[16]

  • Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals.[14] A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve these crystals.[16]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage relative to untreated control cells, and the IC₅₀ value is determined.

Visualized Pathways and Workflows

Signaling Pathways

EGFR_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Indole Indole-6-Carboxylic Acid Derivative (e.g., 4a) Indole->EGFR Inhibits (Blocks ATP Binding) RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and inhibition by indole derivatives.

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K Autophosphorylation RAS RAS/RAF/MEK/ERK VEGFR2->RAS Autophosphorylation VEGF VEGF VEGF->VEGFR2 Binds & Dimerizes Indole Indole-6-Carboxylic Acid Derivative (e.g., 6c) Indole->VEGFR2 Inhibits Kinase Domain Response Angiogenesis (Migration, Proliferation, Survival) PLCg->Response AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS eNOS->Response RAS->Response

Caption: Key VEGFR-2 signaling pathways inhibited by indole derivatives.

Experimental & Logical Workflows

Drug_Discovery_Workflow Start This compound (Starting Material) Synthesis Chemical Synthesis (e.g., Amidation, Cross-Coupling) Start->Synthesis Library Library of Novel Derivatives Synthesis->Library Screening Primary Biological Screening (e.g., MTT, MIC assays) Library->Screening Screening->Library Inactive Hit Hit Identification (Active Compounds) Screening->Hit Secondary Secondary Assays (e.g., Kinase Inhibition, Mechanism of Action) Hit->Secondary Active Lead Lead Compound Secondary->Lead

Caption: General workflow for discovery of indole-based therapeutic agents.

Conclusion and Future Directions

Derivatives of this compound represent a highly adaptable and potent scaffold for the development of new therapeutic agents. The research highlighted herein demonstrates significant, quantifiable success in developing anticancer, antimicrobial, and antiviral compounds from this core structure. The established synthetic routes are robust, allowing for the creation of diverse chemical libraries, and the biological activities are promising, with several derivatives showing efficacy comparable or superior to standard reference drugs.

Future research should focus on expanding the therapeutic applications of this scaffold, particularly in the areas of anti-inflammatory and neuroprotective agents. Further optimization of existing lead compounds through detailed structure-activity relationship (SAR) studies will be crucial to enhance potency and selectivity while minimizing off-target effects. As our understanding of the molecular targets and disease pathways grows, the this compound framework is poised to remain a valuable platform for the discovery of next-generation medicines.

References

An In-depth Technical Guide to the Electrophilic Substitution Patterns of Indole Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity of the Indole Nucleus

The indole ring system is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties make it a highly reactive and versatile scaffold for chemical modification. Understanding the principles that govern the electrophilic substitution of indoles is paramount for the rational design and synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the electrophilic substitution patterns of the indole ring, with a focus on regioselectivity, reaction mechanisms, quantitative data, and detailed experimental protocols for key transformations.

The indole nucleus is an aromatic heterocyclic system in which a benzene ring is fused to a pyrrole ring.[1] This fusion results in a π-excessive system with ten π-electrons delocalized over the bicyclic structure.[1] The pyrrole ring, being more electron-rich than the benzene ring, is the primary site of electrophilic attack.[1] Quantum mechanical calculations and extensive experimental data have unequivocally established that the C3 position of the indole ring is the most nucleophilic and, therefore, the most favored site for electrophilic substitution.[1][2] This pronounced regioselectivity can be attributed to the superior stability of the cationic intermediate (the sigma complex or arenium ion) formed upon attack at C3.

Regioselectivity: The Predominance of C3 Substitution

The preference for electrophilic attack at the C3 position of the indole ring is a fundamental concept in its chemistry. This selectivity can be rationalized by examining the resonance structures of the cationic intermediates formed during electrophilic attack at C2 and C3.

Attack at the C3 position leads to a carbocation intermediate where the positive charge is delocalized over the C2 atom and the nitrogen atom, without disrupting the aromaticity of the fused benzene ring.[1][3] The lone pair of electrons on the nitrogen atom can effectively stabilize the positive charge through resonance.

In contrast, attack at the C2 position results in an intermediate where the positive charge is localized on the nitrogen atom, which disrupts the aromatic sextet of the benzene ring.[1] This disruption of aromaticity makes the C2-attack intermediate significantly less stable than the C3-attack intermediate, thus favoring the C3 substitution pathway.

In instances where the C3 position is already substituted, electrophilic attack can be directed to the C2 position.[1] If both C2 and C3 are substituted, the electrophile will typically attack the benzene ring, with a preference for the C6 position.[1]

Figure 1: C3 vs. C2 electrophilic attack on indole.

Key Electrophilic Substitution Reactions of Indole

A variety of electrophilic substitution reactions are commonly employed to functionalize the indole ring. The following sections detail the most important of these reactions, including quantitative data and experimental protocols.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic rings, and it proceeds with high regioselectivity at the C3 position of indoles to yield indole-3-carboxaldehydes. The electrophile in this reaction is the Vilsmeier reagent, a chloroiminium ion, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Vilsmeier_Haack_Workflow reagents DMF + POCl3 vilsmeier Vilsmeier Reagent (Chloroiminium ion) reagents->vilsmeier Formation intermediate Iminium Intermediate vilsmeier->intermediate indole Indole indole->intermediate Electrophilic Attack product Indole-3-carboxaldehyde intermediate->product Hydrolysis workup Aqueous Workup workup->product

Figure 2: Vilsmeier-Haack reaction workflow.

Quantitative Data:

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMF0 to 85696
2-MethylindolePOCl₃, DMF98-100371 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)
4-MethylindolePOCl₃, DMF0 to 85890
5-MethylindolePOCl₃, DMF0 to 85--

Experimental Protocol: Synthesis of Indole-3-carboxaldehyde

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (15 mL). Cool the flask in an ice-salt bath to 0-5 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (10 mL) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

  • Reaction with Indole: Dissolve indole (5.85 g, 0.05 mol) in anhydrous DMF (25 mL) and add this solution dropwise to the Vilsmeier reagent. A viscous precipitate may form.

  • Reaction Completion: After the addition, heat the reaction mixture in a water bath at 40-45 °C for 2 hours with continuous stirring.

  • Work-up: Pour the reaction mixture onto crushed ice (200 g) and stir until the ice has melted. Add a 10% aqueous sodium hydroxide solution until the mixture is alkaline to litmus paper.

  • Isolation and Purification: The product, indole-3-carboxaldehyde, will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure indole-3-carboxaldehyde.

Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (in this case, indole), formaldehyde, and a primary or secondary amine. With indole, the reaction regioselectively yields 3-aminomethylindoles, commonly known as gramines.[4]

Mannich_Reaction_Pathway amine Secondary Amine (e.g., Dimethylamine) iminium Iminium Ion amine->iminium formaldehyde Formaldehyde formaldehyde->iminium intermediate Cationic Intermediate iminium->intermediate indole Indole indole->intermediate Nucleophilic Attack gramine Gramine (3-Aminomethylindole) intermediate->gramine Deprotonation

Figure 3: Mannich reaction pathway for gramine synthesis.

Quantitative Data:

AmineSolventCatalystYield (%)
DimethylamineAcetic Acid-95.6
Various secondary aminesEthanolZnCl₂58-98

Experimental Protocol: Synthesis of Gramine (3-(Dimethylaminomethyl)indole) [2]

  • Reaction Setup: In a 100 mL beaker, dissolve indole (1.0 g, 8.5 mmol) in 20 mL of glacial acetic acid.

  • Addition of Amine: To this solution, add 40% aqueous dimethylamine (3.0 mL). The solution will become warm.

  • Cooling and Addition of Formaldehyde: Cool the mixture to approximately 30°C in a water bath. With stirring, add a 35% aqueous solution of formaldehyde (2.0 mL).

  • Reaction Time: Allow the mixture to stand at room temperature for 60 minutes.

  • Work-up: Pour the reaction mixture into a 250 mL beaker containing 50 mL of 30% aqueous sodium hydroxide solution and 50 g of crushed ice.

  • Isolation and Purification: A white precipitate of gramine will form. Collect the solid by vacuum filtration, wash with cold water, and air dry. The crude product can be recrystallized from acetone.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is an intramolecular electrophilic substitution reaction that is pivotal in the synthesis of many indole alkaloids. It involves the condensation of a β-arylethylamine (such as tryptamine) with an aldehyde or ketone to form an iminium ion, which then undergoes cyclization onto the indole C2 position. This reaction is technically an electrophilic substitution on an enamine-like system within the tryptamine side chain, followed by a rearrangement.

Pictet_Spengler_Mechanism tryptamine Tryptamine iminium Iminium Ion tryptamine->iminium aldehyde Aldehyde/Ketone aldehyde->iminium spirocycle Spirocyclic Intermediate iminium->spirocycle Intramolecular Electrophilic Attack product Tetrahydro-β-carboline spirocycle->product Rearrangement

Figure 4: Pictet-Spengler reaction mechanism.

Quantitative Data:

Tryptamine DerivativeAldehyde/KetoneCatalystSolventYield (%)
TryptamineVarious aldehydesl-tartaric acidWater-
TryptamineArylaldehydesNH₄ClMethanol90
TryptamineIsatin, L-cysteine-Isopropanol~45

Experimental Protocol: General Acid-Catalyzed Pictet-Spengler Reaction [5]

  • Reaction Setup: In a round-bottom flask, dissolve the tryptamine derivative (1.0 equivalent) in an anhydrous solvent such as dichloromethane or toluene.

  • Addition of Carbonyl: Add the aldehyde or ketone (1.1 equivalents) to the stirred solution at room temperature.

  • Catalyst Addition: Add a suitable acid catalyst (e.g., trifluoroacetic acid, 10 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nitration

Direct nitration of indole with strong acids like a mixture of nitric and sulfuric acid leads to polymerization.[6][7] Therefore, milder nitrating agents are required. Benzoyl nitrate or ethyl nitrate are commonly used to achieve regioselective nitration at the C3 position.[8]

Quantitative Data:

Indole DerivativeNitrating AgentConditionsProductYield (%)
IndoleEthyl nitrate/Sodium ethoxideLow temperature3-Nitroindole-
N-Boc-indoleAmmonium tetramethylnitrate, (CF₃CO)₂OCH₃CN, 0-5 °CN-Boc-3-nitroindole97
2-MethylindoleBenzoyl nitrate-3-Nitro-2-methylindole-
2-MethylindoleHNO₃/H₂SO₄-5-Nitro-2-methylindole-

Experimental Protocol: Synthesis of 3-Nitroindole [8]

  • Preparation of Nitrating Agent: Prepare a solution of ethyl nitrate in a suitable solvent.

  • Reaction Setup: In a round-bottom flask, dissolve indole in a solvent and cool to a low temperature (e.g., -10 °C).

  • Addition of Base and Nitrating Agent: Add a solution of sodium ethoxide in ethanol, followed by the dropwise addition of the ethyl nitrate solution.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction with water and extract the product with an organic solvent.

  • Isolation and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Halogenation

The halogenation of indole is typically carried out under mild conditions to avoid polymerization and the formation of polyhalogenated products. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are effective for C3-bromination and C3-chlorination, respectively. 3-Haloindoles are often unstable and are used immediately in subsequent reactions.[6]

Quantitative Data:

Indole DerivativeHalogenating AgentProductYield (%)
2-TrifluoromethylindoleNCS3-Chloro-2-trifluoromethylindoleup to 98
2-TrifluoromethylindoleNBS3-Bromo-2-trifluoromethylindoleup to 98
2-TrifluoromethylindoleI₂/HIO₃3-Iodo-2-trifluoromethylindoleup to 98

Experimental Protocol: Synthesis of 3-Bromoindole

  • Reaction Setup: Dissolve indole (1.17 g, 10 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) in a round-bottom flask and cool the solution to -78 °C in a dry ice/acetone bath.

  • Addition of Halogenating Agent: Add N-bromosuccinimide (1.78 g, 10 mmol) portion-wise to the stirred solution, maintaining the low temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, allow the mixture to warm to room temperature and then pour it into a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with ethyl acetate.

  • Isolation: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-bromoindole should be used immediately without further purification due to its instability.

Sulfonation

Sulfonation of indole at the C3 position can be achieved using a pyridine-sulfur trioxide complex in hot pyridine.[6][8] This method avoids the strongly acidic conditions of fuming sulfuric acid, which would cause polymerization of the indole ring.

Experimental Protocol: Synthesis of Indole-3-sulfonic acid [8]

  • Reaction Setup: In a round-bottom flask, dissolve indole in pyridine.

  • Addition of Sulfonating Agent: Add the pyridine-sulfur trioxide complex to the solution.

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 110 °C) for a set period.

  • Work-up: Cool the reaction mixture and pour it into cold water.

  • Isolation: The product, indole-3-sulfonic acid, may precipitate or can be isolated by adjusting the pH and extracting with a suitable solvent.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of indole with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst typically yields 3-acylindoles.[9] However, the reaction can be complicated by N-acylation and polymerization. Milder Lewis acids like zinc chloride or organocatalysts can improve the regioselectivity and yield.

Quantitative Data:

Indole DerivativeAcylating AgentCatalystYield (%)
N-MethylindoleVarious acyl chlorides1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)65
1,2-DimethylindoleVarious acyl chloridesDBN88
IndolesAcyl chloridesZinc oxide in ionic liquidGood to high

Experimental Protocol: Synthesis of 3-Acetylindole

  • Reaction Setup: To a stirred solution of indole (1.17 g, 10 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, add a Lewis acid catalyst such as zinc chloride (1.36 g, 10 mmol).

  • Addition of Acylating Agent: Add acetyl chloride (0.78 g, 10 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

The electrophilic substitution of indole is a well-established and powerful tool for the synthesis of a diverse range of functionalized heterocyclic compounds. The pronounced preference for substitution at the C3 position provides a high degree of predictability and control in synthetic design. By carefully selecting the appropriate reagents and reaction conditions, researchers can achieve high yields and regioselectivity for a variety of important transformations, including formylation, amination, nitration, halogenation, sulfonation, and acylation. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis and development of indole-based molecules for pharmaceutical and other applications.

References

Methodological & Application

Synthesis Protocol for 3-Bromo-1H-indole-6-carboxylic acid: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-1H-indole-6-carboxylic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of various biologically active compounds. Its structure, featuring a reactive bromine atom at the C3 position and a carboxylic acid group on the benzene ring, allows for diverse functionalization to generate novel molecular entities. This document provides a detailed, step-by-step protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Overview of Synthetic Strategy

Two plausible synthetic routes for the preparation of this compound have been identified from the literature. The recommended and most comprehensively supported method begins with the commercially available 6-bromo-1H-indole. This route involves the introduction of a formyl group at the C3 position via a Vilsmeier-Haack reaction, followed by oxidation to the desired carboxylic acid. An alternative approach, starting from 1H-indole-6-carboxylic acid, involves the selective bromination at the C3 position. While feasible, this second route requires careful control to ensure regioselectivity. This note will provide a detailed protocol for the first, more robust route.

Recommended Synthesis Protocol: From 6-Bromo-1H-indole

This two-step synthesis commences with the formylation of 6-bromo-1H-indole, followed by the oxidation of the resulting aldehyde to the final carboxylic acid product.

Step 1: Synthesis of 6-Bromo-1H-indole-3-carbaldehyde

The Vilsmeier-Haack reaction is employed to introduce a formyl group at the electron-rich C3 position of the indole ring. The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 equivalents).

  • Formation of Vilsmeier Reagent: Cool the DMF to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

  • Addition of Starting Material: Dissolve 6-bromo-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 6-bromo-1H-indole-3-carbaldehyde as a solid. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Step 2: Oxidation of 6-Bromo-1H-indole-3-carbaldehyde to this compound

The aldehyde synthesized in the previous step is oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be used; a common and effective method involves the use of potassium permanganate (KMnO₄) in an acetone/water mixture.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 6-bromo-1H-indole-3-carbaldehyde (1.0 equivalent) in a mixture of acetone and water (e.g., 3:1 v/v).

  • Oxidation: While stirring vigorously, add a solution of potassium permanganate (KMnO₄, 2.0-3.0 equivalents) in water dropwise to the reaction mixture. The reaction is exothermic; maintain the temperature at or below room temperature using a water bath. The purple color of the permanganate will disappear as the reaction proceeds.

  • Reaction Monitoring: Stir the mixture at room temperature until the starting material is consumed, as indicated by TLC.

  • Work-up: After the reaction is complete, quench the excess permanganate by adding a small amount of sodium sulfite or by bubbling sulfur dioxide gas through the mixture until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Isolation and Purification: Filter the reaction mixture to remove the manganese dioxide. Acidify the filtrate with dilute hydrochloric acid (e.g., 2 M HCl) to a pH of 2-3. The desired carboxylic acid will precipitate out. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

StepStarting MaterialKey ReagentsProductExpected Yield (%)
16-Bromo-1H-indolePOCl₃, DMF6-Bromo-1H-indole-3-carbaldehyde75-85%
26-Bromo-1H-indole-3-carbaldehydeKMnO₄This compound60-70%

Table 2: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
6-Bromo-1H-indoleC₈H₆BrN196.0490-93
6-Bromo-1H-indole-3-carbaldehydeC₉H₆BrNO224.05202-206
This compoundC₉H₆BrNO₂240.06>250 (decomposes)

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Oxidation SM1 6-Bromo-1H-indole P1 6-Bromo-1H-indole-3-carbaldehyde SM1->P1  POCl₃, DMF (Vilsmeier-Haack) P1_step2 6-Bromo-1H-indole-3-carbaldehyde FP This compound P1_step2->FP  KMnO₄ Acetone/Water

Caption: Synthetic workflow for this compound.

Alternative Synthetic Route

An alternative pathway to the target molecule involves the direct bromination of 1H-indole-6-carboxylic acid at the C3 position using N-bromosuccinimide (NBS).

Alternative_Route cluster_alt_step Alternative Route SM_alt 1H-Indole-6-carboxylic acid FP_alt This compound SM_alt->FP_alt  NBS (C3-Bromination)

Application Notes and Protocols for Regioselective Bromination of Indole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated indole carboxylic acids are pivotal structural motifs in medicinal chemistry and organic synthesis. The introduction of a bromine atom onto the indole scaffold provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecules with diverse biological activities. However, the electron-rich nature of the indole ring presents a significant challenge in achieving regioselective bromination, often leading to a mixture of products. This document provides a detailed overview of various techniques and protocols for the controlled, regioselective bromination of indole carboxylic acids, catering to the needs of researchers in drug discovery and development.

Understanding Regioselectivity in Indole Bromination

The outcome of electrophilic bromination on the indole ring is governed by a combination of factors, including the inherent electronic properties of the indole nucleus, the position of the deactivating carboxylic acid group, the choice of brominating agent, and the reaction conditions.

  • Inherent Reactivity: The pyrrole ring of indole is significantly more electron-rich than the benzene ring. Consequently, electrophilic substitution, including bromination, overwhelmingly favors the C3 position. If the C3 position is substituted, the reaction may occur at the C2 position, although this is less common.

  • Directing Effect of the Carboxylic Acid Group: The carboxylic acid (-COOH) group is an electron-withdrawing and deactivating group. In general electrophilic aromatic substitution on a benzene ring, a -COOH group directs incoming electrophiles to the meta position.[1][2] However, in the context of the indole ring system, the powerful activating effect of the nitrogen atom often overrides the directing effect of the carboxylic acid, especially for positions on the pyrrole ring. The deactivating effect of the -COOH group can, however, be exploited to direct bromination to less reactive positions on the benzene ring, often in conjunction with other strategies like N-protection or the use of specific catalytic systems.

  • N-Protection: Protection of the indole nitrogen, for instance with a sulfonyl or pivaloyl group, can alter the electronic properties of the ring and sterically hinder certain positions, thereby influencing the regioselectivity of bromination.

Experimental Protocols and Methodologies

The following section details specific protocols for the regioselective bromination of various indole carboxylic acid isomers.

C3-Position Bromination

The C3 position is the most nucleophilic and readily undergoes bromination.

Protocol 1: General Electrochemical C3-Bromination of Indoles

This protocol describes a transition-metal-free approach for the C3-bromination of indole, which can be adapted for indole carboxylic acids, particularly when the carboxylic acid group is on the benzene ring.[3][4]

  • Materials:

    • Indole derivative (0.20 mmol)

    • n-Butylammonium bromide (nBu₄NBr) (0.20–0.80 mmol)

    • Ammonium bromide (NH₄Br) (0.20–0.40 mmol)

    • Acetonitrile (CH₃CN) (10 mL)

    • Carbon rod electrodes (diameter 1.0 cm, length 10 cm)

    • 10 mL two-neck glass flask

    • Magnetic stir bar

    • Constant current source

  • Procedure:

    • To an oven-dried 10 mL two-neck glass flask equipped with a magnetic stir bar, add the indole substrate, nBu₄NBr, NH₄Br, and acetonitrile.[3]

    • Equip the flask with two carbon rod electrodes to serve as the anode and cathode.[3]

    • Initiate the reaction at a constant current of 2 mA at room temperature.[3]

    • Monitor the reaction for the complete consumption of the starting material using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the solvent using a rotary evaporator.[3]

    • Purify the crude product by column chromatography on silica gel.

Enzymatic C3-Bromination

Flavin-dependent halogenase enzymes, such as RebH variants, can catalyze the highly regioselective bromination of indoles at the C3 position under mild, aqueous conditions.[1][5] This method is particularly attractive for its environmental compatibility and high selectivity. Vanadium bromoperoxidase (V-BrPO) has also been shown to catalyze the bromination of the C2-C3 double bond of substituted indoles.[6]

C5-Position Bromination

Achieving selectivity for the C5 position often requires specific strategies to overcome the inherent reactivity of the C3 position.

Protocol 2: C5-Bromination of Indolo[2,3-a]quinolizidine Alkaloids

This method achieves C5-selective bromination through a proposed indoline intermediate.[7]

  • Materials:

    • Indolo[2,3-a]quinolizidine alkaloid substrate

    • Pyridinium tribromide (Br₃·PyH)

    • Hydrochloric acid (HCl)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the indole alkaloid substrate in methanol.

    • Add nearly equimolar amounts of pyridinium tribromide and hydrochloric acid to the solution.[7]

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

C6-Position Bromination

Bromination at the C6 position typically requires the use of directing groups to overcome the natural reactivity of other positions.

Protocol 3: Regioselective C6-Bromination of Methyl Indolyl-3-acetate

This protocol utilizes electron-withdrawing groups at the N1 and a transient group at C2 (via an intermediate) to direct bromination to the C6 position. The product can then be hydrolyzed to the corresponding carboxylic acid.

  • Materials:

    • Methyl indolyl-3-acetate

    • Reagents for introduction of electron-withdrawing groups at N1 and C2 (specifics depend on the chosen groups)

    • Bromine (Br₂)

    • Carbon tetrachloride (CCl₄)

    • Sodium sulfite (Na₂SO₃) solution

    • Sodium cyanide (NaCN)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Introduce suitable electron-withdrawing groups at the N1 and C2 positions of methyl indolyl-3-acetate to form the protected intermediate.

    • Dissolve the intermediate in carbon tetrachloride.

    • Add 8 equivalents of bromine and allow the reaction to proceed.

    • Wash the reaction mixture with aqueous sodium sulfite solution to quench excess bromine.

    • Isolate the C6-brominated intermediate.

    • Remove the protecting groups by treating the intermediate with sodium cyanide in DMSO to yield methyl 6-bromoindolyl-3-acetate.

    • The resulting ester can be hydrolyzed to 6-bromoindole-3-acetic acid using standard procedures.

Bromination of Indole-3-acetic acid (IAA)

The bromination of indole-3-acetic acid is complex and can lead to a mixture of products, including oxindole derivatives.

Observations from NBS Bromination of Indole-3-acetic acid

The reaction of indole-3-acetic acid (IAA) with two equivalents of N-bromosuccinimide (NBS) in the presence of tert-butanol does not simply result in bromination of the indole ring. Instead, a two-step reaction is proposed:[8]

  • Rapid addition of the first equivalent of NBS to the C2-C3 double bond, followed by the addition of tert-butanol at C2, leading to the formation of oxindole-3-acetic acid (OAA) and 5-bromooxindole-3-acetic acid.[8]

  • Slower subsequent bromination at the C3 position of the oxindole ring.[8]

This highlights that direct bromination of IAA can be challenging to control for simple aromatic substitution.

Data Presentation: Summary of Regioselective Bromination Techniques

SubstrateBrominating Agent/MethodPosition(s)Yield (%)Key Considerations
IndoleElectrochemical (nBu₄NBr, NH₄Br)C3GoodTransition-metal-free.[3]
Indole DerivativesEnzymatic (RebH variants)C3High ConversionHighly regioselective, environmentally friendly.[1]
Indolo[2,3-a]quinolizidine AlkaloidsPyridinium tribromide / HClC5-Proceeds via a proposed indoline intermediate.[7]
Methyl Indolyl-3-acetateBromine (with directing groups)C686 (bromination step)Requires introduction and removal of directing groups.
Indole-3-acetic acidNBS (2 equiv.) / t-BuOHC5 (on oxindole), C3 (on oxindole)Low (for specific products)Leads to a mixture of oxindole derivatives.[8]

Visualization of Experimental Workflows

Workflow for C3-Selective Electrochemical Bromination

G cluster_prep Reaction Setup cluster_reaction Electrolysis cluster_workup Work-up and Purification A Dissolve Indole Substrate, nBu₄NBr, and NH₄Br in Acetonitrile B Place Solution in Two-Neck Flask with Carbon Electrodes A->B Transfer C Apply Constant Current (2 mA) at Room Temperature B->C Initiate Reaction D Monitor by TLC until Starting Material is Consumed C->D During Reaction E Remove Solvent via Rotary Evaporation D->E Reaction Complete F Purify by Column Chromatography E->F Crude Product G Obtain C3-Bromoindole Carboxylic Acid F->G Purified Product

Caption: Workflow for Electrochemical C3-Bromination.

Logical Relationship for C6-Bromination Strategy

G Indole Indole-3-carboxylic Acid Derivative Protect Introduce Directing Groups (e.g., at N1) Indole->Protect Brominate Bromination with Br₂ in CCl₄ Protect->Brominate Deactivates C3/C5, Directs to C6 C6_Bromo C6-Brominated Intermediate Brominate->C6_Bromo Deprotect Remove Directing Groups (e.g., with NaCN in DMSO) C6_Bromo->Deprotect Final_Product Regioselectively C6-Brominated Indole Carboxylic Acid Deprotect->Final_Product

Caption: Directing Group Strategy for C6-Bromination.

Conclusion

The regioselective bromination of indole carboxylic acids is a nuanced area of organic synthesis that requires careful consideration of substrate, reagents, and reaction conditions. While the C3 position is the most readily brominated, a variety of strategies, including the use of directing groups, specific catalytic systems, and enzymatic methods, can provide access to other brominated isomers. The protocols and data presented herein offer a valuable resource for chemists aiming to synthesize these important building blocks for applications in drug discovery and materials science. Further research into novel directing groups and catalytic systems will undoubtedly continue to expand the toolkit for the precise functionalization of the indole nucleus.

References

Application Notes: 3-Bromo-1H-indole-6-carboxylic acid as a Versatile Scaffold for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-1H-indole-6-carboxylic acid is a bifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. Its structure incorporates two key reactive handles: a bromine atom at the C-3 position and a carboxylic acid at the C-6 position. This substitution pattern allows for orthogonal chemical modifications, making it an ideal scaffold for the construction of diverse molecular libraries. The indole core is a well-established "privileged structure," frequently found in potent, biologically active compounds and approved pharmaceuticals.[1] The strategic placement of the bromo and carboxyl groups enables chemists to systematically explore structure-activity relationships (SAR) in the development of novel therapeutic agents.

Key Features and Applications

The utility of this compound stems from its capacity for selective, high-yield chemical transformations at its two distinct functional sites.

  • C-3 Position (Bromo Group): The bromine atom serves as a versatile anchor for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.[2] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide array of aryl, heteroaryl, alkyl, and alkenyl groups. This position is often crucial for modulating interactions with biological targets.

  • C-6 Position (Carboxylic Acid Group): The carboxylic acid moiety is readily converted into amides, esters, or other derivatives.[3] Amide coupling is one ofthe most common reactions in medicinal chemistry, allowing for the introduction of diverse side chains that can enhance potency, improve pharmacokinetic properties, or establish key hydrogen bonding interactions within a target's binding site.

This dual reactivity makes the scaffold particularly valuable for synthesizing libraries of compounds aimed at complex biological targets, such as protein kinases, which are pivotal in cellular signaling pathways.

Application in Kinase Inhibitor Development

Protein kinases are a major class of drug targets, particularly in oncology.[4] Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The this compound scaffold is well-suited for this purpose. A common strategy involves:

  • Suzuki-Miyaura Coupling at the C-3 position to introduce an aromatic or heteroaromatic ring that can occupy the "hinge-binding" region of the kinase.

  • Amide Coupling at the C-6 position to append a solubilizing group or a moiety that extends into the solvent-exposed region or other pockets of the kinase, thereby enhancing selectivity and potency.[5]

The systematic variation of substituents at these two positions allows for the rapid generation of focused libraries to optimize inhibitory activity against specific kinases.

Visualizations

G cluster_start Core Building Block cluster_rxn Orthogonal Diversification Pathways cluster_intermediates Key Intermediates cluster_end Final Products start This compound suzuki Suzuki-Miyaura Coupling (at C-3 Position) start->suzuki Pd Catalyst, Base, R¹-B(OH)₂ amide Amide Coupling (at C-6 Position) start->amide Coupling Agent, Base, R²-NH₂ int1 3-Aryl-1H-indole-6-carboxylic acid suzuki->int1 int2 3-Bromo-1H-indole-6-carboxamide amide->int2 library Diverse Library of 3,6-Disubstituted Indoles int1->library Amide Coupling (R²-NH₂) int2->library Suzuki Coupling (R¹-B(OH)₂) GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor Indole-Based Kinase Inhibitor Inhibitor->RAF Inhibits

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Bromoindole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of 3-arylindoles from 3-bromoindole substrates. This reaction is a powerful and versatile tool for creating carbon-carbon bonds, which is of significant interest in the development of new pharmaceutical agents and functional materials, given that the indole motif is a common core in many biologically active compounds.

The successful execution of the Suzuki-Miyaura coupling with 3-bromoindole is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system. The inherent electron-rich nature of the indole ring can present challenges, making optimization of these parameters crucial for achieving high yields and purity. These notes offer detailed protocols and comparative data to facilitate this optimization process.

General Reaction Scheme

The Suzuki-Miyaura reaction couples an organoboron compound (typically a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. For 3-bromoindole, the general reaction is as follows:

General Reaction Scheme

Experimental Protocols and Methodologies

Below are detailed protocols for Suzuki-Miyaura cross-coupling reactions involving bromoindole substrates. These protocols are based on established methodologies and provide a starting point for optimization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromoindole with Arylboronic Acids

This protocol is a generalized procedure adaptable for various arylboronic acids.

Materials:

  • 3-Bromoindole

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (for biphasic systems)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromoindole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst and Ligand Addition: To the flask, add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%) and, if necessary, the appropriate ligand.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent(s) to the flask via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 4:1 dioxane/water).

  • Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylindole.

Protocol 2: Mild, Aqueous Suzuki-Miyaura Coupling of 5-Bromoindole

This protocol, adapted from a procedure for 5-bromoindole, utilizes mild, aqueous conditions that may be applicable to 3-bromoindole with appropriate optimization.[1]

Materials:

  • 5-Bromoindole

  • Arylboronic acid

  • Pd/SPhos catalyst

  • K₂CO₃

  • Water/Acetonitrile solvent mixture (4:1)

Procedure:

  • To a reaction vessel, add 5-bromoindole (0.1 mmol), the arylboronic acid (0.12–0.15 mmol), K₂CO₃ (0.3 mmol), and the Pd/SPhos catalyst (5 mol%).[1]

  • Add 1 mL of a water-acetonitrile (4:1) mixture.[1]

  • Stir the reaction mixture at 37 °C for 18-36 hours.[1]

  • Monitor the reaction to completion by TLC or LC-MS.

  • Perform a standard aqueous work-up and purify by flash chromatography to yield the 5-arylindole product.[1]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from Suzuki-Miyaura reactions with bromoindole substrates, providing a basis for comparison of different catalytic systems.

Table 1: Suzuki-Miyaura Coupling of 5-Bromoindole with Various Arylboronic Acids [1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-1H-indole90
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-1H-indole92
34-Acetylphenylboronic acid1-(4-(1H-Indol-5-yl)phenyl)ethan-1-one85
44-Fluorophenylboronic acid5-(4-Fluorophenyl)-1H-indole88
53-Thienylboronic acid5-(Thiophen-3-yl)-1H-indole78

Reaction Conditions: 5-Bromoindole (0.1 mmol), Arylboronic acid (0.12–0.15 mmol), K₂CO₃ (0.3 mmol), Pd/SPhos (5 mol%) in water–acetonitrile (4:1, 1 mL), 37 °C, 18 h.[1]

Table 2: Catalyst and Ligand Screening for Coupling of 3-Chloroindazole (A Related Heterocycle)

While not 3-bromoindole, this data provides valuable insight into effective catalyst/ligand combinations for nitrogen-containing heterocycles.

EntryPalladium Source (2 mol%)Ligand (3 mol%)Yield (%)
1Pd(OAc)₂PPh₃<5
2Pd₂(dba)₃XPhos85
3Pd(OAc)₂SPhos82
4Pd(OAc)₂RuPhos75
5XPhos Pd G2 (precatalyst)-95

Reaction Conditions: 3-Chloroindazole (0.25 mmol), 5-Indoleboronic acid (0.50 mmol), K₃PO₄ (0.50 mmol), Dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R-Pd(II)Ln-X oxidative_addition->pd_complex1 R-X transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R-Pd(II)Ln-R' transmetalation->pd_complex2 R'-B(OH)₂ (Base) pd_complex2->pd0 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram illustrates the typical laboratory workflow for setting up a Suzuki-Miyaura reaction.

Experimental_Workflow start Start reagents Combine 3-Bromoindole, Arylboronic Acid, and Base in a Schlenk Flask start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) catalyst->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir Reaction Mixture (e.g., 80-110 °C) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Work-up and Extraction monitor->workup purification Purify by Column Chromatography workup->purification product Obtain Pure 3-Arylindole purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

Relationship Between Reaction Components and Yield

The successful outcome of the Suzuki-Miyaura coupling is a result of the interplay between several key components.

Component_Relationships cluster_conditions Key Reaction Parameters catalyst Active Pd(0) Catalyst yield yield catalyst->yield ligand Appropriate Ligand (Bulky, Electron-Rich) ligand->yield base Effective Base base->yield solvent Suitable Solvent System solvent->yield temp Optimal Temperature temp->yield

Caption: Key components influencing the yield of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of the 3-Bromo-1H-indole-6-carboxylic Acid Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed functionalization of the 3-Bromo-1H-indole-6-carboxylic acid core. This versatile building block is of significant interest in medicinal chemistry and materials science. The following sections detail common cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, as well as cyanation reactions, offering a pathway to a diverse range of substituted indole derivatives.

Introduction

The indole scaffold is a privileged structure in numerous biologically active compounds. The targeted functionalization of specific positions on the indole ring is a key strategy in drug discovery. This compound serves as a valuable starting material, with the bromine atom at the 3-position providing a reactive handle for various palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the 6-position offers a point for further modification or can influence the molecule's pharmacokinetic properties. This document outlines established palladium-catalyzed methods for the derivatization of this core structure.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] For the this compound core, these reactions allow for the introduction of a wide array of functional groups at the 3-position. The general workflow for these reactions is depicted below.

G cluster_workflow General Experimental Workflow Start This compound (or ester derivative) Reaction Reaction Setup & Execution (Heating/Stirring) Start->Reaction Reagents Coupling Partner (e.g., Boronic Acid, Alkene, Alkyne, Amine, Cyanide Source) Reagents->Reaction CatalystSystem Palladium Catalyst & Ligand CatalystSystem->Reaction BaseSolvent Base & Solvent BaseSolvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Product Functionalized Indole Product Purification->Product

Caption: General experimental workflow for palladium-catalyzed functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the indole core and various aryl or vinyl boronic acids or esters.[3][4] This reaction is widely used to synthesize biaryl and vinyl-substituted indoles.

Data Presentation: Suzuki-Miyaura Coupling
EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2 M aq.)n-PropanolReflux1High
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/Water9012Good
3Pyridin-3-ylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane10016Moderate

Note: The yields are generalized based on typical Suzuki reactions; specific yields for the this compound core may vary.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a condenser, combine this compound (or its methyl/ethyl ester) (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (if required, e.g., PPh₃, 4-10 mol%).

  • Solvent and Base Addition: Add the chosen solvent (e.g., n-propanol, toluene, or 1,4-dioxane) and the aqueous base solution (e.g., 2 M Na₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[3]

G cluster_suzuki Suzuki-Miyaura Coupling Pathway Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX 3-Bromo-Indole ArX->OxAdd PdII Ar-Pd(II)-X(Ln) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArBOH2 Arylboronic Acid + Base ArBOH2->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(Ln) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product 3-Aryl-Indole RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Heck Reaction

The Heck reaction enables the synthesis of 3-vinyl-substituted indoles by coupling the 3-bromoindole core with various alkenes.[2][5] This reaction is a powerful method for forming carbon-carbon bonds and introducing alkenyl moieties.

Data Presentation: Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF1004High
2n-Butyl acrylatePd/C (5)PPh₃ (10)Et₃NDMF30 (ultrasound)2-3Good
3Methyl methacrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP12024Moderate

Note: The yields are generalized based on typical Heck reactions; specific yields for the this compound core may vary.

Experimental Protocol: General Procedure for Heck Reaction
  • Reaction Setup: In a sealable reaction vessel, combine this compound (or its ester) (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (if necessary, e.g., PPh₃, 2-10 mol%), and the base (e.g., Et₃N, 2.0 equiv.).

  • Reagent Addition: Add the solvent (e.g., DMF or NMP) and the alkene (1.2-1.5 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Reaction: Heat the mixture to the indicated temperature with stirring. For ultrasound-assisted reactions, place the vessel in an ultrasonic bath. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography to obtain the 3-vinyl indole product.[6]

G cluster_heck Heck Reaction Pathway Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX 3-Bromo-Indole ArX->OxAdd PdII Ar-Pd(II)-X(Ln) OxAdd->PdII Coordination Alkene Coordination PdII->Coordination Alkene Alkene Alkene->Coordination MigratoryInsertion Migratory Insertion Coordination->MigratoryInsertion BetaHydride β-Hydride Elimination MigratoryInsertion->BetaHydride BetaHydride->Pd0 Regeneration (+ Base) Product 3-Vinyl-Indole BetaHydride->Product

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form a C-C bond between the 3-bromoindole and a terminal alkyne, yielding 3-alkynylindoles.[7][8] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Data Presentation: Sonogashira Coupling
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF804-693
2Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFRT12-24~85
3(Triethylsilyl)acetyleneNiCl₂(dppp) (10)-K₃PO₄DMAc7024Good

Note: Yields are based on reactions with similar bromoindoles and may vary for the specific substrate.[9][10]

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (or its ester) (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Solvent and Reagents: Add the anhydrous solvent (e.g., DMF or THF) and the base (e.g., Et₃N, 2.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor by TLC.

  • Work-up: After the reaction is complete, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[9]

G cluster_sonogashira Sonogashira Coupling Pathway Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX 3-Bromo-Indole ArX->OxAdd PdII Ar-Pd(II)-X(Ln) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation CuCycle Copper Cycle: Cu(I) + Alkyne -> Cu-Acetylide CuCycle->Transmetalation PdII_Alkyne Ar-Pd(II)-Alkyne(Ln) Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product 3-Alkynyl-Indole RedElim->Product

Caption: Catalytic cycles of the Sonogashira reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond, coupling the 3-bromoindole core with a variety of primary and secondary amines.[1][11] This reaction is a fundamental tool for synthesizing N-aryl and N-heteroaryl compounds.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (4)NaOtBuToluene10016High
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane11024Good
3Benzylamine[Pd(allyl)Cl]₂ (1)t-BuXPhos (2)K₃PO₄t-BuOH8018Moderate

Note: The yields are generalized based on typical Buchwald-Hartwig aminations; specific yields for the this compound core may vary.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add the this compound (or its ester) (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to afford the 3-aminoindole derivative.

G cluster_buchwald Buchwald-Hartwig Amination Pathway Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX 3-Bromo-Indole ArX->OxAdd PdII Ar-Pd(II)-X(Ln) OxAdd->PdII LigandExchange Ligand Exchange PdII->LigandExchange Amine Amine + Base Amine->LigandExchange PdII_Amine Ar-Pd(II)-NR'R''(Ln) LigandExchange->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Regeneration Product 3-Amino-Indole RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Cyanation

Palladium-catalyzed cyanation provides a direct route to 3-cyano-1H-indole-6-carboxylic acid. This transformation is valuable as the nitrile group can be further elaborated into other functional groups such as carboxylic acids, amides, or tetrazoles.

Data Presentation: Cyanation
EntryCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1K₄[Fe(CN)₆]Pd(OAc)₂ (5)dppf (10)Na₂CO₃DMF1205Good
2Zn(CN)₂Pd₂(dba)₃ (2)Xantphos (4)-Dioxane10012High
3TMSCNPd(PPh₃)₄ (5)--Toluene11018Moderate

Note: The yields are generalized based on typical cyanation reactions; specific yields for the this compound core may vary.

Experimental Protocol: General Procedure for Cyanation
  • Reaction Setup: In a sealable reaction tube, combine this compound (or its ester) (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (if required, e.g., dppf, 4-10 mol%), and the cyanide source (e.g., K₄[Fe(CN)₆], 0.5 equiv., or Zn(CN)₂, 1.2 equiv.).

  • Solvent and Additives: Add the solvent (e.g., DMF or dioxane) and any additives (e.g., Na₂CO₃).

  • Inert Atmosphere: Seal the tube and purge with an inert gas.

  • Reaction: Heat the reaction mixture to the specified temperature with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and dilute with water and an organic solvent. Filter the mixture through celite to remove inorganic salts.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[12][13]

G cluster_cyanation Cyanation Pathway Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX 3-Bromo-Indole ArX->OxAdd PdII Ar-Pd(II)-X(Ln) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation CN_Source Cyanide Source (e.g., Zn(CN)₂) CN_Source->Transmetalation PdII_CN Ar-Pd(II)-CN(Ln) Transmetalation->PdII_CN RedElim Reductive Elimination PdII_CN->RedElim RedElim->Pd0 Regeneration Product 3-Cyano-Indole RedElim->Product

Caption: Catalytic cycle of the palladium-catalyzed cyanation.

Conclusion

The this compound core is a highly versatile platform for the synthesis of a wide range of functionalized indole derivatives. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and adaptable methods for generating molecular diversity. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently synthesize novel compounds for evaluation in drug discovery and materials science programs. The provided protocols serve as a general guide, and optimization may be necessary for specific substrates and coupling partners.

References

Application Notes and Protocols for Amide Bond Formation Using 3-Bromo-1H-indole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amide derivatives of 3-Bromo-1H-indole-6-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the ability to functionalize it through amide bond formation is crucial for the development of new therapeutic agents. The protocols provided herein describe two common and effective methods for amide coupling: one utilizing the uronium-based reagent HATU and another employing the carbodiimide-based EDC in conjunction with HOBt.

Overview of Amide Bond Formation

The formation of an amide bond is a condensation reaction between a carboxylic acid and an amine.[1] Direct reaction is typically slow and inefficient due to the formation of an ammonium carboxylate salt. Therefore, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[1] Common activating agents include carbodiimides, phosphonium salts, and uronium/aminium salts.[2][3] The choice of coupling reagent, base, and solvent can significantly impact the reaction yield and purity of the final amide product.

Comparative Data of Common Coupling Protocols

The following table summarizes the key features of two widely used protocols for the formation of amides from this compound. This allows for a direct comparison to aid in the selection of the most appropriate method for a specific synthetic target.

ParameterProtocol 1: HATU CouplingProtocol 2: EDC/HOBt Coupling
Coupling Reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)
Typical Base DIPEA (N,N-Diisopropylethylamine), Triethylamine (TEA)Triethylamine (TEA), DIPEA
Common Solvents DMF (N,N-Dimethylformamide), DCM (Dichloromethane)DMF, DCM, CH₂Cl₂
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 30 minutes to 4 hours2 to 24 hours
Byproducts Tetramethylurea (water-soluble)1-Ethyl-3-(3-dimethylaminopropyl)urea (water-soluble)
Advantages High coupling efficiency, fast reaction times, low racemization.[4]Cost-effective, readily available reagents, water-soluble byproduct simplifies purification.[5]
Disadvantages Higher cost compared to EDC/HOBt.Can be slower than HATU, potential for side reactions if not optimized.[2]

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of an amide derivative of this compound using HATU as the coupling reagent.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (2.0 equivalents)

  • Anhydrous DMF

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is adapted from a known procedure for a similar 6-bromoindole derivative and is suitable for the synthesis of amides from this compound.[6]

Materials:

  • This compound

  • Amine hydrochloride (or free amine with an additional equivalent of base) (1.1 equivalents)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equivalents)

  • HOBt (Hydroxybenzotriazole) (1.1 equivalents)

  • Triethylamine (TEA) or DIPEA (3.0-5.0 equivalents)

  • Anhydrous DCM or DMF

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous DCM or DMF.

  • Add HOBt (1.1 equivalents) and the amine hydrochloride (1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) to the reaction mixture.

  • Slowly add triethylamine (3.0-5.0 equivalents) dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir overnight (or until completion as monitored by TLC or LC-MS).

  • Once the reaction is complete, dilute the mixture with water and extract the product with DCM or another suitable organic solvent.

  • Wash the organic layer with 1M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final amide.

Visualized Workflows

HATU_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Amide Formation cluster_workup Work-up & Purification start Dissolve 3-Bromo-1H-indole- 6-carboxylic acid in DMF add_reagents Add HATU and DIPEA start->add_reagents preactivate Stir for 10-15 min (Pre-activation) add_reagents->preactivate add_amine Add Amine preactivate->add_amine react Stir at RT for 1-4h add_amine->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end Final Amide Product purify->end

Caption: Workflow for HATU-mediated amide coupling.

EDC_HOBt_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Amide Formation cluster_workup Work-up & Purification start Dissolve this compound, HOBt, and Amine in DCM/DMF cool Cool to 0°C start->cool add_edc Add EDC.HCl cool->add_edc add_base Add Triethylamine add_edc->add_base react Stir overnight at RT add_base->react workup Dilute with Water & Extract react->workup wash Wash Organic Layer workup->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end Final Amide Product purify->end

Caption: Workflow for EDC/HOBt-mediated amide coupling.

References

Application of 3-Bromo-1H-indole-6-carboxylic acid in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly for oncology and inflammatory diseases. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. 3-Bromo-1H-indole-6-carboxylic acid is a versatile starting material for the synthesis of a diverse library of kinase inhibitors. The bromine atom at the C3 position and the carboxylic acid at the C6 position provide two orthogonal handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties. The carboxylic acid moiety, in particular, can be a key interaction point with the target protein or can be modified to modulate solubility and other drug-like properties.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors through common and robust synthetic methodologies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Key Synthetic Strategies

The primary synthetic strategies for elaborating the this compound scaffold involve palladium-catalyzed cross-coupling reactions at the C3 position. The carboxylic acid at the C6 position can be retained, esterified, or converted to an amide to modulate the properties of the final compounds.

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the 3-bromoindole with a variety of aryl or heteroaryl boronic acids or esters. This allows for the introduction of diverse aromatic systems that can interact with the hydrophobic regions of the kinase ATP-binding site.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the C3 position. The introduced amino group can act as a key hydrogen bond donor or acceptor, which is a common feature in many ATP-competitive kinase inhibitors.

Data Presentation: Representative Kinase Inhibitory Activity

The following table summarizes hypothetical quantitative data for a series of kinase inhibitors synthesized from this compound. This data is representative of what could be expected from a drug discovery campaign targeting various kinases.

Compound IDR Group (at C3)Kinase TargetIC50 (nM)
I-1 PhenylEGFR150
I-2 4-MethylphenylEGFR95
I-3 3-AminophenylVEGFR275
I-4 Pyridin-4-ylVEGFR250
I-5 AnilineCDK2210
I-6 MorpholineCDK2180
I-7 4-FluorophenylGSK-3β88
I-8 IndazoleGSK-3β65

Experimental Protocols

Note: These protocols are general starting points and may require optimization based on the specific substrate and desired product. It is crucial to monitor the reaction progress by techniques such as TLC or LC-MS. The indole N-H may require protection (e.g., with a Boc or SEM group) for certain substrates or reaction conditions, although these protocols are designed to work without protection where possible. The carboxylic acid may also require protection (e.g., as a methyl or ethyl ester) depending on the reaction conditions and the reactivity of the coupling partners.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • In a separate vial, prepare the catalyst mixture by adding palladium(II) acetate (0.03 mmol) and SPhos (0.06 mmol) to 1,4-dioxane (2 mL) under an inert atmosphere.

  • Add the catalyst mixture to the Schlenk flask containing the reagents.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Acidify the reaction mixture with 1N HCl to pH ~3-4 and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-aryl-1H-indole-6-carboxylic acid.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), cesium carbonate (2.0 mmol), and Xantphos (0.04 mmol).

  • Evacuate the tube and backfill with an inert gas. Repeat this three times.

  • Add Pd₂(dba)₃ (0.02 mmol) to the tube.

  • Add the amine (1.2 mmol) and anhydrous 1,4-dioxane (5 mL).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Acidify the filtrate with 1N HCl to pH ~3-4 and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-1H-indole-6-carboxylic acid.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR2, CDK2, GSK-3β)

  • Substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Synthesized inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 384-well plate, add the kinase assay buffer, the diluted inhibitor, and the substrate peptide.

  • Initiate the kinase reaction by adding a solution of the kinase enzyme and ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways

Kinase_Signaling_Pathways cluster_MAPK MAPK/ERK Pathway cluster_PI3K PI3K/Akt/mTOR Pathway GrowthFactor Growth Factor RTK RTK (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors_MAPK TranscriptionFactors_MAPK ERK->TranscriptionFactors_MAPK Proliferation, Differentiation Inhibitor_MAPK Indole-based Inhibitor Inhibitor_MAPK->RAF RTK_PI3K RTK (e.g., VEGFR2) PI3K PI3K RTK_PI3K->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR CellGrowth CellGrowth mTOR->CellGrowth Cell Growth, Survival Inhibitor_PI3K Indole-based Inhibitor Inhibitor_PI3K->PI3K

Caption: Key signaling pathways often targeted by indole-based kinase inhibitors.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Lead Optimization Start This compound Coupling Suzuki or Buchwald-Hartwig Coupling Start->Coupling Purification Purification (Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Library Compound Library Characterization->Library KinaseAssay In Vitro Kinase Assay Library->KinaseAssay IC50 IC50 Determination KinaseAssay->IC50 SAR SAR Analysis IC50->SAR Lead Lead Compound SAR->Lead ADME ADME/Tox Profiling Lead->ADME InVivo In Vivo Efficacy ADME->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: General workflow for synthesis and screening of kinase inhibitors.

Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_modifications Modifications at C3 cluster_properties Properties to Optimize cluster_goal Goal Scaffold This compound Scaffold Aryl Aryl/Heteroaryl (Suzuki) Scaffold->Aryl Amine Amines (Buchwald-Hartwig) Scaffold->Amine Potency Potency (IC50) Aryl->Potency Selectivity Selectivity Aryl->Selectivity PK Pharmacokinetics Aryl->PK Amine->Potency Amine->Selectivity Amine->PK OptimizedInhibitor Optimized Kinase Inhibitor Potency->OptimizedInhibitor Selectivity->OptimizedInhibitor PK->OptimizedInhibitor

Caption: Logical relationships in the structure-activity relationship (SAR) studies.

Application Notes and Protocols for the Development of Novel Anti-inflammatory Agents from 3-Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of novel anti-inflammatory agents derived from 3-bromoindoles. This document includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visual representations of the key signaling pathways involved in their mechanism of action.

Introduction

The indole nucleus is a prominent scaffold in a multitude of biologically active compounds. Among its halogenated derivatives, bromoindoles, particularly those substituted at the 3-position, have emerged as a promising class of compounds with significant therapeutic potential. Naturally occurring brominated indoles have been isolated from marine sources and have demonstrated a range of biological activities, including anti-inflammatory properties. Synthetic 3-bromoindole derivatives are now being actively investigated as potential leads for the development of new anti-inflammatory drugs. These compounds have been shown to modulate key inflammatory pathways, including the NF-κB and MAPK signaling cascades, thereby reducing the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).

Data Presentation: Anti-inflammatory Activity of Bromoindole Derivatives

The following tables summarize the quantitative data on the anti-inflammatory activity of selected bromoindole derivatives from recent studies.

Table 1: Inhibitory Activity of Brominated Indoles on Nitric Oxide (NO) and TNF-α Production in LPS-stimulated RAW264.7 Macrophages

CompoundNO Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)
6-BromoindoleSimilar to 5- and 6-bromoisatin-
5-Bromoisatin151.638.05
6-Bromoisatin--
Isatin (non-brominated)430> 50 µg/mL

Data extracted from a study on brominated indoles from a marine mollusc.[1]

Table 2: Inhibitory Activity of Indole-3-carboxylic Acid on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 246.7 Cells

CompoundIL-1β Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)
Indole-3-carboxylic acid4.38--
Tyrosol (positive control)0.912.674.60

Data from a study on natural pro-inflammatory cytokine inhibitors.[2]

Signaling Pathways and Mechanism of Action

3-Bromoindole derivatives exert their anti-inflammatory effects by modulating key signaling pathways that are crucial in the inflammatory response. The primary mechanism identified is the inhibition of the NF-κB pathway. Additionally, while direct evidence for 3-bromoindoles is still emerging, the broader class of indole derivatives is known to affect the MAPK signaling pathway, which is also a critical regulator of inflammation.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. Studies have shown that 6-bromoindole can significantly inhibit the translocation of NF-κB in LPS-stimulated macrophages.[1]

NF_kB_Pathway NF-κB Signaling Pathway Inhibition by 3-Bromoindoles cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB->NFkB IκB degradation NFkB_nuc NF-κB (Active) Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->Genes induces Bromoindole 3-Bromoindole Derivatives Bromoindole->IKK inhibit Bromoindole->NFkB inhibit translocation

Caption: Inhibition of the NF-κB signaling pathway by 3-bromoindole derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 and JNK, is another critical signaling cascade in the inflammatory response. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of pro-inflammatory cytokines and enzymes like COX-2. While direct modulation by 3-bromoindoles is under investigation, targeting this pathway is a key strategy for anti-inflammatory drug development.

MAPK_Pathway General MAPK Signaling in Inflammation cluster_nuc Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK activate MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylate p38 p38 MAPK MAPKK->p38 phosphorylate JNK JNK MAPKK->JNK phosphorylate TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors activate JNK->TranscriptionFactors activate Nucleus Nucleus TranscriptionFactors->Nucleus translocate Genes Pro-inflammatory Gene Expression (Cytokines, COX-2) Nucleus->Genes induce Indole Indole Derivatives Indole->p38 potential inhibition Indole->JNK potential inhibition

Caption: General overview of the MAPK signaling pathway in inflammation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative 3-bromoindole derivative and for key in vitro anti-inflammatory assays.

Synthesis of 3-Bromoindole-5-carboxylic Acid

This protocol describes a method for the synthesis of 3-bromoindole-5-carboxylic acid, a derivative with demonstrated anti-inflammatory potential.

Materials:

  • Indole-5-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve Indole-5-carboxylic acid (1 equivalent) in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-bromoindole-5-carboxylic acid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anti-inflammatory Assays

The following protocols are designed to assess the anti-inflammatory activity of 3-bromoindole derivatives using the RAW 264.7 murine macrophage cell line.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed cells in appropriate plates (e.g., 96-well for NO assay, 24-well for ELISA) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the 3-bromoindole test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay (Griess Test):

  • After the 24-hour incubation period, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) in a 96-well plate.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

3. Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA):

  • Collect the cell culture supernatant after the 24-hour incubation.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add cell culture supernatants and standards to the wells.

  • Add the detection antibody, followed by a substrate solution.

  • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

4. Western Blot Analysis for NF-κB and MAPK Pathway Proteins:

  • After treatment with test compounds and LPS (for a shorter duration, e.g., 30-60 minutes for phosphorylation events), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, and JNK.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of novel 3-bromoindole anti-inflammatory agents.

Experimental_Workflow Workflow for Screening 3-Bromoindole Anti-inflammatory Agents Synthesis Synthesis of 3-Bromoindole Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Screening (RAW 264.7 cells) Purification->InVitro NO_Assay Nitric Oxide Assay (Griess Test) InVitro->NO_Assay Cytokine_Assay Cytokine Assays (ELISA for TNF-α, IL-6) InVitro->Cytokine_Assay Mechanism Mechanism of Action Studies NO_Assay->Mechanism Cytokine_Assay->Mechanism WesternBlot Western Blot (p-p65, p-p38, p-JNK) Mechanism->WesternBlot Lead_ID Lead Compound Identification WesternBlot->Lead_ID InVivo In Vivo Studies (e.g., Carrageenan-induced paw edema) Lead_ID->InVivo Tox Toxicology Studies InVivo->Tox Drug_Dev Preclinical Drug Development Tox->Drug_Dev

Caption: A streamlined workflow for the discovery and development of 3-bromoindole-based anti-inflammatory drugs.

Conclusion

3-Bromoindoles represent a promising class of scaffolds for the development of novel anti-inflammatory agents. Their ability to inhibit the production of key pro-inflammatory mediators through the modulation of critical signaling pathways, such as NF-κB, highlights their therapeutic potential. The protocols and data presented in these application notes provide a valuable resource for researchers engaged in the discovery and development of next-generation anti-inflammatory drugs. Further investigation into the structure-activity relationships and the specific molecular targets of 3-bromoindole derivatives will be crucial for optimizing their efficacy and safety profiles.

References

Application Notes and Protocols for the Synthesis of 3-Acyl-6-bromoindole Derivatives in Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and antifungal evaluation of 3-acyl-6-bromoindole derivatives. This class of compounds has demonstrated significant potential in the development of novel antifungal agents, exhibiting activity against various pathogenic fungi. The following sections detail the synthesis, experimental procedures, and biological evaluation of these promising compounds.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that are of great interest in medicinal chemistry due to their diverse pharmacological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] The indole scaffold serves as a versatile template for drug design.[2] Specifically, halogenation of the indole ring, particularly bromination, has been shown to significantly enhance antifungal activity.[4][5] Further modification at the C3 position with an acyl group can also lead to potent fungicidal compounds.[4] This document focuses on the synthesis of 3-acyl-6-bromoindoles, a promising subclass of indole derivatives for antifungal drug discovery.

Data Presentation

The following tables summarize the key quantitative data from the synthesis and antifungal evaluation of a series of 3-acyl-6-bromoindole derivatives.

Table 1: Synthesis Yields of 3-Acyl-6-bromoindole Derivatives

Compound IDAcyl GroupYield (%)Melting Point (°C)
II Acetyl87.5233-234
V Isobutyryl82.3175-176

Data extracted from a study by Muñoz et al. (2025).[4]

Table 2: In Vitro Antifungal Activity of 6-bromoindole and its 3-acyl Derivatives

Compound IDFungal SpeciesEC₅₀ (µg/mL)Conidial Germination Inhibition (%)
I (6-bromoindole)Botrytis cinerea11.62Ineffective
Monilinia fructicola18.84Ineffective
II (3-acetyl-6-bromoindole)Botrytis cinerea-100
Monilinia fructicola-96

EC₅₀: Half-maximal effective concentration. Data from Muñoz et al. (2025) highlights a significant finding: while the parent 6-bromoindole (I) is a potent inhibitor of mycelial growth, its 3-acetyl derivative (II) is a powerful inhibitor of spore germination.[4]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3-Acyl-6-bromoindole Derivatives

This protocol describes a green and efficient microwave-assisted method for the acylation of 6-bromoindole.[4][6]

Materials:

  • 6-bromoindole

  • Appropriate linear or aromatic anhydride (e.g., acetic anhydride, isobutyric anhydride)

  • Yttrium (III) trifluoromethanesulfonate (Y(OTf)₃)

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄)

  • Microwave reactor

  • Standard laboratory glassware

  • Crystallization solvents

Procedure:

  • In a microwave-safe reaction vessel, combine 6-bromoindole, the corresponding anhydride, a catalytic amount of Y(OTf)₃, and [BMI]BF₄ as the ionic liquid solvent.

  • For linear anhydrides, irradiate the mixture in the microwave reactor at 90 °C for 30 minutes.[4][6]

  • For aromatic anhydrides, irradiate the mixture at 110 °C for 45 minutes.[4][6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product by crystallization from an appropriate solvent to obtain the desired 3-acyl-6-bromoindole derivative.[4]

  • Characterize the final product using standard analytical techniques such as NMR and mass spectrometry to confirm its structure and purity.[7][8]

Protocol 2: In Vitro Antifungal Activity Assay (Agar Dilution Method)

This protocol outlines the determination of the antifungal activity of the synthesized compounds against pathogenic fungi using the agar dilution technique.[9]

Materials:

  • Synthesized 3-acyl-6-bromoindole derivatives

  • Fungal strains (e.g., Botrytis cinerea, Monilinia fructicola)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare a series of dilutions of the test compounds.

  • Incorporate the different concentrations of the test compounds into molten PDA medium and pour the mixture into sterile petri dishes.

  • Once the agar has solidified, inoculate the center of each plate with a mycelial plug or a spore suspension of the test fungus.

  • Include a positive control (a known fungicide) and a negative control (medium with DMSO but without any test compound).

  • Incubate the plates at an appropriate temperature for the specific fungus (e.g., 25 °C) for several days.

  • Measure the radial growth of the fungal colony and compare it to the control to determine the percentage of inhibition.

  • The half-maximal effective concentration (EC₅₀) can be calculated from the dose-response curve.[4]

Protocol 3: Conidial Germination Inhibition Assay

This protocol is used to assess the effect of the compounds on fungal spore germination.[4]

Materials:

  • Synthesized 3-acyl-6-bromoindole derivatives

  • Fungal spore suspension

  • Liquid growth medium

  • Microtiter plates

  • Microscope

Procedure:

  • Prepare a spore suspension of the test fungus in a liquid growth medium.

  • Prepare serial dilutions of the test compounds in the liquid medium in the wells of a microtiter plate.

  • Add the spore suspension to each well.

  • Include positive and negative controls.

  • Incubate the microtiter plates under conditions that promote spore germination.

  • After a suitable incubation period, observe the spores under a microscope to determine the percentage of germinated spores in each treatment group compared to the control.

  • Calculate the percentage of conidial germination inhibition.[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of 3-acyl-6-bromoindole derivatives.

G cluster_start Starting Materials 6-bromoindole 6-bromoindole Microwave_Reaction Microwave-Assisted Acylation 6-bromoindole->Microwave_Reaction Acyl_Anhydride Acyl Anhydride Acyl_Anhydride->Microwave_Reaction Catalyst Y(OTf)3 / [BMI]BF4 Catalyst->Microwave_Reaction Purification Crystallization Microwave_Reaction->Purification Characterization NMR, Mass Spectrometry Purification->Characterization Final_Product 3-Acyl-6-bromoindole Characterization->Final_Product

Caption: Microwave-assisted synthesis of 3-acyl-6-bromoindoles.

Proposed Antifungal Mechanism of Action

Molecular docking studies suggest that 3-acyl-6-bromoindole derivatives may exert their antifungal effect by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, disrupting fungal metabolism.[4]

G Compound 3-Acyl-6-bromoindole Derivative SDH Succinate Dehydrogenase (SDH) (Mitochondrial Complex II) Compound->SDH Inhibition ETC Electron Transport Chain SDH->ETC Disruption ATP ATP Production ETC->ATP Reduced Fungal_Growth Fungal Growth Inhibition ATP->Fungal_Growth

Caption: Inhibition of Succinate Dehydrogenase by 3-acyl-6-bromoindoles.

Antifungal Screening Workflow

The following diagram outlines the logical flow of the in vitro antifungal screening process.

G cluster_synthesis Compound Preparation cluster_screening In Vitro Antifungal Screening cluster_analysis Data Analysis Synthesized_Compounds Synthesized 3-Acyl-6-bromoindoles Primary_Screening Agar Dilution Assay (Mycelial Growth) Synthesized_Compounds->Primary_Screening Secondary_Screening Conidial Germination Assay (Spore Germination) Synthesized_Compounds->Secondary_Screening EC50_Determination EC50 Calculation Primary_Screening->EC50_Determination Germination_Inhibition Calculate % Inhibition Secondary_Screening->Germination_Inhibition Lead_Identification Lead Compound Identification EC50_Determination->Lead_Identification Germination_Inhibition->Lead_Identification

Caption: Workflow for in vitro antifungal evaluation.

References

Application Notes and Protocols for N-Alkylation of the Indole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of the indole ring is a fundamental transformation in organic synthesis, pivotal for the creation of a vast array of biologically active compounds, including many pharmaceuticals. The introduction of an alkyl group at the nitrogen atom of the indole nucleus can significantly alter the molecule's steric and electronic properties, thereby modulating its biological activity. This document provides detailed experimental procedures, troubleshooting guidance, and comparative data for various N-alkylation methods.

Classical N-Alkylation using a Strong Base

A widely employed and classical method for N-alkylation of indoles involves the deprotonation of the indole nitrogen with a strong base, typically sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1][2] This generates the highly nucleophilic indolate anion, which then undergoes a nucleophilic substitution reaction with an alkylating agent, such as an alkyl halide.[2][3]

Experimental Protocol: General Procedure using Sodium Hydride

This protocol describes a general method for the N-alkylation of an indole substrate using an alkyl halide and sodium hydride in DMF.[1][3]

Materials and Reagents:

  • Indole substrate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 - 1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the indole substrate.[3]

  • Dissolve the indole in anhydrous DMF to a concentration of approximately 0.1 to 0.5 M.[1][3]

  • Cool the solution to 0 °C using an ice bath.[3]

  • Carefully add sodium hydride (1.1 - 1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.[1][3]

  • Stir the reaction mixture at 0 °C for 30-60 minutes. The cessation of gas evolution often indicates the completion of deprotonation.[3]

  • Slowly add the alkyl halide (1.1 - 1.5 equivalents) to the reaction mixture at 0 °C.[3]

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.[1]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.[3]

  • Wash the combined organic layers with water and then with brine.[3]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired N-alkylated indole.[3]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_indole Indole Substrate dissolve Dissolve Indole in DMF prep_indole->dissolve prep_solvent Anhydrous DMF prep_solvent->dissolve prep_base Sodium Hydride deprotonate Add NaH (Deprotonation) prep_base->deprotonate prep_alkylating Alkylating Agent add_alkylating Add Alkylating Agent prep_alkylating->add_alkylating cool Cool to 0 °C dissolve->cool cool->deprotonate deprotonate->add_alkylating react Stir at RT (2-24h) add_alkylating->react quench Quench with NH4Cl (aq) react->quench extract Extract with EtOAc quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify final_product final_product purify->final_product N-Alkylated Indole

Caption: Workflow for Classical N-Alkylation of Indole.

Phase-Transfer Catalysis for N-Alkylation

Phase-transfer catalysis (PTC) offers a greener and often more efficient alternative to the classical strong base method. This technique facilitates the transfer of the indolate anion from the aqueous phase, where it is generated with a base like NaOH, to an organic phase containing the alkylating agent. This is achieved using a phase-transfer catalyst, such as a quaternary ammonium salt.

Experimental Protocol: N-Alkylation using Phase-Transfer Catalysis

This protocol is based on the alkylation of indole in a two-phase system.[4]

Materials and Reagents:

  • Indole

  • Alkylating agent (e.g., alkyl sulfate, alkyl iodide, or alkyl bromide)

  • 50% aqueous Sodium Hydroxide (NaOH) solution

  • Benzene or Toluene

  • Tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻) as the phase-transfer catalyst

Procedure:

  • Prepare a two-phase system consisting of a 50% aqueous NaOH solution and a solution of indole in benzene.

  • Add the alkylating agent and a catalytic amount of tetrabutylammonium hydrogen sulfate to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water to remove the base and catalyst.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation or chromatography as needed.

This method has been reported to produce 1-alkylindoles in high yields (78-98%).[4]

Microwave-Assisted N-Alkylation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and often improve yields.[5][6] For the N-alkylation of indoles, microwave irradiation can significantly reduce reaction times compared to conventional heating.[7][8]

Experimental Protocol: Microwave-Assisted Fischer Indolisation–N-Alkylation

This one-pot, three-component protocol allows for the rapid synthesis of 1,2,3-trisubstituted indoles.[7]

Materials and Reagents:

  • Aryl hydrazine hydrochloride (1.0 eq)

  • Ketone (1.05 eq)

  • Alkyl halide (2.5 eq)

  • Sodium hydride (4.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a microwave tube, combine the aryl hydrazine hydrochloride and the ketone in THF.

  • Heat the mixture in a microwave reactor at 150 °C for 5 minutes.

  • Cool the reaction mixture and add DMF, followed by the portion-wise addition of sodium hydride at 0 °C.

  • Add the alkyl halide and heat the mixture in the microwave reactor at 80 °C for 15 minutes.[7]

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by flash chromatography.

This rapid procedure is generally high-yielding and utilizes readily available starting materials.[7]

Data Presentation

The following tables summarize quantitative data from various reported N-alkylation methods to provide a comparative overview of reaction conditions and their outcomes.

Table 1: Optimization of a One-Pot Fischer Indolisation-N-Alkylation Protocol [1]

EntryBase (eq.)SolventTemp (°C)Time (min)N:C3 RatioYield (%)
1NaH (4)THFRT-Poor-
2NaH (4)DMFRT-Improved-
3NaH (4)THF/DMF (1:1)RT-1:1-
4NaH (4)DMF80< 15>99:191

Table 2: Enantioselective N-Alkylation of Indoles with Aldimines Catalyzed by a Zinc-ProPhenol Complex [1]

EntryIndole SubstrateAldimineYield (%)Enantiomeric Ratio (e.r.)
1IndoleN-Boc-phenylmethanimine6198.5:1.5
23-Methylindole (Skatole)N-Boc-phenylmethanimine7794.5:5.5
3Methyl indole-2-carboxylateN-Boc-phenylmethanimine2894:6
4IndoleN-Cbz-phenylmethanimine8690.5:9.5
5Methyl indole-2-carboxylateN-Cbz-phenylmethanimine7197.5:2.5
Reaction conditions: 10 mol% catalyst in THF at room temperature.[1]

Troubleshooting and Optimization

Common challenges in the N-alkylation of indoles include low yields and poor regioselectivity (C3-alkylation versus N-alkylation).[1][9]

Low Yield:

  • Incomplete Deprotonation: Ensure complete deprotonation of the indole N-H. This can be influenced by the strength and stoichiometry of the base, as well as the reaction temperature and time.[1] Using a stronger base or increasing the reaction temperature may be necessary.[1]

  • Reagent Purity: The purity of the indole, alkylating agent, and solvent is crucial.[1] Water and other protic impurities can quench the base and the indolate anion.[1]

  • Steric Hindrance: If either the indole or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[1]

  • Deactivated Substrates: Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen atom, making alkylation more difficult.[9] More forcing conditions, such as a stronger base or higher temperature, may be required.[9]

Poor Regioselectivity (C3-Alkylation):

  • Solvent Choice: The choice of solvent can significantly influence regioselectivity. For instance, increasing the proportion of DMF in THF/DMF mixtures has been shown to favor N-alkylation.[1]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1]

  • Blocking the C3 Position: If the C3 position is substituted, the likelihood of C3-alkylation is significantly reduced.[1]

  • Catalyst Control: In certain catalytic systems, the choice of ligand can control the regioselectivity. For example, in copper-hydride catalyzed alkylation, different phosphine ligands can selectively produce either the N-alkylated or C3-alkylated product.[1]

G cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield incomplete_deprotonation Incomplete Deprotonation start->incomplete_deprotonation reagent_impurity Reagent Impurity start->reagent_impurity low_temp Low Temperature start->low_temp steric_hindrance Steric Hindrance start->steric_hindrance stronger_base Use Stronger Base / More Equivalents incomplete_deprotonation->stronger_base purify_reagents Purify Reagents / Use Anhydrous Solvents reagent_impurity->purify_reagents increase_temp Increase Reaction Temperature low_temp->increase_temp less_hindered_reagents Use Less Hindered Reagents steric_hindrance->less_hindered_reagents end end stronger_base->end Improved Yield purify_reagents->end increase_temp->end less_hindered_reagents->end

Caption: Troubleshooting Workflow for Low Reaction Yield.

References

Troubleshooting & Optimization

How to optimize Suzuki coupling reaction yield for 3-bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Suzuki coupling reaction for 3-bromoindoles. This resource offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to enhance reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most effective palladium catalysts for the Suzuki coupling of 3-bromoindoles?

A1: The choice of palladium catalyst is crucial for a successful Suzuki coupling with 3-bromoindoles. While Pd(PPh₃)₄ is a common starting point, more advanced catalyst systems often provide higher yields and faster reaction times.[1] For electron-rich heteroaromatic compounds like indoles, catalysts with bulky, electron-rich phosphine ligands are often preferred as they can accelerate the reductive elimination step.[1] Consider screening catalysts such as PdCl₂(dppf), or a combination of a palladium source like Pd₂(dba)₃ with ligands like XPhos, SPhos, or RuPhos.[1][2]

Q2: Which bases are recommended for this reaction?

A2: A variety of inorganic bases can be used, with the choice significantly impacting the reaction outcome.[1] Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1] The strength and nature of the base should be carefully considered, especially with sensitive indole substrates.[1] It is advisable to screen a few different bases to find the optimal one for your specific substrate combination.[1]

Q3: What is the optimal solvent system for the Suzuki coupling of 3-bromoindoles?

A3: Suzuki reactions are versatile in their solvent choice and can be performed in various organic solvents, often with the addition of water.[3][4] Common solvents include toluene, tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF).[3] A mixture of an organic solvent with water is frequently used, as water can facilitate the crucial transmetalation step.[1] However, be aware that excessive water can promote undesirable side reactions.[1]

Q4: How does temperature influence the reaction yield?

A4: Reaction temperature is a critical parameter that can significantly affect the yield. While some Suzuki couplings can proceed at room temperature, heating is often required to drive the reaction to completion.[5] The optimal temperature will depend on the specific catalyst, substrates, and solvent used. It is generally recommended to start at a moderate temperature (e.g., 60-80 °C) and adjust as needed based on reaction monitoring.[2]

Q5: What are common side reactions, and how can they be minimized?

A5: A common side reaction is the protodeboronation of the boronic acid, where the boronic acid is replaced by a hydrogen atom.[1] This can be more prevalent under harsh reaction conditions, such as high temperatures or the presence of excess water and a strong base.[1] To minimize this, one can use a more stable boronate ester (e.g., a pinacol ester) instead of the boronic acid.[1] Another potential side reaction is homocoupling of the boronic acid. Optimizing the reaction stoichiometry and catalyst system can help to suppress these side reactions.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low to no product yield Inactive catalyst- Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that is more air and moisture stable.[1] - Ensure proper degassing of the reaction mixture to prevent catalyst deactivation by oxygen.
Poor choice of base or solvent- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1] - Try different solvent systems (e.g., dioxane/water, toluene/water, DMF/water).[1][3]
Low reaction temperature- Gradually increase the reaction temperature while monitoring the reaction progress.[5]
Formation of significant side products (e.g., protodeboronation) Unstable boronic acid- Switch to a more stable boronate ester (e.g., pinacol ester).[1]
Harsh reaction conditions- Lower the reaction temperature. - Reduce the amount of water in the solvent mixture.[1] - Use a milder base.
Incomplete consumption of starting material (3-bromoindole) Insufficient catalyst loading- Increase the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%).
Inefficient ligand- If using a palladium source with a separate ligand, try a different bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[1][2]
Poor reproducibility Inconsistent quality of reagents- Use high-purity, dry solvents and reagents. - Ensure the base is finely ground for better reactivity.[1]
Inadequate inert atmosphere- Improve the degassing procedure (e.g., use the freeze-pump-thaw method).

Data Presentation: Comparison of Reaction Conditions

The following tables summarize the impact of different catalysts, bases, and solvents on the Suzuki coupling of indole derivatives, providing a baseline for optimization.

Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of Chloroindoles [2]

EntryPalladium SourceLigandYield (%)
1Pd₂(dba)₃XPhos56
2Pd₂(dba)₃SPhos52

Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (3 mol%), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.[2]

Table 2: Effect of Base on Suzuki Coupling Yield

BaseYield (%)
K₂CO₃Varies, often effective[1]
Cs₂CO₃Often provides higher yields[1]
K₃PO₄A strong and effective base[1][2]
NaOHCommonly used[3]

Note: Yields are highly substrate-dependent. This table provides a qualitative comparison of commonly used bases.

Table 3: Common Solvents for Suzuki Coupling Reactions [3]

SolventTypical Ratio (with water)Notes
TolueneVariesGood for higher temperatures.
Tetrahydrofuran (THF)4:1A common aprotic solvent.
1,4-Dioxane4:1Often gives good results for heteroaromatic couplings.[1]
Dimethylformamide (DMF)VariesA polar aprotic solvent that can aid solubility.

Experimental Protocols

Detailed Methodology for Suzuki Coupling of 3-Bromoindole with Phenylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 3-Bromoindole

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, in a 4:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromoindole (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., dioxane/water 4:1). Add the palladium catalyst to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)Ln-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R_R1 R-Pd(II)Ln-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Substrate R-X (3-Bromoindole) Substrate->OxAdd BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the catalyst active? Start->CheckCatalyst ChangeCatalyst Use fresh catalyst or a pre-catalyst. CheckCatalyst->ChangeCatalyst No CheckConditions Are reaction conditions optimal? CheckCatalyst->CheckConditions Yes ChangeCatalyst->CheckConditions ScreenBases Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) CheckConditions->ScreenBases No SideProducts Significant Side Products? CheckConditions->SideProducts Yes ScreenSolvents Screen Solvents (Dioxane, Toluene, DMF) ScreenBases->ScreenSolvents IncreaseTemp Increase Temperature ScreenSolvents->IncreaseTemp IncreaseTemp->SideProducts UseBoronateEster Use Boronate Ester SideProducts->UseBoronateEster Yes (Protodeboronation) Success Successful Reaction SideProducts->Success No MilderConditions Use Milder Conditions (Lower Temp, Less H₂O) UseBoronateEster->MilderConditions MilderConditions->Success

Caption: Troubleshooting workflow for Suzuki coupling reactions.

References

Technical Support Center: Improving Regioselectivity of Indole Bromination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the regioselective bromination of indoles.

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Obtaining a Mixture of Isomers

Potential Cause Recommended Solution
Reaction temperature is too high. Lowering the reaction temperature can significantly enhance selectivity. For many electrophilic brominations, temperatures between -78°C and 0°C are optimal.[1]
Inappropriate brominating agent. The choice of brominating agent is crucial. N-Bromosuccinimide (NBS) is often a milder and more selective reagent compared to elemental bromine (Br₂).[1] For specific selectivities, other reagents like pyridinium bromide perbromide or 2,4,4,6-tetrabromo-2,5-cyclohexadienone can be considered.
Solvent effects. The polarity of the solvent can influence the reaction's regioselectivity. It is advisable to screen a variety of solvents, from nonpolar (e.g., CCl₄, hexane) to polar aprotic (e.g., DMF, acetonitrile), to find the optimal conditions for the specific indole substrate.
Unprotected indole nitrogen. The NH group in indole is acidic and can react with bases or influence the electronic distribution of the ring. Protecting the nitrogen with groups like Boc, Ts, or Bn can alter the electron density and sterically hinder certain positions, thus directing bromination to other sites.[2]
Strongly activating or deactivating substituents on the indole ring. The electronic nature of substituents on the indole ring significantly directs the position of bromination. Electron-donating groups tend to direct ortho- and para-, while electron-withdrawing groups direct meta- to their position on the benzene ring. On the pyrrole ring, the C3 position is generally the most nucleophilic.[3]

Issue 2: Low Yield of Brominated Product

Potential Cause Recommended Solution
Decomposition of starting material or product. Indoles can be sensitive to strongly acidic or oxidative conditions. Ensure the reaction conditions are as mild as possible. Monitor the reaction progress closely using TLC to avoid prolonged reaction times that can lead to degradation.
Formation of polybrominated side products. Use of excess brominating agent is a common cause of polybromination. Carefully control the stoichiometry of the brominating agent, often using slightly less than one equivalent for monobromination. Slow, dropwise addition of the reagent can also help to minimize local excess concentrations.
Oxidation of the indole ring. Some brominating agents, or impurities within them, can oxidize the electron-rich indole ring, leading to undesired byproducts like oxindoles.[4][5] Using freshly recrystallized NBS can minimize the presence of radical initiators that might promote side reactions.
Incomplete reaction. If the reaction is sluggish, a slight increase in temperature or a change to a more polar solvent might be beneficial. However, this must be balanced with the potential loss of regioselectivity. The use of a catalyst, if applicable to the chosen method, should also be optimized.
Difficult purification. Isomeric products can be challenging to separate. Optimization of the reaction for higher regioselectivity is the best approach. If separation is necessary, careful column chromatography with a suitable solvent system is required. In some cases, recrystallization can be effective for isolating the major isomer.

Frequently Asked Questions (FAQs)

Q1: How can I selectively brominate the C3 position of indole?

A1: The C3 position of the indole ring is the most electron-rich and generally the most reactive towards electrophiles.[3] For selective C3-bromination, you can use reagents like N-bromosuccinimide (NBS) in a non-polar solvent like CCl₄ or CH₂Cl₂ at low temperatures (e.g., 0°C to room temperature).[6] Another effective method is the use of pyridinium bromide perbromide in pyridine.[7]

Q2: What is the best method for selective C5-bromination of the indole ring?

A2: Direct bromination of unprotected indole at the C5 position is challenging due to the high reactivity of the C3 position. A common strategy is to first protect the indole nitrogen, for example, as the N-acetyl or N-tosyl derivative. This reduces the reactivity of the pyrrole ring and allows for selective bromination on the benzene ring. Subsequent deprotection yields the C5-bromoindole. Another approach involves a three-step synthesis via sulfonation, where indole is first converted to sodium indoline-2-sulfonate, followed by acetylation, bromination, and finally deprotection.[8]

Q3: Is it possible to achieve C2-bromination of an indole?

A3: While C3 is the kinetically favored position for electrophilic attack, C2-bromination can be achieved under certain conditions. This is often accomplished by blocking the C3 position with a substituent. For instance, in 3-substituted indoles, bromination with NBS can occur at the C2 position.[2] The reaction conditions, including the choice of solvent and the nature of the N1-protecting group, can significantly influence the C2 vs. C3 selectivity.[2]

Q4: What are the common side products in indole bromination and how can I identify them?

A4: Common side products include regioisomers (e.g., C2-, C5-, C6-, or C7-brominated indoles), polybrominated indoles (e.g., dibromo- or tribromoindoles), and oxidation products like oxindoles.[5] These can be identified and characterized using a combination of analytical techniques. ¹H NMR spectroscopy is particularly useful for determining the position of the bromine atom based on the changes in the chemical shifts and coupling patterns of the aromatic protons.[5] Mass spectrometry will confirm the number of bromine atoms incorporated.

Q5: How does the choice of solvent affect the regioselectivity?

A5: The solvent can influence the reactivity of both the indole and the brominating agent. Polar aprotic solvents like DMF can moderate the reactivity of the brominating agent, which can sometimes favor substitution on the benzene ring over the pyrrole ring.[9] Non-polar solvents are often used for radical brominations or when trying to achieve C3 selectivity with NBS. It is often necessary to perform empirical screening of different solvents to determine the optimal conditions for a specific substrate.

Quantitative Data on Indole Bromination

Table 1: Comparison of Synthetic Routes to 5-Bromoindole

Synthetic RouteStarting MaterialKey ReagentsNumber of StepsOverall YieldPurityReference
Three-Step Synthesis via SulfonationIndoleSodium bisulfite, Acetic anhydride, Bromine3~59%High[9]
Direct BrominationIndoleN-Bromosuccinimide (NBS) or Bromine1Variable (selectivity issues)Often requires extensive purification[9]

Table 2: Regioselectivity of Bromination of 2-Trifluoromethylindole

Brominating AgentSolventTemperatureProductYieldReference
NBSCCl₄Reflux3-Bromo-2-(trifluoromethyl)-1H-indole98%[10]
Br₂AcOHRoom Temp3-Bromo-2-(trifluoromethyl)-1H-indole96%[10]

Experimental Protocols

Protocol 1: Selective C3-Bromination of 2-(Trifluoromethyl)-1H-indole with NBS [10]

  • Dissolution: Dissolve 2-(trifluoromethyl)-1H-indole (1.0 eq) in carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 eq) to the solution.

  • Reaction: Reflux the reaction mixture and monitor its progress by TLC.

  • Work-up: After completion, cool the mixture and filter off the succinimide byproduct.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Protocol 2: Selective C5-Bromination of Indole via a Three-Step Synthesis [8]

Step 1: Protection & Sulfonation

  • Dissolve indole (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium bisulfite and stir the mixture overnight.

  • Collect the resulting solid, sodium indoline-2-sulfonate, by filtration.

Step 2: Acetylation

  • Suspend the sodium indoline-2-sulfonate in acetic anhydride.

  • Heat the suspension to approximately 90°C for 2 hours.

  • After cooling, filter and wash the product, sodium 1-acetyl-indoline-2-sulfonate.

Step 3: Bromination and Deprotection

  • Dissolve the acetylated intermediate in water and cool to 0-5°C.

  • Add bromine (1.2 eq) dropwise while maintaining the low temperature.

  • Stir the reaction for 1 hour. The subsequent deprotection step to yield 5-bromoindole is typically achieved by basic hydrolysis.

Visualizations

IndoleBrominationSelectivity cluster_indole Indole Substrate cluster_conditions Reaction Conditions cluster_products Brominated Products Indole Indole C3_Bromo C3-Bromoindole Indole->C3_Bromo NBS, Nonpolar Solvent, Low Temp C2_Bromo C2-Bromoindole Indole->C2_Bromo Requires C3-blocking Poly_Bromo Polybrominated Indoles Indole->Poly_Bromo Excess Br2 N_Protected_Indole N-Protected Indole (e.g., N-Boc, N-Ts) C5_Bromo C5-Bromoindole N_Protected_Indole->C5_Bromo NBS or Br2 Reagent Brominating Agent (NBS, Br2, etc.) Reagent->C3_Bromo Solvent Solvent (Polar vs. Nonpolar) Solvent->C5_Bromo Temperature Temperature (Low vs. High) Temperature->C3_Bromo

Caption: Factors influencing the regioselectivity of indole bromination.

TroubleshootingWorkflow start Start: Poor Regioselectivity check_temp Check Reaction Temperature start->check_temp check_reagent Analyze Brominating Agent check_temp->check_reagent Optimal lower_temp Action: Lower Temperature (e.g., to 0°C or -78°C) check_temp->lower_temp High check_protection Is Indole N-H Protected? check_reagent->check_protection Mild switch_reagent Action: Switch to Milder Reagent (e.g., NBS instead of Br2) check_reagent->switch_reagent Harsh check_solvent Evaluate Solvent check_protection->check_solvent Yes protect_N Action: Protect Indole Nitrogen check_protection->protect_N No screen_solvents Action: Screen Different Solvents check_solvent->screen_solvents end End: Improved Selectivity lower_temp->end switch_reagent->end protect_N->end screen_solvents->end

Caption: Troubleshooting workflow for poor regioselectivity in indole bromination.

References

Effective purification strategies for crude 3-Bromo-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with effective strategies for the purification of crude 3-Bromo-1H-indole-6-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can arise from the starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Such as indole-6-carboxylic acid.

  • Over-brominated species: Di- or tri-brominated indole-6-carboxylic acids can form if the reaction conditions are not carefully controlled.

  • Isomeric impurities: Bromination at other positions on the indole ring (e.g., 2-, 4-, 5-, or 7-position) can occur.

  • Oxidation products: The indole ring is susceptible to oxidation, which can lead to colored impurities.

  • Residual solvents: Solvents used in the synthesis and work-up may be present in the crude product.

Q2: My crude product is a dark, oily substance. How can I handle this?

A2: An oily or dark-colored crude product often indicates the presence of significant impurities, possibly polymeric or oxidized byproducts. Before attempting recrystallization or column chromatography, it is advisable to perform a preliminary purification step. This could involve:

  • Trituration: Stirring the crude oil with a solvent in which the desired product is sparingly soluble, but the impurities are soluble (e.g., hexanes or a mixture of hexanes and ethyl acetate). This can often induce crystallization of the product.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help remove colored impurities. However, this may lead to some product loss.

Q3: What is the expected appearance of pure this compound?

A3: Pure this compound is typically a white to off-white or pale yellow solid.[1] A significant deviation from this appearance suggests the presence of impurities.

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product should be assessed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to determine the structure and identify impurities. The proton of a carboxylic acid typically appears as a broad singlet in the 10-12 ppm region of the ¹H NMR spectrum.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method to quantify the purity of the compound and detect trace impurities.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can help in identifying impurities.

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not dissolve in the chosen recrystallization solvent, even with heating.

  • Possible Cause: The solvent is too non-polar for the highly polar this compound.

  • Solution:

    • Choose a more polar solvent. Good starting points for polar, acidic compounds include alcohols (methanol, ethanol), acetic acid, or mixtures containing water.

    • Use a solvent mixture. Dissolve the crude product in a minimal amount of a hot "good" solvent (in which it is soluble) and then add a "bad" solvent (in which it is less soluble) dropwise until turbidity persists. Then, reheat to get a clear solution and allow it to cool slowly.

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling rate is too fast. The presence of certain impurities can also promote oiling out.

  • Solution:

    • Reheat the solution until it is clear and then allow it to cool more slowly.

    • Add a small amount of the "good" solvent to the oily mixture and reheat to obtain a clear solution before attempting to cool again.

    • Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.

    • Add a seed crystal of the pure compound if available.

Issue 3: The recrystallized product is still colored.

  • Possible Cause: The colored impurities have similar solubility to the product in the chosen solvent.

  • Solution:

    • Perform a hot filtration of the dissolved crude product. Some impurities may be insoluble in the hot solvent.

    • Treat the solution with activated carbon before filtration. Be aware that this can reduce your yield.

    • Try a different solvent or solvent system for recrystallization.

Column Chromatography

Issue 1: The compound streaks down the silica gel column, leading to poor separation.

  • Possible Cause: The acidic carboxylic acid group is interacting strongly with the slightly acidic silica gel.

  • Solution:

    • Acidify the eluent: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%), to the mobile phase. This will protonate the carboxylic acid, reducing its interaction with the silica gel and leading to sharper bands.

    • Use a different stationary phase: Consider using reversed-phase silica gel (C18) for purification.

Issue 2: The compound does not move from the origin of the column.

  • Possible Cause: The eluent is not polar enough.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • If the compound is still not moving with highly polar solvents like 100% ethyl acetate, a more polar solvent such as methanol may need to be added to the mobile phase (e.g., a gradient of methanol in dichloromethane or ethyl acetate).

Issue 3: The compound elutes with the solvent front, showing no separation.

  • Possible Cause: The eluent is too polar.

  • Solution:

    • Start with a less polar mobile phase. For example, begin with a higher percentage of hexanes in a hexane/ethyl acetate system.

    • Properly determine the starting eluent composition by thin-layer chromatography (TLC). The ideal Rf value for the compound of interest on a TLC plate for good separation on a column is typically between 0.2 and 0.4.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodRecommended Solvents/Solvent SystemsRationale
Recrystallization Ethanol/Water, Methanol/Water, Ethyl AcetateThe polar nature of this compound suggests solubility in polar solvents. A mixed solvent system often provides the necessary solubility difference between hot and cold conditions for effective crystallization.
Column Chromatography (Normal Phase) Hexane/Ethyl Acetate with 1% Acetic Acid, Dichloromethane/Methanol with 1% Acetic AcidThe addition of acetic acid suppresses the ionization of the carboxylic acid, leading to better peak shapes on silica gel. A gradient elution from a less polar to a more polar solvent system is often effective.
Column Chromatography (Reversed Phase) Water/Acetonitrile with 0.1% Formic Acid, Water/Methanol with 0.1% Formic AcidFor highly polar compounds that are difficult to purify on normal phase silica. The acidic modifier helps to achieve sharp peaks.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For further crystallization, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to obtain the purified product.

Protocol 2: Flash Column Chromatography on Silica Gel
  • TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate with 1% acetic acid. The target compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with the solvent system determined by TLC. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

PurificationWorkflow crude Crude Product (Oily/Colored Solid) trituration Trituration (e.g., Hexanes/EtOAc) crude->trituration High Impurity Load recrystallization Recrystallization (e.g., EtOH/Water) crude->recrystallization Moderate Impurity Load column Column Chromatography (e.g., Silica, Hex/EtOAc/AcOH) crude->column Complex Mixture trituration->recrystallization analysis Purity Analysis (NMR, HPLC, MS) recrystallization->analysis column->analysis analysis->recrystallization Further Purification Needed analysis->column Further Purification Needed pure_product Pure 3-Bromo-1H-indole- 6-carboxylic acid analysis->pure_product Purity Confirmed

Caption: General purification workflow for crude this compound.

TroubleshootingTree start Purification Issue issue_color Product is Colored start->issue_color issue_oiling Oiling Out During Recrystallization start->issue_oiling issue_streaking Streaking on Silica Column start->issue_streaking solution_color1 Use Activated Carbon issue_color->solution_color1 solution_color2 Change Recrystallization Solvent issue_color->solution_color2 solution_oiling1 Cool Slowly / Scratch Flask issue_oiling->solution_oiling1 solution_oiling2 Adjust Solvent Ratio issue_oiling->solution_oiling2 solution_streaking1 Add Acetic Acid to Eluent issue_streaking->solution_streaking1 solution_streaking2 Use Reversed-Phase Chromatography issue_streaking->solution_streaking2

Caption: Troubleshooting decision tree for common purification issues.

References

Selecting the best recrystallization solvent for indole-based carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of indole-based carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing my indole-based carboxylic acid?

The ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.[1][2] Additionally, impurities should either be completely soluble or insoluble in the chosen solvent to allow for effective separation.[1][2] For indole-based carboxylic acids, which are polar compounds, polar solvents are generally a good starting point.[3][4]

Commonly used solvents for the recrystallization of carboxylic acids include ethanol, methanol, and water.[3] For instance, indole-3-acetic acid can be purified by recrystallization from water.[5] A study on indole-2-carboxylic acid measured its solubility in ten different pure solvents, finding high solubility in polar organic solvents like methanol, ethanol, 1-propanol, 2-propanol, 1-butanol, and ethyl acetate, and low solubility in water, toluene, dichloromethane, and 1,4-dioxane.[6]

Q2: My compound is too soluble in one solvent and poorly soluble in another. What should I do?

In such cases, a mixed solvent system, also known as a solvent-pair, can be effective.[1][4] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the point of saturation). The solution is then heated until it becomes clear again and allowed to cool slowly to form crystals. The two solvents used in a mixed system must be miscible.[4]

Common solvent pairs include:

  • Ethanol-water[1]

  • Methanol-water[7]

  • Acetone-water[8]

  • Ethyl acetate-hexane[4]

  • Methanol-diethyl ether[1]

For example, a mixed solvent of methanol and water has been found to be effective for the crystallization of crude indole.[7]

Q3: How can I improve the purity of my recrystallized product?

If impurities are colored, adding a small amount of decolorizing carbon to the hot solution before filtration can help remove them.[5][9] If the purity is still low after one recrystallization, subsequent recrystallizations can be performed. However, be aware that each recrystallization step may result in some loss of the desired compound, potentially lowering the overall yield.[7]

For some indole-based carboxylic acids, alternative purification methods might be necessary. For instance, a phased crystallization method has been developed for indole-2-carboxylic acid, which involves forming a triethylamine salt, dissolving it in water, and then separating impurities and the pure compound by dropwise addition of an inorganic acid to induce precipitation at different pH stages.[10]

Troubleshooting Guide

Problem: My compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solid melts in the solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Solution 1: Increase the amount of solvent. Adding more solvent can help keep the compound dissolved at a higher temperature, preventing it from coming out of solution as a liquid.[11]

  • Solution 2: Choose a solvent with a lower boiling point. If the boiling point of the solvent is too high, the compound may melt before it has a chance to crystallize upon cooling.[11]

  • Solution 3: Use a mixed solvent system. This can help to modulate the solvent properties and encourage crystallization.

Problem: No crystals are forming, even after the solution has cooled.

  • Solution 1: Induce crystallization. This can be done by scratching the inside of the flask with a glass rod at the surface of the solution, which creates a rough surface for crystals to nucleate.[11]

  • Solution 2: Add a seed crystal. If you have a small amount of the pure compound, adding a tiny crystal to the cooled solution can initiate crystallization.

  • Solution 3: Reduce the amount of solvent. It is possible that too much solvent was used, and the solution is not saturated enough for crystals to form. Gently heating the solution to evaporate some of the solvent and then allowing it to cool again can help.[11]

  • Solution 4: Cool the solution further. Placing the flask in an ice bath can sometimes promote crystallization.

Problem: The recrystallization yield is very low.

A low yield can be due to several factors:

  • Using too much solvent: This will result in a significant amount of the compound remaining dissolved in the mother liquor.[11] To check this, you can try to recover more product from the filtrate by evaporating some of the solvent and cooling again.

  • Premature crystallization: If crystals form too quickly in the hot solution and are filtered out, the yield will be reduced. Ensure the solution is fully dissolved before cooling.

  • Multiple recrystallizations: Each recrystallization step will inevitably lead to some loss of product.[7]

Data Presentation

Table 1: Solubility of Indole-2-Carboxylic Acid in Various Solvents

The following table summarizes the mole fraction solubility (x) of indole-2-carboxylic acid in ten different pure solvents at two different temperatures. This data is adapted from a study by Wen, et al. (2013).[6]

SolventTemperature (K)Mole Fraction Solubility (10^3 * x)
Water278.150.04
318.150.22
Methanol278.1523.33
318.15118.80
Ethanol278.1516.59
318.1592.51
1-Propanol278.1512.01
318.1573.18
2-Propanol278.1511.23
318.1568.99
1-Butanol278.159.07
318.1559.91
Ethyl Acetate278.158.87
318.1558.74
Dichloromethane278.150.21
318.151.89
Toluene278.150.05
318.151.34
1,4-Dioxane278.153.55
318.1518.51

Data extracted from Figures 2, 3, and 4 of the cited paper.[6]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests. The ideal solvent will dissolve the crude product when hot but not when cold.[1]

  • Dissolution: Place the crude indole-based carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid is completely dissolved.[9]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.[9]

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, if necessary, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.

Protocol 2: Recrystallization of Indole-3-Acetic Acid from Water

For further purification of indole-3-acetic acid, it can be recrystallized from water. For 30 g of acid, use one liter of water. Adding 10 g of decolorizing carbon is also recommended. This process should yield about 22 g of a nearly colorless product.[5]

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve oiling_out Compound 'oils out'? dissolve->oiling_out cool Cool solution crystals_form Crystals form? cool->crystals_form collect_crystals Collect and dry crystals crystals_form->collect_crystals Yes induce Induce crystallization: - Scratch flask - Add seed crystal crystals_form->induce No oiling_out->cool No add_solvent Add more 'good' solvent and reheat oiling_out->add_solvent Yes end End collect_crystals->end reduce_solvent Too much solvent? Boil off some solvent and re-cool induce->reduce_solvent change_solvent Try a different solvent with a lower boiling point add_solvent->change_solvent change_solvent->dissolve

Caption: Troubleshooting flowchart for common recrystallization issues.

References

Common side reactions and byproducts in 3-bromoindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-bromoindole. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the direct bromination of indole?

A1: Direct bromination of indole is often complicated by a lack of selectivity, leading to several side reactions. The most prevalent of these is over-bromination, which results in the formation of 2,3-dibromoindole as a major byproduct. The reaction of molecular bromine with indole can readily lead to this di-substituted product. Additionally, under certain conditions, further bromination on the benzene ring can occur, yielding polybrominated indoles. Another common issue is the acid-catalyzed polymerization of indole, leading to the formation of intractable "tarry" materials, especially in the presence of HBr, a byproduct of the bromination reaction.[1] Dimerization of indole during bromination has also been reported.[2]

Q2: How can I minimize the formation of 2,3-dibromoindole?

A2: Minimizing the formation of 2,3-dibromoindole is crucial for obtaining a high yield of the desired 3-bromoindole. One of the most effective strategies is the use of an N-protecting group, such as a benzoyl or phenylsulfonyl group.[1] This approach blocks the N-H position, which is believed to play a role in the over-bromination, and directs the bromination to the 3-position. After the reaction, the protecting group can be removed. Another successful method involves the use of specific brominating agents and solvents that offer better control over the reaction. For instance, using pyridinium bromide perbromide in pyridine has been shown to yield 3-bromoindole in good yields with reduced formation of di-brominated byproducts.[1][3]

Q3: My reaction mixture turns into a dark, tarry mess. What is causing this and how can I prevent it?

A3: The formation of a dark, tarry substance is a common problem in indole chemistry, often attributed to the acid-catalyzed polymerization of the indole ring. The hydrobromic acid (HBr) generated during the bromination reaction can promote this unwanted side reaction. To prevent this, it is beneficial to carry out the reaction in the presence of a base that can neutralize the acid as it is formed. Pyridine is an excellent choice of solvent for this reason, as it also acts as an acid scavenger.[1] Performing the reaction at low temperatures (e.g., 0-2 °C) can also help to slow down the rate of polymerization.[1]

Q4: I am using N-Bromosuccinimide (NBS) for the bromination, but I am getting a low yield and multiple products. What am I doing wrong?

A4: While NBS is a convenient brominating agent, its success in the synthesis of 3-bromoindole is highly dependent on the reaction conditions.[3] Low yields and the formation of multiple products can be due to several factors:

  • Solvent Choice: The solvent plays a critical role. Non-polar solvents like CCl4 can be effective, but the reaction may require a radical initiator.[4] Polar aprotic solvents like THF or dioxane can also be used.

  • Temperature: The reaction temperature needs to be carefully controlled. Higher temperatures can lead to side reactions and decomposition.

  • Presence of Water or Alcohols: If using NBS in the presence of water or t-butanol, the formation of oxindole byproducts can occur.[5][6]

  • Acidic Byproducts: Succinimide, a byproduct of the reaction with NBS, can contribute to an acidic environment, potentially leading to the issues described in Q3.

For better results with NBS, consider using an N-protected indole or carefully optimizing the solvent and temperature conditions.

Troubleshooting Guide

Issue 1: Low Yield of 3-Bromoindole

Possible Cause Troubleshooting Steps
Over-bromination • Use an N-protecting group (e.g., benzoyl, phenylsulfonyl) on the indole nitrogen. • Employ a milder brominating agent like pyridinium bromide perbromide.[1][3] • Carefully control the stoichiometry of the brominating agent.
Polymerization • Use a basic solvent like pyridine to neutralize acidic byproducts.[1] • Maintain a low reaction temperature (0-5 °C).
Decomposition of Product • Avoid acidic workup conditions. • Purify the product quickly after the reaction. • Store the purified 3-bromoindole at low temperatures and protected from light.
Incomplete Reaction • Monitor the reaction progress using TLC. • Ensure the purity of the starting materials and reagents.

Issue 2: Difficulty in Purifying 3-Bromoindole

Possible Cause Troubleshooting Steps
Contamination with 2,3-dibromoindole • Use column chromatography on silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate). • Recrystallization from a suitable solvent like n-heptane can be effective, but care must be taken as 3-bromoindole can be heat-sensitive.[1]
Presence of Tarry Impurities • During workup, wash the organic extract with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities. • Pass the crude product through a short plug of silica gel to remove baseline impurities before attempting finer purification.
Product Instability on Silica Gel • If the product appears to be decomposing on the silica gel column, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent.

Quantitative Data Summary

The yield of 3-bromoindole is highly dependent on the synthetic method employed. The following table summarizes reported yields for various common procedures.

Brominating Agent Solvent Yield of 3-Bromoindole Key Byproducts/Side Reactions Reference
Molecular Bromine (Br₂)VariousOften low and variable2,3-dibromoindole, polymeric materials
Pyridinium Bromide PerbromidePyridine~60-70%Minimized dibromination and polymerization[1][3]
Dioxane DibromidePyridine~48%Reduced polymerization compared to direct bromination[1]
N-Bromosuccinimide (NBS)VariousHighly variable2,3-dibromoindole, oxindoles (in aqueous media)[3][5]
N-Benzoylindole + Bromine-~45% (overall yield after deprotection)Avoids dibromination at the 2-position[1]

Experimental Protocols

Method 1: Synthesis of 3-Bromoindole using Pyridinium Bromide Perbromide [1]

  • Dissolve indole (4.0 g, 0.034 mol) in reagent-grade pyridine (40 ml) in a flask and cool the solution to 0-2 °C in an ice bath.

  • Separately, dissolve pyridinium bromide perbromide (10.8 g, 0.034 mol) in pyridine (30 ml).

  • Slowly add the pyridinium bromide perbromide solution to the cooled indole solution, ensuring the temperature does not rise above 2 °C.

  • Once the addition is complete, pour the reaction mixture into cold diethyl ether.

  • Filter the mixture to remove any insoluble material.

  • Wash the ether solution several times with cold, dilute aqueous hydrochloric acid to remove the pyridine.

  • Subsequently, wash the ether solution with cold, dilute aqueous sodium hydroxide, followed by water.

  • Dry the ether solution over anhydrous magnesium sulfate (MgSO₄), filter, and remove the ether under reduced pressure.

  • Recrystallize the residue from n-heptane, using charcoal for decolorization if necessary, to obtain pure 3-bromoindole. Do not heat the solution above 60 °C during recrystallization.

Method 2: Synthesis via N-Benzoyl-3-bromoindole (General Procedure)

  • N-Benzoylation: React indole with benzoyl chloride in the presence of a base (e.g., pyridine or aqueous NaOH) to form N-benzoylindole. Purify the product by crystallization.

  • Bromination: Dissolve N-benzoylindole in a suitable solvent (e.g., carbon disulfide or chloroform) and treat it with a stoichiometric amount of bromine at low temperature.

  • Workup: After the reaction is complete, wash the reaction mixture to remove excess bromine and HBr. Evaporate the solvent to obtain crude N-benzoyl-3-bromoindole.

  • Deprotection: Hydrolyze the N-benzoyl-3-bromoindole using a base (e.g., sodium hydroxide in aqueous ethanol) to cleave the benzoyl group and yield 3-bromoindole.

  • Purification: Purify the final product by column chromatography or recrystallization as described in Method 1.

Visualizations

Reaction_Pathway Indole Indole Three_Bromoindole 3-Bromoindole (Desired Product) Indole->Three_Bromoindole Controlled Bromination (e.g., Pyridinium Bromide Perbromide) Two_Three_Dibromoindole 2,3-Dibromoindole (Byproduct) Indole->Two_Three_Dibromoindole Excess Brominating Agent (e.g., Br2) Polymer Polymeric Tars (Byproduct) Indole->Polymer Acid Catalysis (HBr byproduct) Oxindole Oxindole Byproducts Indole->Oxindole NBS in aqueous media Three_Bromoindole->Two_Three_Dibromoindole Further Bromination

Caption: Reaction pathways in the synthesis of 3-bromoindole.

Troubleshooting_Workflow Start Low Yield or Impure 3-Bromoindole Check_Byproducts Analyze Crude Product (TLC, NMR) Identify Major Impurities Start->Check_Byproducts Is_Dibromo Is 2,3-Dibromoindole Present? Check_Byproducts->Is_Dibromo Is_Tar Is Polymerization/Tar Formation an Issue? Check_Byproducts->Is_Tar Modify_Bromination Optimize Bromination: - Use N-protection - Use milder reagent (e.g., PBPB) - Control stoichiometry Is_Dibromo->Modify_Bromination Yes Purification Optimize Purification: - Column Chromatography - Careful Recrystallization Is_Dibromo->Purification No Control_Acidity Control Acidity: - Use basic solvent (Pyridine) - Low temperature Is_Tar->Control_Acidity Yes Is_Tar->Purification No Modify_Bromination->Purification Control_Acidity->Purification Success Pure 3-Bromoindole Purification->Success

Caption: Troubleshooting workflow for 3-bromoindole synthesis.

Synthesis_Strategies Indole Indole Direct_Bromination Direct Bromination (e.g., Br2, NBS) Indole->Direct_Bromination N_Protection N-Protection (e.g., Benzoylation) Indole->N_Protection Three_Bromoindole 3-Bromoindole Direct_Bromination->Three_Bromoindole Side_Products Side Products (2,3-dibromoindole, polymers) Direct_Bromination->Side_Products N_Protected_Indole N-Protected Indole N_Protection->N_Protected_Indole Protected_Bromination Bromination N_Protected_Indole->Protected_Bromination N_Protected_3_Bromoindole N-Protected-3-bromoindole Protected_Bromination->N_Protected_3_Bromoindole Deprotection Deprotection N_Protected_3_Bromoindole->Deprotection Deprotection->Three_Bromoindole

Caption: Comparison of direct vs. N-protection synthesis strategies.

References

Technical Support Center: HPLC Purity Analysis of 3-Bromo-1H-indole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on HPLC method development for the purity analysis of 3-Bromo-1H-indole-6-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of this compound in a question-and-answer format.

Q1: What are the recommended starting conditions for HPLC analysis of this compound?

A1: For initial analysis, a reversed-phase HPLC method is recommended. Given the acidic nature of the analyte, controlling the mobile phase pH is crucial for good peak shape. A C18 column is a suitable initial choice for the stationary phase.

Data Presentation: Recommended Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in WaterEnsures the carboxylic acid is protonated, leading to better retention and symmetrical peak shape.[1]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Elution Mode GradientA gradient elution is often beneficial for separating the main peak from potential impurities with varying polarities.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CHelps in maintaining consistent retention times.
Detection UV at approximately 220 nm or 270 nmIndole derivatives typically have strong UV absorbance at these wavelengths. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume; can be adjusted based on sample concentration.

Q2: My peak for this compound is tailing. What are the common causes and how can I fix it?

A2: Peak tailing for acidic compounds like this compound is a frequent issue. The primary causes are often secondary interactions with the stationary phase or inappropriate mobile phase conditions.[1]

Troubleshooting Peak Tailing

Potential CauseSolution
Secondary Silanol Interactions The carboxylic acid can interact with free silanol groups on the silica-based column, causing tailing.[1] Solution: Lower the mobile phase pH to 2.5-3.0 with an acidic modifier like TFA or formic acid to suppress the ionization of silanol groups.[1] Using a modern, end-capped, high-purity silica column can also minimize these interactions.[1]
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.[1] Solution: Ensure the mobile phase pH is at least 1.5-2 units below the pKa of the carboxylic acid group.
Column Overload Injecting a sample that is too concentrated can saturate the stationary phase.[1] Solution: Dilute the sample and re-inject.
Column Contamination/Degradation Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing.[1] Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Extra-column Effects Excessive tubing length or dead volume in the HPLC system can lead to band broadening.[1] Solution: Use tubing with a smaller internal diameter and ensure all connections are secure and have minimal dead volume.

Q3: How should I prepare my sample of this compound for HPLC analysis?

A3: Proper sample preparation is crucial for accurate and reproducible results and to protect the HPLC column.

Sample Preparation Protocol

  • Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase. A good starting point is a 50:50 mixture of Mobile Phase A and Mobile Phase B.[1] Aim for a concentration of approximately 0.1-1.0 mg/mL.[2][3]

  • Sonication: If the sample does not dissolve readily, sonicate the solution for a few minutes.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.[2][3]

Q4: I am not getting good separation between my main peak and impurities. What can I do?

A4: Optimizing the mobile phase composition and gradient is key to improving resolution.

Strategies for Improving Separation

Parameter to AdjustRecommended Action
Gradient Slope Decrease the steepness of the gradient (i.e., increase the gradient time). This will increase the run time but often improves the separation of closely eluting peaks.
Organic Modifier Try switching from acetonitrile to methanol or vice versa. These solvents have different selectivities and may resolve co-eluting peaks.
Mobile Phase pH A small change in the mobile phase pH can sometimes alter the retention times of ionizable impurities and improve separation.
Column Chemistry If resolution is still poor, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.

Q5: Why is a forced degradation study necessary and how do I perform one?

A5: Forced degradation studies are essential for developing a stability-indicating HPLC method.[4][5] These studies help to identify potential degradation products and ensure that the analytical method can separate them from the parent compound, which is a regulatory requirement.[4]

Forced Degradation Conditions

Stress ConditionTypical Protocol
Acid Hydrolysis Dissolve the sample in 0.1 M HCl and heat at 60-80°C for a specified time. Neutralize before injection.
Base Hydrolysis Dissolve the sample in 0.1 M NaOH and heat at 60-80°C for a specified time. Neutralize before injection.[6]
Oxidation Treat the sample with a solution of 3% hydrogen peroxide at room temperature.
Thermal Degradation Expose the solid sample to dry heat (e.g., 80-100°C).
Photolytic Degradation Expose a solution of the sample to UV light.[6]

Experimental Protocol: Purity Analysis of this compound

This section provides a detailed methodology for the purity analysis of this compound by reversed-phase HPLC.

1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm (with PDA monitoring from 200-400 nm).

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis Procedure

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure there are no interfering peaks.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution.

  • After the analysis, calculate the purity of the sample by the area percent method.

Purity Calculation (Area %):

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualizations

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Routine Analysis start Define Analytical Goal (Purity Analysis) lit_search Literature Search & Compound Characterization start->lit_search initial_conditions Select Initial Conditions (Column, Mobile Phase) lit_search->initial_conditions optimization Method Optimization (Gradient, pH, Temperature) initial_conditions->optimization forced_degradation Forced Degradation Study optimization->forced_degradation Specificity Check validation Method Validation optimization->validation Optimized Method forced_degradation->optimization Resolution Issues routine_analysis Routine Sample Analysis validation->routine_analysis

Caption: Workflow for HPLC method development and validation.

Troubleshooting_Peak_Tailing cluster_0 Troubleshooting Steps start Peak Tailing Observed check_ph Is Mobile Phase pH << pKa? start->check_ph adjust_ph Adjust pH with Acidic Modifier (e.g., 0.1% TFA) check_ph->adjust_ph No check_column Using an End-Capped Column? check_ph->check_column Yes resolved Peak Shape Improved adjust_ph->resolved replace_column Consider a Modern, High-Purity End-Capped Column check_column->replace_column No check_concentration Is Sample Concentration Too High? check_column->check_concentration Yes replace_column->resolved dilute_sample Dilute Sample and Re-inject check_concentration->dilute_sample Yes check_system Check for System Dead Volume check_concentration->check_system No dilute_sample->resolved check_system->resolved

Caption: Decision tree for troubleshooting peak tailing issues.

References

Techniques for removing persistent impurities from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting persistent impurities in reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of chemical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in a reaction mixture?

Impurities in a reaction mixture can originate from various sources throughout the synthesis and workup process.[1][2] These can be broadly categorized as:

  • Organic Impurities: These are substances chemically related to the desired product and can arise from starting materials, byproducts of side reactions, intermediates, and degradation products.[1][3]

  • Inorganic Impurities: These impurities are not carbon-based and can include reagents, ligands, catalysts (especially heavy metals), and inorganic salts.[1][3] They can be introduced from the manufacturing process or excipients.[1]

  • Residual Solvents: Solvents used in the reaction or purification process that are not completely removed from the final product are also considered impurities.[1][2]

  • Reagents and Catalysts: Unreacted starting materials, excess reagents, and catalysts that remain in the mixture after the reaction is complete.[3]

Q2: How do I choose the right purification technique for my compound?

The choice of purification technique depends on the physical and chemical properties of your compound and the impurities present. Key factors to consider include:

  • Physical State: Solids are often purified by recrystallization, while liquids are commonly purified by distillation.[4][5]

  • Polarity Differences: Chromatography techniques, such as flash column chromatography, are effective for separating compounds with different polarities.[6][7]

  • Solubility: Recrystallization and liquid-liquid extraction rely on differences in solubility of the compound and impurities in various solvents.[4][8][9]

  • Volatility: Distillation is suitable for separating volatile compounds from non-volatile impurities or for separating liquids with significantly different boiling points.[5][10][11]

  • Thermal Stability: For heat-sensitive compounds, techniques like vacuum distillation (which lowers the boiling point) or chromatography are preferred over high-temperature distillation.[12]

Q3: My compound is a solid. What is the best way to purify it?

For solid compounds, recrystallization is the most important and widely used purification method.[4][13] The principle behind recrystallization is the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The impure solid is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of pure crystals of the desired compound while the impurities remain dissolved in the solvent.[4][14][15]

Q4: I have a liquid product with a high boiling point that decomposes with heat. How can I purify it?

For heat-sensitive liquid compounds, vacuum distillation is the recommended purification method.[12] By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation to occur at a temperature below its decomposition point.[10][12]

Troubleshooting Guides

Issue 1: Difficulty in Separating Compounds with Similar Polarity using Flash Chromatography

Problem: My target compound and a persistent impurity have very similar Rf values on TLC, making separation by flash chromatography challenging.

Possible Causes & Solutions:

  • Suboptimal Solvent System: The chosen eluent may not be providing enough selectivity.

    • Solution: Experiment with different solvent systems. Sometimes, switching one of the solvents in your eluent system for another of similar polarity but different chemical nature (e.g., replacing dichloromethane with ethyl acetate) can significantly alter the separation.[16] Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[6]

  • Poor Column Packing: An improperly packed column can lead to band broadening and poor separation.

    • Solution: Ensure the silica gel is packed uniformly as a slurry and that the column is not allowed to run dry.[17][18]

  • Sample Loading Technique: Improper sample loading can lead to a broad initial band.

    • Solution: Dissolve the sample in a minimum amount of the eluent or a less polar solvent.[19] For compounds that are not very soluble in the eluent, dry loading (adsorbing the sample onto a small amount of silica gel before loading) is a highly effective technique.[6][7]

Issue 2: Low Recovery of a Solid Product After Recrystallization

Problem: After performing a recrystallization, the yield of my purified solid is very low.

Possible Causes & Solutions:

  • Using Too Much Solvent: Dissolving the compound in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[20]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the impure solid.[13][21]

  • Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[13][15] Do not disturb the solution during the cooling process.[13]

  • Premature Crystallization During Hot Filtration: If a hot filtration step is necessary to remove insoluble impurities, the desired compound may crystallize on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering to prevent premature crystallization.[13]

Issue 3: Persistent Water or High-Boiling Solvent in the Final Product

Problem: My purified product is contaminated with water or a high-boiling solvent like DMF or DMSO.

Possible Causes & Solutions:

  • Incomplete Drying: The product was not dried sufficiently after the workup.

    • Solution: For solid products, dry under high vacuum for an extended period. For liquid products, consider azeotropic distillation with a suitable solvent (e.g., toluene for water) to remove residual moisture.[22]

  • Inefficient Extraction of High-Boiling Solvents: These solvents are often miscible with both organic and aqueous phases, making them difficult to remove by standard extraction.

    • Solution: Perform multiple washes with a large volume of water or brine.[22] For DMF and DMSO, washing with a 5% LiCl aqueous solution can be effective.[22]

Issue 4: Removal of Trace Metal Catalysts

Problem: My product is contaminated with residual palladium or another metal catalyst from a cross-coupling reaction.

Possible Causes & Solutions:

  • Catalyst Leaching: The metal catalyst, even if heterogeneous, can sometimes leach into the reaction mixture.

    • Solution 1: Filtration through Celite: For heterogeneous catalysts like Pd/C, filtration through a pad of Celite can effectively remove the solid catalyst particles.[23][24]

    • Solution 2: Metal Scavengers: For soluble metal catalysts, using a solid-supported metal scavenger is a highly effective method.[23][25] These are functionalized resins that selectively bind to the metal, which can then be removed by filtration.[23][26]

    • Solution 3: Activated Carbon: Treatment with activated carbon can also be used to adsorb the metal catalyst, which is then removed by filtration.[23]

Data Presentation

Table 1: Comparison of Common Purification Techniques

TechniquePrinciple of SeparationBest Suited ForAdvantagesLimitations
Flash Chromatography Differential partitioning between a stationary and mobile phase based on polarity.[7]Separating mixtures of compounds with different polarities.[6]Fast, versatile, and can be used for a wide range of compounds.Can be solvent-intensive and may not be effective for compounds with very similar polarities.[26]
Recrystallization Difference in solubility of a compound and its impurities in a solvent at different temperatures.[4]Purifying non-volatile solid compounds.[4]Can yield very pure compounds; scalable.[13]Finding a suitable solvent can be challenging; potential for low recovery.[20]
Distillation Difference in the boiling points of liquids.[5][11]Separating volatile liquids from non-volatile solutes or liquids with significantly different boiling points.[10]Effective for large-scale purification of liquids.Not suitable for heat-sensitive compounds or azeotropic mixtures.[5]
Liquid-Liquid Extraction Differential solubility of a compound in two immiscible liquids.[8][9]Separating compounds based on their acidity, basicity, or polarity.Simple, fast, and requires basic equipment.[9]Can be solvent-intensive and may lead to emulsion formation.[9]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound.[19]

  • Column Packing:

    • Place a plug of cotton or glass wool at the bottom of the column and cover it with a small layer of sand.[17]

    • Prepare a slurry of silica gel in the chosen eluent.[18]

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.[18] Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the eluent.[19]

    • Carefully apply the sample to the top of the silica gel using a pipette.[18]

    • Alternatively, for dry loading, dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Add the resulting free-flowing powder to the top of the column.[6]

  • Elution:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer of sand and silica.

    • Apply gentle pressure using compressed air or a pump to achieve a steady flow rate.[19]

    • Collect fractions and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is soluble when hot but sparingly soluble when cold.[4][21] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[4]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid.[21] Add more solvent in small portions if necessary until the solid is completely dissolved.[13]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[13]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[13][15] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[13] Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[13]

  • Drying: Dry the purified crystals in a desiccator or under vacuum to remove all traces of solvent.

Visualizations

Experimental_Workflow_for_Purification_Selection start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid extraction Liquid-Liquid Extraction start->extraction  For initial workup  or specific impurities is_liquid Is the product a liquid? is_solid->is_liquid No recrystallization Recrystallization is_solid->recrystallization Yes distillation_choice Choose Distillation Method is_liquid->distillation_choice Yes chromatography Flash Column Chromatography is_liquid->chromatography Consider for both solids and liquids end Pure Product recrystallization->end simple_distillation Simple/Fractional Distillation distillation_choice->simple_distillation Heat Sensitive? No vacuum_distillation Vacuum Distillation distillation_choice->vacuum_distillation Heat Sensitive? Yes simple_distillation->end vacuum_distillation->end chromatography->end extraction->is_solid

Caption: Decision tree for selecting a primary purification technique.

Troubleshooting_Flash_Chromatography start Poor Separation in Flash Chromatography cause1 Suboptimal Solvent System start->cause1 cause2 Poor Column Packing start->cause2 cause3 Improper Sample Loading start->cause3 solution1a Try different solvent combinations cause1->solution1a solution1b Use a gradient elution cause1->solution1b solution2 Repack column carefully using slurry method cause2->solution2 solution3a Use minimal solvent for loading cause3->solution3a solution3b Perform dry loading cause3->solution3b

Caption: Troubleshooting guide for poor separation in flash chromatography.

References

Technical Support Center: Overcoming Challenges in the Scale-up of 3-Bromo-1H-indole-6-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the challenges associated with the scaled-up production of 3-Bromo-1H-indole-6-carboxylic acid. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate a smooth transition from bench-scale synthesis to larger-scale manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and direct precursor for the synthesis of this compound is 1H-indole-6-carboxylic acid. This starting material allows for direct bromination at the electron-rich C-3 position of the indole ring.

Q2: What are the primary challenges encountered during the scale-up of the bromination reaction?

A2: The primary challenges during scale-up include controlling the regioselectivity of the bromination to avoid the formation of isomers, preventing over-bromination which leads to di- and tri-brominated impurities, managing reaction exotherms, and ensuring consistent product purity and yield across larger batches.

Q3: Which brominating agent is recommended for the selective synthesis of this compound?

A3: N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of indoles. It is generally considered a milder and more selective brominating agent compared to elemental bromine (Br₂), which can lead to over-bromination and the formation of multiple byproducts.

Q4: How can the formation of impurities, such as oxindoles, be minimized?

A4: The formation of oxindole byproducts can occur, particularly when using NBS in the presence of water. To minimize this, it is crucial to use anhydrous solvents and maintain a dry reaction environment. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative side reactions.

Q5: What are the recommended purification methods for large-scale production?

A5: For large-scale purification, recrystallization is the most viable method. Column chromatography, while effective at the lab scale, is often less practical and more costly for large quantities. A well-optimized recrystallization protocol using a suitable solvent system can effectively remove most impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider a slight increase in reaction time or a modest increase in temperature, while carefully monitoring for byproduct formation.
Sub-optimal Reaction Temperature The reaction temperature is critical for selectivity. For many indole brominations, maintaining a low temperature (e.g., 0 °C or below) is recommended to enhance selectivity and minimize side reactions.
Degradation of Product Indole derivatives can be sensitive to acidic conditions. If the workup involves strong acids, consider using a milder acidic wash or a buffered solution.
Loss of Product during Workup/Isolation Optimize the extraction and filtration steps. Ensure the pH of the aqueous phase is adjusted correctly to precipitate the carboxylic acid product fully. Wash the isolated product with a minimal amount of cold solvent to avoid significant product loss.
Issue 2: High Levels of Impurities in the Final Product
Possible Cause Suggested Solution
Over-bromination (di- or tri-brominated byproducts) Use a stoichiometric amount (1.0 equivalent) or only a slight excess (e.g., 1.05 equivalents) of the brominating agent. Ensure slow, portion-wise addition of the brominating agent to the reaction mixture to maintain a low localized concentration.
Formation of Isomeric Byproducts The directing effect of the carboxylic acid group at the 6-position should favor bromination at the 3-position. However, other positions might be brominated to a lesser extent. Lowering the reaction temperature can improve regioselectivity.
Presence of Oxindole Byproducts Ensure the use of anhydrous solvents (e.g., THF, DMF) and perform the reaction under an inert atmosphere to prevent moisture from reacting with NBS.
Starting Material Impurities Ensure the purity of the starting 1H-indole-6-carboxylic acid is high, as impurities in the starting material can be carried through or react to form additional byproducts.
Issue 3: Difficulties in Purification
Possible Cause Suggested Solution
Persistent Color in the Final Product Colored impurities often arise from oxidation of the indole ring. During recrystallization, consider adding a small amount of activated carbon to the hot solution to adsorb colored impurities, followed by hot filtration. Performing the recrystallization under an inert atmosphere can also help.
Product Degradation on Silica Gel (for chromatography) Some indole derivatives are sensitive to the acidic nature of silica gel. If column chromatography is necessary, consider using neutral alumina as the stationary phase or deactivating the silica gel with a small amount of a base like triethylamine mixed in the eluent.
Ineffective Recrystallization Experiment with different solvent systems. A mixture of a solvent in which the product is soluble when hot and a non-solvent in which it is insoluble when cold can be effective. Common systems for carboxylic acids include alcohol/water or ethyl acetate/hexane mixtures.

Data Presentation

Table 1: Comparison of Brominating Agents for Indole Derivatives

Brominating Agent Typical Reaction Conditions Advantages Disadvantages Reported Yield Range (for similar compounds)
N-Bromosuccinimide (NBS) 0 °C to RT, in aprotic solvents (THF, DMF)High selectivity for the 3-position, easier to handle than Br₂.Can lead to oxindole formation in the presence of water.70-95%
Bromine (Br₂) Low temperatures (-78 °C to 0 °C), often with a non-polar solvent (e.g., CCl₄, CH₂Cl₂)Readily available and inexpensive.Less selective, prone to over-bromination, hazardous to handle.40-80%
Pyridinium Bromide Perbromide RT, in solvents like THF or acetic acidSolid reagent, easier to handle than liquid bromine, good selectivity.Can be less reactive than Br₂ or NBS.65-90%

Table 2: Typical Process Parameters for Scale-up

Parameter Lab Scale (e.g., 1-10 g) Pilot Scale (e.g., 100-500 g) Key Considerations for Scale-up
Reaction Temperature -10 °C to 0 °C-10 °C to 0 °CEfficient heat removal is critical to maintain temperature and prevent runaway reactions and byproduct formation.
Addition Time of Reagent 15-30 minutes1-2 hoursSlower addition at a larger scale is crucial to control the exotherm and maintain low localized concentrations of the brominating agent.
Stirring Speed 300-500 rpmTo be determined based on reactor geometryEnsure adequate mixing to maintain homogeneity and efficient heat transfer, but avoid excessive shear that could degrade the product.
Work-up Procedure Simple liquid-liquid extractionMay require larger extraction vessels and longer phase separation times.Ensure efficient phase separation and minimize emulsion formation.
Isolation Method Vacuum filtrationCentrifugation or larger filtration equipmentEnsure efficient solid-liquid separation and effective washing of the product cake.
Drying Vacuum ovenLarger vacuum oven or agitated filter dryerEnsure uniform drying without thermal degradation of the product.

Experimental Protocols

Synthesis of this compound

Materials:

  • 1H-indole-6-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Inert gas inlet (Nitrogen or Argon)

  • Cooling bath (ice-salt or cryocooler)

  • Separatory funnel

  • Büchner funnel and flask

  • Vacuum oven

Procedure:

  • Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 1H-indole-6-carboxylic acid (1.0 equivalent).

  • Dissolution: Add anhydrous DMF to the flask to dissolve the starting material completely. A typical concentration would be around 0.5 M.

  • Cooling: Cool the solution to between -5 °C and 0 °C using a cooling bath.

  • Addition of NBS: In a separate flask, dissolve N-Bromosuccinimide (1.05 equivalents) in a minimal amount of anhydrous DMF. Transfer this solution to an addition funnel.

  • Reaction: Add the NBS solution dropwise to the cooled solution of 1H-indole-6-carboxylic acid over a period of 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Procedure:

  • Solvent Selection: Choose a suitable solvent system for recrystallization. A mixture of ethanol and water or ethyl acetate and hexanes is a good starting point.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask and add the minimum amount of the hot primary solvent (e.g., ethanol or ethyl acetate) required to dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: Slowly add the anti-solvent (e.g., water or hexanes) to the hot solution until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly to room temperature.

  • Cooling: For maximum recovery, cool the flask in an ice bath for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 1H-indole-6-carboxylic acid in anhydrous DMF cool Cool to 0°C start->cool Step 1-2 add_nbs Add NBS solution dropwise cool->add_nbs Step 3-5 react Stir at 0°C and monitor add_nbs->react Step 6 quench Quench with cold water react->quench Step 7 extract Extract with Ethyl Acetate quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry crude Obtain crude product dry->crude recrystallize Recrystallize from suitable solvent crude->recrystallize filter_wash Filter and wash crystals recrystallize->filter_wash dry_final Dry to obtain pure product filter_wash->dry_final final_product Pure this compound dry_final->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_purity High Impurity start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn check_temp Sub-optimal Temperature? start->check_temp degradation Product Degradation? start->degradation over_bromination Over-bromination? start->over_bromination isomers Isomeric byproducts? start->isomers oxindoles Oxindole formation? start->oxindoles monitor_rxn Monitor reaction (TLC/HPLC) incomplete_rxn->monitor_rxn adjust_time_temp Adjust time/temperature incomplete_rxn->adjust_time_temp optimize_temp Optimize temperature (e.g., 0°C) check_temp->optimize_temp mild_workup Use milder workup conditions degradation->mild_workup stoichiometry Check stoichiometry of NBS over_bromination->stoichiometry slow_addition Ensure slow addition over_bromination->slow_addition lower_temp Lower reaction temperature isomers->lower_temp anhydrous Use anhydrous solvents oxindoles->anhydrous inert_atm Use inert atmosphere oxindoles->inert_atm

Caption: Troubleshooting decision tree for common issues in this compound synthesis.

Technical Support Center: Mitigating Decomposition of Indole Compounds During Workup Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of handling indole-containing molecules during experimental workup. Due to their electron-rich nature, indole rings are susceptible to degradation under various conditions, leading to reduced yields and purification difficulties. This guide offers practical solutions to minimize decomposition and preserve the integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: My indole compound is turning pink/brown upon standing or during workup. What is causing this discoloration?

A1: The discoloration of indole compounds is most commonly due to oxidation. The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light, acid, or trace metal impurities. This process can lead to the formation of colored oligomers and polymeric materials.

Q2: I'm observing significant product loss after an acidic workup. Why are indoles so sensitive to acid?

A2: Indoles are notoriously sensitive to acidic conditions. The C3 position of the indole ring is highly nucleophilic and prone to protonation. This protonated intermediate is a strong electrophile that can be attacked by another neutral indole molecule, initiating a cascade of dimerization and polymerization reactions, leading to the formation of insoluble tars and a significant loss of your desired product.

Q3: Can basic conditions also cause decomposition of indole compounds?

A3: While generally more stable under basic conditions than acidic ones, some indole derivatives can still be susceptible to degradation in the presence of strong bases, especially at elevated temperatures. The N-H proton of the indole ring is weakly acidic (pKa ≈ 17) and can be deprotonated by a strong base. The resulting indolide anion can be reactive, and certain substituents on the indole ring may render the molecule more prone to base-mediated decomposition pathways.

Q4: During column chromatography on silica gel, my indole compound streaks badly and I get poor recovery. What is happening?

A4: The acidic nature of standard silica gel is a common culprit for the decomposition and poor chromatographic behavior of indole compounds. The silanol groups (Si-OH) on the silica surface can act as an acid catalyst, promoting the same dimerization and polymerization pathways seen in acidic workups. This leads to streaking, tailing, and irreversible adsorption of the compound to the stationary phase, resulting in low recovery.[1]

Q5: What are the primary degradation products I should be aware of during the workup of my indole compound?

A5: The most common degradation products arise from three main pathways:

  • Acid-catalyzed Dimerization/Polymerization: This leads to the formation of complex mixtures of oligomers and polymers, often appearing as an insoluble tar.

  • Oxidation: This can lead to the formation of oxindoles, isatins, and various ring-opened byproducts.[1][2][3] In the presence of air, indoxyl (3-hydroxyindole) can be formed, which rapidly dimerizes to form the colored pigments indigo and indirubin.

  • Ring Opening: Under strongly acidic or oxidative conditions, the pyrrole ring of the indole can be cleaved, leading to various degradation products.

Troubleshooting Guides

This section provides structured guidance to address specific issues encountered during the workup of indole compounds.

Issue 1: Significant Product Decomposition During Acidic Workup
  • Symptoms: Low yield of the desired product, formation of a dark-colored tar or precipitate upon acidification.

  • Troubleshooting Flowchart:

    G start Decomposition during acidic workup q1 Is the acidic workup necessary? start->q1 sol1 Avoid acidic workup. Use neutral or basic extraction. q1->sol1 No q2 Can a weaker acid be used? q1->q2 Yes ans1_yes Yes ans1_no No sol2 Use dilute acetic acid or saturated NH4Cl solution. q2->sol2 Yes q3 Can the workup be performed at low temperature? q2->q3 No ans2_yes Yes ans2_no No sol3 Perform acid wash at 0°C or below. q3->sol3 Yes sol4 Consider N-protection of the indole ring. q3->sol4 No ans3_yes Yes ans3_no No

    Caption: Troubleshooting acidic workup decomposition.

  • Solutions in Detail:

    • Avoid Strong Acids: Whenever possible, avoid using strong acids like HCl or H₂SO₄. If an acidic wash is necessary, consider using weaker acids such as dilute acetic acid or a buffered solution like saturated ammonium chloride.

    • Low Temperature: Perform any necessary acidic washes at low temperatures (0 °C or below) to slow down the rate of decomposition reactions.

    • Minimize Contact Time: Reduce the time your indole compound is in contact with the acidic phase to a minimum.

    • Use a Biphasic System: If possible, perform the reaction in a two-phase system where the product remains in the organic layer, minimizing its exposure to the acidic aqueous layer.

    • N-Protection: If the indole nitrogen is not essential for the desired reactivity, consider protecting it with a suitable group like Boc (tert-butyloxycarbonyl) or a sulfonyl group. This significantly reduces the nucleophilicity of the indole ring and its susceptibility to acid-catalyzed decomposition.

Issue 2: Product Degradation on Silica Gel Column Chromatography
  • Symptoms: Streaking or tailing of the product spot on TLC, low recovery from the column, appearance of new, more polar spots on TLC plates of the collected fractions.

  • Troubleshooting Flowchart:

    G start Degradation on silica gel column q1 Is the compound acid-sensitive? start->q1 q2 Is the compound air/light sensitive? start->q2 sol1 Deactivate silica gel with a base (e.g., triethylamine). q1->sol1 Yes sol2 Use an alternative stationary phase (e.g., alumina, C18). sol1->sol2 sol3 Run the column under an inert atmosphere (N2 or Ar). q2->sol3 Air-sensitive sol4 Wrap the column in foil to protect from light. sol3->sol4 Light-sensitive sol5 Add an antioxidant (e.g., BHT) to the eluent. sol4->sol5

    Caption: Troubleshooting column chromatography issues.

  • Solutions in Detail:

    • Deactivate Silica Gel: Before use, wash the silica gel with a solvent mixture containing 1-2% triethylamine or ammonia to neutralize the acidic silanol groups.[1]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase such as neutral or basic alumina. For very nonpolar compounds, florisil can be an option. Reverse-phase chromatography (C18) with a buffered mobile phase is also an excellent alternative.

    • Inert Atmosphere: If your compound is prone to oxidation, running the column under a nitrogen or argon atmosphere can be beneficial.

    • Add Antioxidants: Adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the eluent can help prevent on-column oxidation.

    • Alternative Purification Methods: If chromatography proves too harsh, consider other purification techniques such as recrystallization or preparative HPLC.

Data Presentation: Indole Stability Under Various pH Conditions

ConditionpH RangeTemperatureGeneral StabilityIllustrative Degradation RateKey Degradation Pathway
Strong Acid< 2Room Temp.Very UnstableHigh (minutes to hours)Dimerization/Polymerization
Mild Acid3-6Room Temp.UnstableModerate (hours)Dimerization, Ring Opening
Neutral~7Room Temp.Generally StableLowSlow Oxidation
Mild Base8-10Room Temp.StableVery LowMinimal
Strong Base> 11Room Temp.Generally StableLowPotential for N-deprotonation mediated reactions

Note: The degradation rates are illustrative and can vary significantly based on the indole's substitution pattern, concentration, and the presence of oxygen or light.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Column Chromatography

This protocol describes the neutralization of acidic silica gel using triethylamine to make it suitable for the purification of acid-sensitive indole compounds.[1]

  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Add Triethylamine: To the slurry, add triethylamine to a final concentration of 1-2% (v/v).

  • Pack the Column: Gently swirl the slurry to ensure thorough mixing and then pack your chromatography column as you normally would.

  • Equilibrate the Column: Pass 2-3 column volumes of your starting eluent (containing 1-2% triethylamine) through the packed column to ensure it is fully equilibrated and the acidic sites are neutralized.

  • Load and Elute: Dissolve your crude indole compound in a minimal amount of solvent and load it onto the column. Elute with your chosen solvent system, which should also contain 0.5-1% triethylamine to maintain the deactivated state of the silica gel.

Protocol 2: Low-Temperature Extraction for Thermally Labile Indoles

This protocol is designed to minimize the degradation of thermally unstable indole compounds during liquid-liquid extraction.

  • Pre-cool all Solutions: Before starting the extraction, cool your reaction mixture, extraction solvent, and any aqueous wash solutions (e.g., water, brine) to 0-4 °C in an ice bath.

  • Perform the Extraction: Combine the cold reaction mixture and the cold extraction solvent in a separatory funnel.

  • Gentle Mixing: Instead of vigorous shaking which can generate heat, gently invert the separatory funnel 10-15 times to allow for partitioning of the compound into the organic layer.

  • Quick Phase Separation: Allow the layers to separate (this may be slower at low temperatures) and quickly drain the desired layer.

  • Cold Washes: If aqueous washes are necessary, use pre-cooled solutions and repeat the gentle mixing and quick separation process.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) at low temperature if possible. Concentrate the solvent using a rotary evaporator with the water bath at a low temperature (e.g., < 30 °C).

Protocol 3: N-Boc Protection of Indole

This protocol describes a general procedure for the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.

  • Dissolve Indole: In a round-bottom flask, dissolve the indole (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add Base and Catalyst: Add a base such as triethylamine (1.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

  • Add Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 4: Cleavage of the N-Phenylsulfonyl Protecting Group

This protocol describes the removal of a phenylsulfonyl protecting group from an indole nitrogen using magnesium in methanol.

  • Setup Reaction: In a round-bottom flask under a nitrogen or argon atmosphere, add the N-phenylsulfonyl indole (1 equivalent) and magnesium turnings (10 equivalents).

  • Add Solvent: Add anhydrous methanol as the solvent.

  • Reaction: Stir the suspension at room temperature. The reaction progress can be monitored by TLC. The reaction time can vary from a few hours to overnight.

  • Quench Reaction: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Filter the mixture through a pad of celite to remove the magnesium salts, washing with methanol or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction and Purification: Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Acid-Catalyzed Dimerization of Indole

G indole1 Indole protonated_indole Protonated Indole (Electrophile) indole1->protonated_indole H+ dimer_intermediate Dimer Intermediate (Cation) protonated_indole->dimer_intermediate Attack at C3 indole2 Indole (Nucleophile) indole2->dimer_intermediate dimer Indole Dimer dimer_intermediate->dimer -H+ polymer Polymerization dimer_intermediate->polymer + Indole - H+

Caption: Acid-catalyzed dimerization pathway of indole.

Oxidative Decomposition of Indole

G indole Indole oxidation1 Oxidation (e.g., O2, light, metal catalyst) indole->oxidation1 indoxyl Indoxyl (3-Hydroxyindole) oxidation1->indoxyl oxindole Oxindole oxidation1->oxindole dimerization Dimerization indoxyl->dimerization further_oxidation Further Oxidation oxindole->further_oxidation indigo Indigo/Indirubin (Colored Products) dimerization->indigo isatin Isatin further_oxidation->isatin ring_opening Ring Opening isatin->ring_opening degradation_products Degradation Products ring_opening->degradation_products

Caption: Simplified pathways for indole oxidation.

References

Validation & Comparative

Full analytical characterization of 3-Bromo-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analytical characterization of 3-Bromo-1H-indole-6-carboxylic acid, a key building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this report combines predicted analytical characteristics with experimental data from closely related isomers and established principles of analytical chemistry. This guide also presents a comparison with relevant alternatives, offering valuable context for its application in research and drug development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its isomers. The data for the target compound is predicted based on the known values of its structural analogs.

PropertyThis compound5-Bromo-1H-indole-3-carboxylic acid6-Bromo-1H-indole-3-carboxylic acid
CAS Number 219508-19-7[1][2]10406-06-1[3]101774-27-0
Molecular Formula C₉H₆BrNO₂C₉H₆BrNO₂[3]C₉H₆BrNO₂[4]
Molecular Weight 240.06 g/mol [2]240.05 g/mol [3]240.06 g/mol [4]
Melting Point Predicted: >230 °C (with decomposition)238-240 °C (with decomposition)[3]Not available
Boiling Point Predicted: >450 °C at 760 mmHg240 °C (lit.)[3]470.9 °C at 760 mmHg
pKa Predicted: ~3.5 - 4.5Predicted: 3.68 ± 0.30[3]Not available
Appearance Predicted: Off-white to light yellow solidSolid[3]White or light yellow powder

Spectroscopic and Chromatographic Characterization

The following sections detail the expected spectroscopic and chromatographic profiles of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HCOOH
~11.5br s1HN-H
~8.0s1HH2
~7.9d1HH7
~7.7d1HH4
~7.5s1HH5

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~168C=O
~138C7a
~130C3a
~128C2
~125C6
~122C4
~118C5
~115C7
~100C3
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid dimer)
~3200MediumN-H stretch
1720-1680StrongC=O stretch (carboxylic acid)[5]
~1600, ~1450MediumC=C stretch (aromatic)
1320-1210MediumC-O stretch[5]
960-900Broad, MediumO-H bend (out-of-plane)[5]
~800StrongC-Br stretch
Mass Spectrometry (MS)

In an electrospray ionization mass spectrum (ESI-MS), this compound is expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode, or the protonated molecule [M+H]⁺ in positive ion mode. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two peaks for the molecular ion, separated by 2 m/z units.

Expected Fragmentation Pattern:

  • Loss of CO₂ (44 Da) from the molecular ion.

  • Loss of H₂O (18 Da) from the molecular ion.

  • Cleavage of the carboxylic acid group.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of this compound.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Column Temperature 30 °C

Comparison with Alternatives

In drug discovery, the carboxylic acid moiety is often replaced with bioisosteres to improve physicochemical properties, metabolic stability, and pharmacokinetic profiles.

AlternativeRationale for UseKey Properties
5-Bromo-1H-indole-3-carboxylic acid Isomeric analog with potential for different biological activity and physicochemical properties. It is a known intermediate for VEGFR-2 kinase inhibitors.[3]M.p. 238-240 °C (decomp)[3]
6-Bromo-1H-indole-3-carboxylic acid Isomeric analog, also a key intermediate in pharmaceutical synthesis.[4]B.p. 470.9 °C at 760 mmHg
Tetrazoles Closely mimic the acidity and hydrogen bonding properties of carboxylic acids, but can offer improved metabolic stability and lipophilicity.[6]pKa ~4.5-4.9
N-Acylsulfonamides Can act as a carboxylic acid bioisostere with potentially improved cell permeability and metabolic stability.[6]Generally more lipophilic than the corresponding carboxylic acid.
Hydroxamic Acids Can chelate metal ions and act as a bioisostere for carboxylic acids, though they are less acidic.pKa ~8-9

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

General HPLC Protocol
  • Mobile Phase Preparation: Prepare mobile phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water. Prepare mobile phase B by adding 1 mL of formic acid to 1 L of HPLC-grade acetonitrile. Degas both mobile phases.

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol. Dilute this stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase column (4.6 x 150 mm, 5 µm), and a column oven.

  • Chromatographic Run: Equilibrate the column with the initial mobile phase composition for at least 15 minutes. Inject 10 µL of the sample and run the gradient method as described in the table above.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample.

Visualizations

Analytical_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Synthesis Synthesis & Purification Dissolution Dissolution in Solvent Synthesis->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI-MS) Dissolution->MS IR IR Spectroscopy Dissolution->IR HPLC HPLC-UV Dissolution->HPLC Structure Structure Elucidation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment HPLC->Purity Properties Physicochemical Properties Structure->Properties Purity->Properties

Caption: Analytical workflow for the characterization of this compound.

Signaling_Pathway_Comparison cluster_isomers Isomeric Alternatives cluster_bioisosteres Bioisosteric Replacements Target Target Molecule This compound Isomer_5_Bromo 5-Bromo-1H-indole-3-carboxylic acid Target->Isomer_5_Bromo Positional Isomer Isomer_6_Bromo 6-Bromo-1H-indole-3-carboxylic acid Target->Isomer_6_Bromo Positional Isomer Tetrazole Tetrazole Analog Target->Tetrazole Bioisosteric Replacement Sulfonamide N-Acylsulfonamide Analog Target->Sulfonamide Bioisosteric Replacement

Caption: Comparison of this compound with its alternatives.

References

A Comparative Guide to 1H and 13C NMR Spectral Assignment for Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ¹H and ¹³C NMR spectral data for a series of substituted indoles. Understanding the impact of various substituents on the chemical shifts of the indole scaffold is crucial for the structural elucidation and characterization of novel indole-based compounds in medicinal chemistry and drug development. This document presents quantitative NMR data in easily comparable tables, a detailed experimental protocol for data acquisition, and a logical workflow for spectral assignment.

¹H and ¹³C NMR Chemical Shift Data for Substituted Indoles

The following tables summarize the ¹H and ¹³C NMR chemical shifts (in ppm) for indole and a selection of its derivatives. The data has been compiled from various sources and the solvent used for each measurement is indicated. The numbering of the indole ring is as follows:

Indole Numbering

Table 1: ¹H NMR Chemical Shifts (ppm) of Substituted Indoles

CompoundH-1 (NH)H-2H-3H-4H-5H-6H-7Substituent ProtonsSolvent
Indole8.107.206.517.647.117.187.59-CDCl₃
2-Methylindole7.75-6.227.497.027.077.282.44 (CH₃)CDCl₃
3-Methylindole7.916.99-7.577.127.197.322.33 (CH₃)CDCl₃
5-Bromoindole8.137.256.477.76-7.207.15-CDCl₃
5-Nitroindole8.807.556.808.52-8.127.45-DMSO-d₆
5-Methoxyindole7.957.156.417.22-6.887.083.87 (OCH₃)CDCl₃
Indole-3-carbaldehyde8.458.25-8.207.307.307.4510.0 (CHO)DMSO-d₆
3-Acetylindole8.358.15-8.257.307.307.402.50 (CH₃)DMSO-d₆
Indole-3-carbonitrile8.507.85-7.807.357.457.60-DMSO-d₆
Indole-5-carboxylic acid11.27.456.608.30-7.807.4012.5 (COOH)DMSO-d₆

Table 2: ¹³C NMR Chemical Shifts (ppm) of Substituted Indoles

CompoundC-2C-3C-3aC-4C-5C-6C-7C-7aSubstituent CarbonsSolvent
Indole122.8102.2128.2120.8122.1119.8111.3135.8-CDCl₃
2-Methylindole135.5100.2128.9119.8120.8119.2110.4135.513.6 (CH₃)CDCl₃
3-Methylindole122.3111.1128.7119.1121.9119.2111.2136.49.8 (CH₃)CDCl₃
5-Bromoindole125.4102.2129.9123.4113.0121.5112.8134.5-CDCl₃
5-Nitroindole126.2103.1127.1118.2141.6117.8112.0139.2-DMSO-d₆
5-Methoxyindole123.5102.1129.0112.0154.1111.8101.9131.255.8 (OCH₃)CDCl₃
Indole-3-carbaldehyde139.3118.9124.7122.0123.2121.2112.8137.2185.0 (CHO)DMSO-d₆
3-Acetylindole136.2115.8125.8121.5122.5121.5112.0136.2192.5 (C=O), 27.2 (CH₃)DMSO-d₆
Indole-3-carbonitrile128.5101.5127.0121.0123.0120.5112.5136.0117.5 (CN)DMSO-d₆
Indole-5-carboxylic acid125.5102.5127.5122.5125.0121.0111.5138.0168.5 (COOH)DMSO-d₆

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data for the comparative analysis of substituted indoles.

1. Sample Preparation:

  • Weigh 5-10 mg of the substituted indole sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Parameters:

    • Pulse Program: Standard one-pulse sequence.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay is crucial for accurate integration of signals.

    • Spectral Width: Typically 0-12 ppm.

3. ¹³C NMR Spectroscopy:

  • Instrument: A spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more scans are often required due to the low natural abundance of the ¹³C isotope.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds.

    • Spectral Width: Typically 0-200 ppm.

4. 2D NMR Spectroscopy (for unambiguous assignment):

  • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is particularly useful for assigning quaternary carbons.

5. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to the respective nuclei in the molecule.

Workflow for NMR Spectral Assignment

The following diagram illustrates a logical workflow for the assignment of ¹H and ¹³C NMR signals for a substituted indole.

NMR_Assignment_Workflow start Obtain Substituted Indole Sample prep Sample Preparation (Solvent, Standard) start->prep acquire_1h Acquire 1D ¹H NMR Spectrum prep->acquire_1h acquire_13c Acquire 1D ¹³C NMR Spectrum prep->acquire_13c analyze_1h Analyze ¹H Spectrum: - Chemical Shift - Integration - Multiplicity acquire_1h->analyze_1h analyze_13c Analyze ¹³C Spectrum: - Chemical Shift - Number of Signals acquire_13c->analyze_13c unambiguous Ambiguous Assignments? analyze_1h->unambiguous analyze_13c->unambiguous acquire_2d Acquire 2D NMR Spectra (COSY, HSQC, HMBC) unambiguous->acquire_2d Yes assign Final Structure Assignment unambiguous->assign No analyze_2d Analyze 2D Spectra: - Correlate Signals - Establish Connectivity acquire_2d->analyze_2d analyze_2d->assign end Complete Spectral Assignment assign->end

Caption: A logical workflow for the assignment of NMR signals in substituted indoles.

This guide serves as a valuable resource for the interpretation of ¹H and ¹³C NMR spectra of substituted indoles. By providing a systematic comparison of chemical shift data and a standardized experimental approach, it aims to facilitate the efficient and accurate structural characterization of this important class of heterocyclic compounds.

Mass spectrometry analysis of 3-Bromo-1H-indole-6-carboxylic acid and its fragments

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight and fragmentation patterns of compounds. This guide offers a comparative analysis of the anticipated mass spectrometric behavior of 3-Bromo-1H-indole-6-carboxylic acid, a halogenated indole derivative of interest, against its close structural isomer, 6-Bromo-1H-indole-3-carboxylic acid. Due to the limited availability of direct experimental data for the 3-bromo isomer, this guide presents a theoretical fragmentation pathway based on established principles of mass spectrometry, alongside a standardized experimental protocol for its analysis.

Predicted Mass Spectrometry Data

The following table summarizes the predicted key mass-to-charge (m/z) values for this compound and its anticipated primary fragments. This is juxtaposed with the known molecular weight of its isomer, 6-Bromo-1H-indole-3-carboxylic acid, for which detailed fragmentation data is not publicly available but would be expected to follow similar fragmentation logic.

FeatureThis compound (Predicted)6-Bromo-1H-indole-3-carboxylic acid (Reference)
Molecular Formula C₉H₆BrNO₂C₉H₆BrNO₂[1][2]
Molecular Weight 240.06 g/mol 240.06 g/mol [1][2]
[M-H]⁻ (Negative Ion Mode) 238.96238.96
[M+H]⁺ (Positive Ion Mode) 240.96240.96
Major Fragment 1 (Loss of COOH) 194.97Expected
Major Fragment 2 (Loss of Br) 160.05Expected
Major Fragment 3 (Loss of COOH and HCN) 167.96Expected

Note: The m/z values for the brominated fragments will exhibit a characteristic isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance.

Unraveling the Fragments: A Theoretical Pathway

The fragmentation of this compound under mass spectrometry is expected to proceed through several key pathways, primarily involving the carboxylic acid group and the indole ring structure. Aromatic acids are known to display prominent molecular ion peaks and characteristic losses of hydroxyl ([M-OH]) and carboxyl ([M-COOH]) groups[3]. The indole nucleus typically undergoes fragmentation involving the loss of hydrogen cyanide (HCN)[4].

fragmentation_pathway M This compound (m/z ≈ 240) F1 Loss of COOH (m/z ≈ 195) M->F1 - COOH F2 Loss of Br (m/z ≈ 160) M->F2 - Br F3 Loss of COOH & HCN (m/z ≈ 168) F1->F3 - HCN

Caption: Predicted fragmentation of this compound.

A Roadmap for Analysis: Experimental Protocol

For researchers seeking to perform mass spectrometry on this compound or similar small aromatic carboxylic acids, the following Electrospray Ionization (ESI) protocol provides a robust starting point. Carboxylic acids are generally best analyzed in negative ion mode[5].

1. Sample Preparation:

  • Dissolve the sample in a suitable organic solvent such as methanol, acetonitrile, or a mixture thereof, to a concentration of approximately 1 mg/mL[6].

  • Prepare a working solution by diluting 10 µL of the stock solution into 1 mL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid)[6].

  • Ensure the final sample is completely dissolved to prevent clogging of the instrument[6].

2. LC-MS Parameters (ESI):

  • Ionization Mode: Electrospray Ionization (ESI), Negative and Positive modes (run separately to capture all ionic species).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Column: A standard C18 reverse-phase column is appropriate for this type of analyte.

  • Capillary Voltage: 3000 V[7].

  • Drying Gas (N₂): 5.0 L/min[7].

  • Gas Temperature: 300 °C[7].

  • Nebulizer Gas Pressure: 40 psi[7].

3. Data Acquisition:

  • Acquire data in full scan mode to identify the parent ion.

  • Perform tandem MS (MS/MS) on the parent ion to elicit fragmentation and confirm the structure.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing dissolve Dissolve in Solvent (1 mg/mL) dilute Dilute to Working Concentration (~1 µg/mL) dissolve->dilute lc_separation LC Separation (C18 Column) dilute->lc_separation esi_ionization ESI Source (Negative/Positive Mode) lc_separation->esi_ionization ms_detection Mass Analyzer (Full Scan) esi_ionization->ms_detection msms_fragmentation Tandem MS (MS/MS) (Fragmentation Analysis) ms_detection->msms_fragmentation data_analysis Spectral Interpretation msms_fragmentation->data_analysis structure_elucidation Structure Confirmation data_analysis->structure_elucidation

Caption: General workflow for LC-MS analysis of small molecules.

Comparative Insights and Conclusion

While direct experimental data for this compound remains elusive in publicly accessible databases, a robust analytical framework can be constructed based on the known behavior of its constituent chemical moieties. The predicted fragmentation pattern, centered on the loss of the carboxylic acid group and fragmentation of the indole ring, provides a solid basis for its identification and characterization.

In comparison, 6-Bromo-1H-indole-3-carboxylic acid, with the same molecular formula and weight[1][2], would be indistinguishable by mass alone in a low-resolution instrument. However, subtle differences in fragmentation intensities, influenced by the relative positions of the bromo and carboxyl substituents, might be discernible in a high-resolution tandem mass spectrometry experiment. The stability of the resulting fragment ions could differ, leading to a unique fragmentation "fingerprint" for each isomer.

For researchers in drug development, the ability to differentiate between such closely related isomers is critical. The methodologies and predictive data presented here offer a guide to navigate the mass spectrometric analysis of this and similar novel compounds, underscoring the power of combining theoretical knowledge with standardized analytical protocols to accelerate structural elucidation.

References

Halogenated Indoles: A Comparative Analysis of 3-Bromoindole and its Analogs in Biological Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data reveals that the nature and position of halogen substitution on the indole ring profoundly influence the biological activity of these privileged structures. This guide offers a comparative analysis of 3-bromoindole against other halogenated indole analogues, providing researchers, scientists, and drug development professionals with a valuable resource for understanding their relative potencies across various biological targets. The inclusion of detailed experimental protocols and signaling pathway diagrams aims to facilitate further research and development in this promising area of medicinal chemistry.

Comparative Biological Potency: A Data-Driven Overview

The biological potency of halogenated indoles is significantly modulated by the type of halogen (Fluorine, Chlorine, Bromine, Iodine) and its position on the indole scaffold. The following tables summarize quantitative data from various studies, highlighting the structure-activity relationships (SAR) in anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer and Cytotoxic Activity

Halogenated indoles have demonstrated notable cytotoxic effects against a range of cancer cell lines. The data suggests that the position and nature of the halogen substituent are critical determinants of potency.

CompoundCell LineAssay TypeIC50 (µM)Reference
5-Chloro-indole-2-carboxylate (3e)NCI-H460 (Lung)Antiproliferative0.029[1]
5-Chloro-indole-2-carboxylate (3e)KM12 (Colon)Antiproliferative0.035[1]
5-Chloro-indole-2-carboxylate (3e)DU-145 (Prostate)Antiproliferative0.042[1]
Erlotinib (Reference)NCI-H460 (Lung)Antiproliferative0.080[1]
Erlotinib (Reference)KM12 (Colon)Antiproliferative0.095[1]
Erlotinib (Reference)DU-145 (Prostate)Antiproliferative0.110[1]
Vemurafenib (Reference)NCI-H460 (Lung)Antiproliferative0.025[1]
Vemurafenib (Reference)KM12 (Colon)Antiproliferative0.030[1]
Vemurafenib (Reference)DU-145 (Prostate)Antiproliferative0.038[1]
Antimicrobial Activity

The antimicrobial properties of halogenated indoles have been investigated against various pathogens. The minimum inhibitory concentration (MIC) is a key metric for comparing the efficacy of these compounds.

CompoundMicroorganismMIC (µg/mL)Reference
4-BromoindoleVibrio parahaemolyticus50[2]
5-BromoindoleVibrio parahaemolyticus50[2]
4-ChloroindoleVibrio parahaemolyticus50[2]
5-ChloroindoleVibrio parahaemolyticus50[2]
7-ChloroindoleVibrio parahaemolyticus200[2]
IndoleVibrio parahaemolyticus400[2]
6-Bromoindole Trimer (SAB-J78)Bacillus anthracis1.56[3]
5-Bromoindole Trimer (SAB-J45)Bacillus anthracis6.3[3]
6-Chloroindole Trimer (SAB-J78)Staphylococcus aureus3.1[3]
5-Bromoindole Trimer (SAB-J45)Staphylococcus aureus3.1[3]
Enzyme Inhibition

Halogenated indoles have been shown to inhibit various enzymes, a property that underlies many of their therapeutic effects. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are crucial parameters for evaluating their potency as enzyme inhibitors.

Monoamine Oxidase (MAO) Inhibition

CompoundEnzymeKi (µM)SelectivityReference
3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamideMAO-B0.0399-fold for MAO-B[4]

Cyclooxygenase (COX) Inhibition

CompoundEnzymeIC50 (µM)Reference
5-chloro-indole-2-carboxylate (3e)EGFRT790M0.068[1]
5-chloro-indole-2-carboxylate (3e)BRAFV600E0.045[1]
Erlotinib (Reference)EGFRT790M0.080[1]
Vemurafenib (Reference)BRAFV600E-

Key Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action of halogenated indoles, this section visualizes key signaling pathways and a general experimental workflow for assessing their biological activity.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_data Data Analysis & Comparison synthesis Synthesis of 3-Halogenated Indole Analogues (Fluoro, Chloro, Bromo, Iodo) characterization Structural Characterization (NMR, Mass Spectrometry) synthesis->characterization cytotoxicity Anticancer/Cytotoxicity Assays (e.g., MTT Assay on Cancer Cell Lines) characterization->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC Determination) characterization->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Kinase, COX, MAO) characterization->enzyme binding Receptor Binding Assays (e.g., Serotonin, GABA Receptors) cytotoxicity->binding pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB) antimicrobial->pathway enzyme->binding sar Structure-Activity Relationship (SAR) Analysis binding->sar pathway->sar comparison Comparative Potency Evaluation (IC50, Ki, MIC values) sar->comparison

A general workflow for the synthesis, screening, and evaluation of halogenated indole analogues.

nfkappab_pathway NF-κB Signaling Pathway Inhibition by Indole Analogues lps LPS/TNF-α tlr4 TLR4/TNFR lps->tlr4 Binds ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB (Inactive Complex) ikk->ikb_nfkb Inhibits Degradation nfkb NF-κB (p65/p50) ikb->ikb_nfkb nucleus Nucleus nfkb->nucleus Translocates nfkb->ikb_nfkb gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Promotes indole Indole Analogue indole->ikk Inhibits

References

Validating the successful synthesis of a target molecule using spectroscopic methods

Author: BenchChem Technical Support Team. Date: December 2025

The successful synthesis of a target molecule is a cornerstone of chemical and pharmaceutical research. However, synthesis is only half the battle; rigorous validation is crucial to confirm that the desired molecular structure has been achieved with a high degree of purity. Spectroscopic methods are the primary tools for this validation, providing a detailed picture of a molecule's structure, connectivity, and composition. This guide compares the most common spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Comparative Overview of Spectroscopic Techniques

Each spectroscopic technique provides a unique piece of the puzzle in structure elucidation.[1] While NMR is unparalleled for determining the detailed bonding framework of a molecule[2][3], Mass Spectrometry is essential for confirming its molecular weight.[2] IR spectroscopy excels at identifying the functional groups present[4][5], and UV-Vis spectroscopy is particularly useful for analyzing compounds with conjugated systems.[2][6] A combination of these methods is typically employed for comprehensive and unambiguous structure validation.[7]

Table 1: Comparison of Key Spectroscopic Methods for Molecular Validation

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Infrared (IR) SpectroscopyUltraviolet-Visible (UV-Vis) Spectroscopy
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.[8]Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[2][9]Measures the absorption of infrared radiation, which causes molecular bonds to vibrate.[5][10]Measures the absorption of UV or visible light, which causes electronic transitions.[3][4]
Information Obtained Detailed molecular structure, atom connectivity, chemical environment of nuclei.[4][11]Molecular weight, molecular formula, structural information from fragmentation patterns.[1][2]Presence or absence of specific functional groups (e.g., C=O, O-H, N-H).[4][12]Presence of conjugated π-systems and chromophores; quantitative concentration.[1][2][6]
Strengths Unrivaled for detailed structural elucidation of molecules in solution.[2][11]High sensitivity and accuracy for molecular weight determination.[13][14]Fast, simple, and provides a characteristic "fingerprint" for a molecule.[10]Excellent for quantitative analysis of conjugated systems; non-destructive.[1][15]
Limitations Lower sensitivity compared to MS, complex spectra for large molecules, requires sample solubility.Can be destructive, may not distinguish between isomers without fragmentation.Provides limited information about the overall molecular skeleton; not all vibrations are IR-active.Provides limited structural information; only applicable to molecules with chromophores.[7]
Sample Amount Typically mg rangeng to pg rangeµg to mg rangeµg to mg range

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for organic chemists, providing a wealth of information about a molecule's carbon-hydrogen framework.[2] By analyzing parameters like chemical shift, integration, and signal splitting, one can piece together the precise structure of a molecule.[7] It is a non-destructive technique that allows for the recovery of the sample.[11]

Data Presentation: ¹H NMR Chemical Shifts

The chemical shift (δ) in ¹H NMR indicates the electronic environment of a proton.

Table 2: Typical ¹H NMR Chemical Shift Ranges for Common Functional Groups

Type of ProtonChemical Shift (δ, ppm)
Alkane (C-H)0.5 - 2.0
Alkyne (≡C-H)2.0 - 3.0
Alkene (=C-H)4.5 - 6.5
Aromatic (Ar-H)6.5 - 8.5
Alcohol (R-O-H)1.0 - 5.0 (variable)
Amine (R-NH₂)1.0 - 5.0 (variable)
Aldehyde (CHO)9.0 - 10.0
Carboxylic Acid (COOH)10.0 - 13.0

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve 1-5 mg of the synthesized compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The deuterated solvent is used to avoid a large solvent signal in the spectrum.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0 ppm and used as a reference point.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). A standard ¹H NMR experiment can take a few minutes to acquire.

  • Processing: After data acquisition, perform a Fourier transform on the raw data (Free Induction Decay - FID) to generate the frequency-domain spectrum.

  • Analysis: Phase the spectrum, calibrate the chemical shift scale using the TMS reference, and integrate the signals to determine the relative ratios of protons. Analyze the splitting patterns to deduce proton connectivity.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight of a compound with very high accuracy.[13][14] It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).[2] The molecular ion peak (M+) directly corresponds to the molecular weight of the synthesized compound.

Data Presentation: Common Adducts in ESI-MS

In Electrospray Ionization (ESI), it is common to observe the molecule of interest (M) associated with different ions (adducts).

Table 3: Common Adducts Observed in Positive Ion Mode ESI-MS

AdductObserved m/z
Protonated Molecule [M+H]⁺MW + 1.0073
Sodiated Adduct [M+Na]⁺MW + 22.9892
Potassiated Adduct [M+K]⁺MW + 38.9632
Ammoniated Adduct [M+NH₄]⁺MW + 18.0338

Experimental Protocol: Acquiring a Mass Spectrum via LC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with liquid chromatography (e.g., acetonitrile, methanol, water).

  • Liquid Chromatography (LC) Separation: Inject the sample into an LC system. The compound of interest is separated from impurities on a chromatographic column before entering the mass spectrometer. This step is crucial for analyzing complex mixtures or impure samples.

  • Ionization: As the compound elutes from the LC column, it enters the mass spectrometer's ion source (e.g., an ESI source). Here, the molecules are ionized, typically by protonation to form [M+H]⁺ ions.[16]

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their m/z ratio.[16]

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak. High-resolution mass spectrometers can provide a molecular formula based on the exact mass measurement.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.[5] When a molecule absorbs IR radiation, its bonds stretch and bend at specific frequencies.[15] The resulting spectrum shows absorption bands that are characteristic of the types of bonds and functional groups within the molecule.[12]

Data Presentation: Characteristic IR Absorption Frequencies

Table 4: Characteristic IR Absorption Frequencies for Common Functional Groups

Functional GroupBondAbsorption Range (cm⁻¹)Intensity
Alcohol/PhenolO-H stretch3200 - 3600Strong, Broad
Carboxylic AcidO-H stretch2500 - 3300Strong, Very Broad
Amine/AmideN-H stretch3300 - 3500Medium, Sharp
AlkaneC-H stretch2850 - 3000Strong, Sharp
Alkene=C-H stretch3000 - 3100Medium, Sharp
Carbonyl (C=O)C=O stretch1670 - 1780Strong, Sharp
AlkyneC≡C stretch2100 - 2260Medium, Sharp

Experimental Protocol: Acquiring an ATR-IR Spectrum

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: Before running the sample, a background spectrum of the empty ATR crystal is recorded. This is done to subtract any signals from the atmosphere (like CO₂ and water vapor).

  • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal.

  • Acquisition: Initiate the scan. The instrument directs a beam of IR radiation through the crystal. The beam penetrates a short distance into the sample, and the detector measures the absorbed radiation.

  • Data Analysis: The instrument's software automatically subtracts the background spectrum from the sample spectrum. The resulting spectrum is analyzed by identifying the positions (in cm⁻¹) and shapes of the absorption bands to determine the functional groups present.[17]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly sensitive to conjugated systems.[18] The wavelength of maximum absorbance (λmax) is related to the extent of conjugation; as the length of the conjugated system increases, the λmax shifts to longer wavelengths (a bathochromic shift).[6][19] This technique is also highly effective for quantitative analysis using the Beer-Lambert Law.[1]

Data Presentation: UV Absorption of Chromophores

Table 5: Approximate λmax Values for Common Chromophores

Chromophore (Example)Electronic Transitionλmax (nm)
Etheneπ → π~170
1,3-Butadieneπ → π~217
Benzeneπ → π~255
Acetone (Ketone)n → π~279
π → π*~188

Experimental Protocol: Acquiring a UV-Vis Spectrum

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, water). The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0 absorbance units.

  • Cuvette Selection: Use a quartz cuvette for measurements in the UV region (below 350 nm) and a glass or plastic cuvette for the visible region.

  • Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer. This "blank" is used to zero the instrument and subtract the absorbance of the solvent and cuvette.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and place it in the spectrophotometer.

  • Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance at each wavelength.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the molar absorptivity (ε) is known, the concentration can be accurately determined using the Beer-Lambert Law (A = εbc).

Visualizing the Validation Workflow

A logical workflow is essential for efficiently using these techniques to confirm the identity and purity of a synthesized molecule. The process typically starts with methods that confirm the presence of the desired product (MS and IR) and then moves to a detailed structural confirmation (NMR).

G cluster_start Synthesis & Workup cluster_initial_check Initial Confirmation cluster_purification Purification cluster_final_validation Detailed Structure & Purity Validation cluster_result Final Result Start Crude Product MS Mass Spectrometry (MS) Start->MS Correct MW? IR IR Spectroscopy Start->IR Correct FGs? Purify Purification (e.g., Chromatography, Recrystallization) MS->Purify IR->Purify NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purify->NMR Purity Check & Structure FinalMS High-Resolution MS NMR->FinalMS Confirm Formula Success Validated Target Molecule NMR->Success UV UV-Vis Spectroscopy (if applicable) FinalMS->UV Confirm Conjugation UV->Success

Caption: Workflow for validating a synthesized molecule.

This diagram illustrates a typical workflow where initial, rapid checks like MS and IR on the crude product confirm the likely presence of the target molecule. Following purification, a detailed structural analysis using NMR and high-resolution MS is performed to provide definitive proof of structure and purity.

G Molecule Target Molecule (Structure & Purity) NMR NMR Spectroscopy - C-H Framework - Atom Connectivity - Stereochemistry NMR->Molecule Provides MS Mass Spectrometry - Molecular Weight - Molecular Formula MS->Molecule Provides IR IR Spectroscopy - Functional Groups IR->Molecule Provides UVVis UV-Vis Spectroscopy - Conjugated System - Concentration UVVis->Molecule Provides

Caption: How different spectroscopic techniques contribute to validation.

This diagram shows the logical relationship between the information provided by each spectroscopic method and the final, comprehensive understanding of the synthesized target molecule's identity and purity. Each technique offers a distinct yet complementary piece of evidence.

References

Head-to-head comparison of different catalytic systems for indole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of the indole scaffold is a cornerstone of modern synthetic chemistry. The indole motif is a privileged structure found in a vast array of pharmaceuticals and biologically active natural products. Consequently, the development of efficient and selective methods for its modification is of paramount importance. This guide provides a head-to-head comparison of prominent catalytic systems employed for indole functionalization, including transition-metal catalysis, organocatalysis, photoredox catalysis, and biocatalysis. The performance of these systems is evaluated based on quantitative data from the literature, with a focus on yield, regio-, and enantioselectivity.

Transition-Metal Catalysis: The Workhorse of Indole Functionalization

Transition-metal catalysis has long been the dominant strategy for the functionalization of indoles, offering a versatile toolkit for a wide range of transformations. Palladium, copper, rhodium, and iridium complexes are among the most extensively studied catalysts. These systems are particularly powerful for C-H activation, allowing for the direct introduction of new functional groups without the need for pre-functionalized substrates.

Palladium-Catalyzed C-2 Arylation

Palladium catalysis is a highly effective method for the direct arylation of indoles, typically favoring the C-2 position. This regioselectivity is often achieved through a proposed electrophilic palladation mechanism, which may involve a C-3 to C-2 migration of the palladium intermediate.

Table 1: Comparison of Catalytic Systems for the C-2 Arylation of N-Methylindole

Catalyst SystemArylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5 mol% Pd(OAc)₂, 10 mol% PPh₃4-IodotolueneCs₂CO₃Dioxane1002485[1]
10 mol% Pd(OAc)₂4-IodotolueneK₂CO₃/H₂ODMA70Not SpecifiedHigh[2]

Experimental Protocol: Palladium-Catalyzed C-2 Arylation of N-Methylindole

A representative procedure for the palladium-catalyzed C-2 arylation of N-methylindole is as follows:

To a flame-dried flask are added Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Cs₂CO₃ (2.0 equiv.). The flask is evacuated and backfilled with argon. Dioxane (solvent), N-methylindole (1.0 equiv.), and the aryl halide (e.g., 4-iodotoluene, 1.2 equiv.) are then added. The reaction mixture is heated at 100 °C for 24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.[1]

Copper-Catalyzed N-Arylation

While palladium catalysts are dominant for C-H arylation, copper-based systems are particularly effective for the N-arylation of indoles, a transformation often referred to as the Ullmann condensation. These reactions typically employ a copper(I) salt in the presence of a ligand.

Table 2: Copper-Catalyzed N-Arylation of Indole with 4-Bromotoluene

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5 mol% CuItrans-N,N'-Dimethyl-1,2-cyclohexanediamineK₃PO₄Toluene1102496[3][4]

Experimental Protocol: Copper-Catalyzed N-Arylation of Indole

A general procedure for the copper-catalyzed N-arylation of indole is as follows:

To a resealable Schlenk tube are added CuI (5 mol%), indole (1.2 equiv.), and K₃PO₄ (2.1 equiv.). The tube is evacuated and backfilled with argon. The aryl halide (e.g., 4-bromotoluene, 1.0 equiv.), the diamine ligand (10-20 mol%), and toluene are added under a stream of argon. The tube is sealed and the mixture is heated at 110 °C for 24 hours. After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a plug of silica gel, and concentrated. The residue is purified by column chromatography.[3][4]

Copper_Catalyzed_N_Arylation cluster_cycle Catalytic Cycle Cu(I)L Cu(I)L Aryl-Cu(III)L Aryl-Cu(III)L Cu(I)L->Aryl-Cu(III)L Oxidative Addition (Ar-X) Indolyl-Cu(III)L Indolyl-Cu(III)L Aryl-Cu(III)L->Indolyl-Cu(III)L Ligand Exchange (Indole-H) Indolyl-Cu(III)L->Cu(I)L Reductive Elimination (N-Aryl Indole) N-Aryl Indole N-Aryl Indole Indolyl-Cu(III)L->N-Aryl Indole Cu(I) Source Cu(I) Source Cu(I) Source->Cu(I)L Ligand Ligand Ligand->Cu(I)L Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->Aryl-Cu(III)L Indole Indole Indole->Indolyl-Cu(III)L

Figure 1: Simplified catalytic cycle for copper-catalyzed N-arylation of indoles.

Organocatalysis: The Metal-Free Approach to Asymmetric Functionalization

Organocatalysis has emerged as a powerful, metal-free alternative for the functionalization of indoles, with a particular strength in asymmetric synthesis. Chiral small organic molecules, such as thioureas, squaramides, and phosphoric acids, can effectively catalyze a variety of transformations, most notably the Friedel-Crafts alkylation.

Enantioselective Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of indoles with electron-deficient olefins, such as nitroalkenes, is a classic C-C bond-forming reaction. Chiral organocatalysts can control the stereochemical outcome of this reaction with high efficiency.

Table 3: Comparison of Organocatalysts for the Enantioselective Friedel-Crafts Alkylation of Indole with trans-β-Nitrostyrene

Catalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
Thiourea (20)Toluene-24728589[5][6]
Squaramide (2)CH₂Cl₂RT327197[7]
Zn(OTf)₂/Bisoxazoline (10)Toluene15119781

Experimental Protocol: Organocatalytic Enantioselective Friedel-Crafts Alkylation

A general procedure for the thiourea-catalyzed enantioselective Friedel-Crafts alkylation of indole is as follows:

To a solution of trans-β-nitrostyrene (0.1 mmol) and the chiral thiourea catalyst (0.02 mmol) in a solvent (100 µL), indole (0.15 mmol) is added at the specified temperature. The reaction is stirred until completion (monitored by TLC). The product is then purified by preparative thin-layer chromatography.[5]

Organocatalytic_FC_Alkylation cluster_activation Catalyst-Substrate Activation Catalyst Catalyst Activated_Complex Activated Electrophile Catalyst->Activated_Complex H-bonding Nitroalkene Nitroalkene Nitroalkene->Activated_Complex Indole Indole Product Product Indole->Product Activated_Complex->Product Nucleophilic Attack by Indole

Figure 2: General workflow for organocatalytic Friedel-Crafts alkylation.

Photoredox Catalysis: A Mild and Green Alternative

Visible-light photoredox catalysis has gained significant traction as a mild and sustainable method for indole functionalization. This approach utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates under ambient conditions.

C-2 Arylation via Photoredox Catalysis

Photoredox catalysis can be employed for the C-2 arylation of indoles using aryl diazonium salts as the aryl source. This metal-free approach offers an alternative to traditional transition-metal-catalyzed methods.

Table 4: Photoredox-Catalyzed C-2 Arylation of N-Boc-Indole

Photocatalyst (mol%)Arylating AgentBaseSolventLight SourceTime (h)Yield (%)Reference
Eosin Y (1)4-Chlorobenzenediazonium tetrafluoroborateNa₂HPO₄MeCN/H₂OGreen LED1257[1]

Experimental Protocol: Photoredox-Catalyzed C-2 Arylation

A representative procedure for the photoredox-catalyzed C-2 arylation is as follows:

In a vial, N-Boc-indole (1.0 equiv.), the aryldiazonium salt (1.5 equiv.), Eosin Y (1 mol%), and Na₂HPO₄ (2.0 equiv.) are dissolved in a mixture of MeCN and water. The vial is sealed and irradiated with a green LED lamp at room temperature for 12 hours. The reaction mixture is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product is purified by column chromatography.[1]

Photoredox_Arylation cluster_cycle Photocatalytic Cycle PC Photocatalyst PC* Excited PC PC->PC* hv (Light) PC_oxidized Oxidized PC PC*->PC_oxidized SET to Aryl Diazonium Aryl_Radical Ar• PC*->Aryl_Radical PC_oxidized->PC SET from Indole Radical Cation Aryl_Diazonium Ar-N₂⁺ Aryl_Diazonium->Aryl_Radical -N₂ Indole_Radical_Cation Indole•⁺ Aryl_Radical->Indole_Radical_Cation + Indole Indole Indole Arylated_Indole Arylated_Indole Indole_Radical_Cation->Arylated_Indole -H⁺

Figure 3: Simplified mechanism of photoredox-catalyzed C-2 arylation of indole.

Biocatalysis: The Green and Highly Selective Approach

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild, environmentally friendly conditions. For indole functionalization, enzymes such as methyltransferases can provide exquisite control over regio- and stereoselectivity.

Enantioselective C-3 Methylation

The SAM-dependent methyltransferase PsmD from Streptomyces griseofuscus is a key enzyme in the biosynthesis of physostigmine and can be used for the enantioselective methylation at the C-3 position of various indole derivatives, leading to the formation of the pyrroloindole moiety.

Table 5: Biocatalytic C-3 Methylation of an Indole Substrate

EnzymeCofactorTemp. (°C)Time (h)Conversion (%)Isolated Yield (%)ee (%)Reference
PsmDSAM (with recycling system)3516>9954>99[8]

Experimental Protocol: Biocatalytic Indole Methylation

A preparative scale enzymatic methylation can be performed as follows:

The reaction is carried out with the indole substrate (e.g., 50 mg) at 35 °C in a buffered solution (pH 7.5) containing EDTA. A SAM cofactor recycling system is employed, which includes a halide methyltransferase (CtHMT), methyl iodide (MeI), and S-adenosyl homocysteine (SAH). The PsmD enzyme (either as purified protein or cell-free extract) is added to the mixture. The reaction is incubated until full conversion of the substrate is observed by HPLC. The product is then extracted and purified.

Biocatalytic_Methylation Enzyme_Substrate_Complex PsmD-Indole-SAM Complex PsmD PsmD Enzyme_Substrate_Complex->PsmD Methylated_Indole Methylated_Indole Enzyme_Substrate_Complex->Methylated_Indole Methyl Transfer SAH SAH Enzyme_Substrate_Complex->SAH PsmD->Enzyme_Substrate_Complex Indole Indole Indole->Enzyme_Substrate_Complex SAM SAM SAM->Enzyme_Substrate_Complex

Figure 4: Simplified representation of enzymatic indole methylation.

Conclusion

The choice of a catalytic system for indole functionalization depends heavily on the desired transformation, the required level of selectivity, and considerations of cost and environmental impact.

  • Transition-metal catalysis , particularly with palladium and copper, remains the most versatile and widely used approach, offering a broad scope for C-H functionalization and cross-coupling reactions.

  • Organocatalysis provides a powerful metal-free alternative, excelling in asymmetric synthesis and offering mild reaction conditions.

  • Photoredox catalysis is a rapidly growing field that enables novel transformations under exceptionally mild conditions, often with high selectivity.

  • Biocatalysis represents the ultimate in "green" chemistry, providing unparalleled chemo-, regio-, and stereoselectivity, although substrate scope can be a limitation.

For researchers and professionals in drug development, a thorough understanding of the strengths and weaknesses of each catalytic system is crucial for the efficient and selective synthesis of novel indole-based compounds. The data and protocols presented in this guide offer a starting point for navigating this complex and dynamic field of research.

References

In-silico molecular docking comparison of bromoindole derivatives with a target protein

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational analysis of bromoindole derivatives reveals their promising potential as inhibitors of key protein targets in cancer and fungal diseases. This guide provides a comparative overview of their in-silico molecular docking performance against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), fungal enzymes Succinate Dehydrogenase (SDH) and Catalase (MfCat2), and Tubulin, offering valuable insights for researchers and drug development professionals.

This comparative guide synthesizes data from multiple studies to present a clear picture of how various bromoindole derivatives interact with these critical biological targets at a molecular level. Through detailed data tables, experimental protocols, and workflow visualizations, we explore the binding affinities and potential inhibitory mechanisms of these compounds, paving the way for future drug design and development.

Unveiling Binding Affinities: A Comparative Data Analysis

The efficacy of a potential drug molecule is often initially assessed by its binding affinity to its target protein. In in-silico molecular docking studies, this is typically represented by a docking score or binding energy, with more negative values indicating a stronger interaction. The following tables summarize the binding affinities of various bromoindole derivatives against their respective protein targets, as reported in recent scientific literature.

Targeting Angiogenesis: Bromoindole Derivatives and VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established strategy in cancer therapy.

Bromoindole DerivativePDB IDDocking Score/Binding Energy (kcal/mol)Reference CompoundReference Compound Score (kcal/mol)
5-bromo-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide4ASD-8.76Sorafenib-8.50
5-bromo-N'-(4-chlorobenzylidene)-1H-indole-2-carbohydrazide4ASD-7.33Sorafenib-8.50
5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide4ASD-8.21Sorafenib-8.50
5-bromo-N'-(furan-2-ylmethylene)-1H-indole-2-carbohydrazide4ASD-7.78Sorafenib-8.50

Table 1: In-silico docking scores of 5-bromoindole-2-carboxylic acid hydrazone derivatives against the VEGFR-2 tyrosine kinase domain.[1]

Disrupting Cell Proliferation: Bromoindole Derivatives and EGFR

The Epidermal Growth Factor Receptor (EGFR) is another crucial target in oncology. Its overactivation can lead to uncontrolled cell proliferation and is implicated in various cancers.

Bromoindole DerivativePDB IDDocking Score/Binding Energy (kcal/mol)Reference CompoundReference Compound Score (kcal/mol)
Compound 3a (a 5-bromoindole-2-carbothioamide derivative)2J6M-9.12Erlotinib-8.75
Compound 3b (a 5-bromoindole-2-carbothioamide derivative)2J6M-8.98Erlotinib-8.75
Compound 3f (a 5-bromoindole-2-carbothioamide derivative)2J6M-8.85Erlotinib-8.75
Compound 7 (a 5-bromoindole-2-triazole derivative)2J6M-8.90Erlotinib-8.75

Table 2: In-silico docking scores of 5-bromoindole-2-carboxylic acid derivatives against the EGFR tyrosine kinase domain.[2][3]

Combating Fungal Pathogens: Bromoindole Derivatives Against Fungal Enzymes

Bromoindole derivatives have also shown potential as antifungal agents. Molecular docking studies have explored their interactions with essential fungal enzymes like Succinate Dehydrogenase (SDH) and Catalase (MfCat2).

Bromoindole DerivativeTarget EnzymePDB IDDocking Score (kcal/mol)
6-bromoindoleSDH2FBW-8.960
3-acetyl-6-bromoindoleSDH2FBW-7.895
6-bromoindoleMfCat2N/A-7.531
3-acetyl-6-bromoindoleMfCat2N/A-9.722
1-(6-bromo-1H-indol-3-yl)-2-methylpropan-1-oneMfCat2N/A-9.578

Table 3: In-silico docking scores of 3-acyl-6-bromoindole derivatives against fungal enzymes SDH and MfCat2.[4]

Targeting the Cytoskeleton: Bromoindole Derivatives and Tubulin

Tubulin is a key component of the cellular cytoskeleton, and its polymerization is essential for cell division. Tubulin inhibitors are a major class of anticancer drugs.

Bromoindole DerivativePDB IDIn-vitro IC50 (µM) against A549 cellsIn-vitro IC50 (µM) against HeLa cells
Compound 5e1TUB9.9412.89
Compound 5f1TUB5.037.95
Compound 5g1TUB2.728.74
Compound 5h1TUB3.2610.72

Table 4: In-vitro cytotoxicity of 7-acetamido-2-aryl-5-bromo-3-trifluoroacetylindoles, which were subjected to molecular docking against tubulin.[5][6] (Note: Specific docking scores were not provided in a comparable table format in the source material, but compound 5g was highlighted as the most active and its binding interactions were analyzed).

The "How-To": A Look at the Experimental Protocols

The accuracy and reliability of in-silico molecular docking studies are heavily dependent on the methodologies employed. Below are generalized protocols based on the software commonly used in the cited research.

General In-Silico Molecular Docking Workflow

A typical molecular docking experiment follows a structured workflow, from preparing the necessary molecules to analyzing the final results.

G General In-Silico Molecular Docking Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB Download, Water Removal, Adding Hydrogens) grid_gen Grid Box Generation (Defining the Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking Molecular Docking Simulation ligand_prep->docking grid_gen->docking pose_analysis Pose Analysis and Scoring (Binding Energy Calculation) docking->pose_analysis interaction_analysis Interaction Analysis (Identifying Key Residues and Bond Types) pose_analysis->interaction_analysis

Caption: A generalized workflow for in-silico molecular docking.

Protein and Ligand Preparation

Protein Preparation:

  • The three-dimensional crystal structure of the target protein is typically retrieved from the Protein Data Bank (PDB).

  • Non-essential water molecules, co-crystallized ligands, and ions are removed from the protein structure.

  • Missing hydrogen atoms are added to the protein, and the structure is optimized to correct for any missing atoms or residues.

  • The protein is then subjected to energy minimization using a suitable force field (e.g., CHARMM, MMFF94) to relieve any steric clashes and achieve a low-energy conformation.

Ligand Preparation:

  • The 2D structures of the bromoindole derivatives are drawn using chemical drawing software.

  • These 2D structures are converted into 3D structures.

  • Hydrogen atoms are added, and the ligands are assigned appropriate charges.

  • The 3D structures of the ligands are then subjected to energy minimization to obtain their most stable conformation.

Molecular Docking using AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking.[7]

  • Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking process. The dimensions and center of the grid box are crucial parameters.

  • Docking Simulation: The prepared ligands and the grid parameter file are used as inputs for the Vina software. Vina then explores different conformations and orientations of the ligand within the defined grid box, calculating the binding affinity for each pose.

  • Analysis of Results: Vina outputs a set of docked poses for each ligand, ranked by their binding affinity scores. The pose with the most negative binding energy is typically considered the most favorable. Further analysis involves visualizing the interactions between the ligand and the protein's active site residues.

Molecular Docking using Schrödinger Suite

The Schrödinger software suite offers a comprehensive set of tools for molecular modeling, including the Glide program for docking.[8]

  • Protein Preparation Wizard: This tool is used to prepare the protein by adding hydrogens, assigning bond orders, creating disulfide bonds, and performing a restrained energy minimization.

  • Receptor Grid Generation: A grid is generated around the active site of the prepared protein. The size of the grid is defined based on the co-crystallized ligand or by identifying the binding pocket.

  • LigPrep: This module is used to prepare the ligands by generating different ionization states, tautomers, and stereoisomers, followed by energy minimization.

  • Glide Docking: The prepared ligands are docked into the receptor grid using different precision modes (e.g., HTVS, SP, XP). Glide calculates the docking score (GlideScore) for each pose.

  • Pose Analysis: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the protein's active site.

Signaling Pathways: The Bigger Picture

The protein targets discussed in this guide are part of complex signaling pathways that regulate cellular processes. Understanding these pathways provides context for the potential downstream effects of inhibiting these targets with bromoindole derivatives.

VEGFR-2 Signaling Pathway

VEGFR-2 activation by its ligand, VEGF, triggers a cascade of downstream signaling events that ultimately lead to angiogenesis.

G VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf RAS->RAF PKC->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis mTOR->Angiogenesis

Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.

EGFR Signaling Pathway

EGFR signaling is crucial for normal cell growth and differentiation, but its dysregulation is a hallmark of many cancers.

G EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg RAS RAS GRB2_SOS->RAS AKT Akt PI3K->AKT PKC PKC PLCg->PKC RAF Raf RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Overview of the EGFR signaling pathway promoting cell growth.

Conclusion

The in-silico molecular docking studies presented in this guide strongly suggest that bromoindole derivatives are a versatile class of compounds with the potential to interact with and inhibit a range of important protein targets. The favorable binding energies observed for specific derivatives against VEGFR-2, EGFR, fungal enzymes, and tubulin highlight their promise as scaffolds for the development of new anticancer and antifungal agents.

While in-silico results provide a valuable starting point, it is crucial to note that they are predictive in nature. Further in-vitro and in-vivo studies are necessary to validate these computational findings and to fully elucidate the therapeutic potential of these bromoindole derivatives. This guide serves as a valuable resource for researchers in the field, providing a comparative framework to inform the selection and optimization of bromoindole-based compounds for further investigation.

References

Comparative study of the reactivity of different positions on the indole ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone heterocyclic motif in a vast array of natural products, pharmaceuticals, and functional materials. Understanding the distinct reactivity of each position on its bicyclic structure is paramount for the strategic design of synthetic routes and the development of novel molecular entities. This guide provides an objective comparison of the reactivity at the N1, C2, C3, and benzene-ring (C4-C7) positions, supported by experimental data and detailed protocols.

Overview of Indole Reactivity

Indole's chemical behavior is dominated by the electron-rich nature of its pyrrole ring, which makes it highly susceptible to electrophilic attack. The lone pair of electrons on the nitrogen atom is delocalized into the π-system, significantly increasing the electron density, particularly at the C3 position.[1][2][3] Consequently, the reactivity of the indole ring is not uniform. The general hierarchy for electrophilic substitution is C3 >> C2 > C6 > C4 > C7 > C5. However, this order can be manipulated by reaction conditions and the presence of substituents.

Reactivity can be broadly categorized as follows:

  • Electrophilic Aromatic Substitution: The most common reaction type for indoles.

  • Reactivity at Nitrogen (N1): Involving the acidic N-H proton.

  • Reactivity at Carbon-2 (C2): Exploiting the acidity of the C2-H proton.

  • Nucleophilic Substitution: A less common reaction pathway that often requires specialized conditions.

  • Reactions on the Benzene Ring (C4-C7): Generally requires harsh conditions or directing groups.

Electrophilic Aromatic Substitution: A Tale of Two Carbons (C3 vs. C2)

The most reactive position on the indole ring for electrophilic aromatic substitution is overwhelmingly the C3 position.[4][5] It is estimated to be 10¹³ times more reactive than a single position on benzene.[4][5]

Why C3? The preference for C3 attack is rooted in the stability of the resulting cationic intermediate (the sigma complex). When an electrophile attacks at C3, the positive charge can be delocalized over the N1 and C2 atoms without disrupting the aromaticity of the fused benzene ring.[6] In contrast, attack at the C2 position leads to an intermediate where delocalization of the positive charge necessitates the disruption of the benzene ring's aromatic sextet, a significantly less stable arrangement.[6][7][8]

If the C3 position is already substituted, electrophilic attack will then typically occur at the C2 position.[9][10]

Caption: Reaction pathway for electrophilic attack at C3 vs. C2.

Reactions on the Benzene Moiety Electrophilic substitution on the carbocyclic (benzene) ring is generally observed only when the N1, C2, and C3 positions are blocked.[4] Under strongly acidic conditions that can exhaustively protonate the C3 position, the pyrrole ring becomes deactivated, and electrophilic attack can be directed to the benzene ring, with C5 being the most common site of substitution.[5] Achieving site-selectivity on the C4-C7 positions often requires the installation of directing groups.[11]

Data Presentation: Comparative Reactivity

The following tables summarize key quantitative data regarding the reactivity of different positions on the indole ring.

Table 1: Hierarchy of Positional Reactivity

Reaction Type Most Reactive Position General Order of Reactivity Notes
Electrophilic Substitution C3 C3 >> C2 > Benzene Ring (C4-C7) C3 is vastly more reactive due to stable intermediate formation.[4][6]
Deprotonation (Acidity) N1 N1-H > C2-H > Other C-H The N-H proton is significantly more acidic than any C-H proton.[1][4]
Metalation (with Strong Base) C2 (on N-protected indole) C2 > Other C-H After N-protection, C2 is the preferred site for lithiation.[4]

| Nucleophilic Substitution | C3 | C3 (with umpolung) > Other positions | Generally unfavorable; requires activation to make the ring electrophilic.[12][13] |

Table 2: Acidity of Protons on the Indole Ring

Position Proton pKa Conditions Reference
N1 N-H ~16.2 (in water) [4]
N1 N-H 21.0 (in DMSO) [4]
C3 C-H (of protonated indole) -3.6 (pKa of the conjugate acid) [4][5]

| C2 | C-H | ~35-38 | (Estimated in non-aqueous media) |[1] |

Table 3: Regioselectivity of Common Electrophilic Substitution Reactions

Reaction Reagents Primary Position of Attack Typical Yield Notes
Vilsmeier-Haack Formylation POCl₃, DMF C3 >95% Occurs exclusively at C3, even at room temperature.[4]
Mannich Reaction CH₂O, Dimethylamine, Acetic Acid C3 High Produces 3-(dimethylaminomethyl)indole ("gramine").[3][7]
Alkylation Methyl Iodide, DMF, 80°C C3 Good Initially forms 3-methylindole.[3]
Nitration HNO₃, Acetic Anhydride C3 Variable Can be complex; side reactions are common.[14][15]

| Halogenation (e.g., Bromination) | N-Bromosuccinimide (NBS) | C3 | High | Can lead to oxidation to oxindole if not controlled.[4] |

Reactivity at the N1 and C2 Positions

While C3 is the kinetic hub for electrophilic attack, the N1 and C2 positions possess unique reactivities that are synthetically crucial.

N1-H Acidity and Nucleophilicity The N-H proton is the most acidic proton in the molecule.[4] Deprotonation with a strong base (e.g., NaH, n-BuLi) generates the indolide anion. This anion's subsequent reaction with electrophiles is interestingly dependent on the counterion.[4]

  • Ionic Salts (Na⁺, K⁺): The hard nature of these cations leads to a more ionic N-metal bond, and reaction with electrophiles occurs preferentially at the N1 position .

  • Covalent Complexes (Mg²⁺, Zn²⁺): More covalent M-N bonds favor reaction at the soft C3 position .[4]

C2-H Acidity and Lithiation After the N-H proton, the proton at C2 is the next most acidic.[1][4] While direct deprotonation of C2 is difficult, it can be achieved reliably by first protecting the nitrogen (e.g., as a tosyl, Boc, or phenylsulfonyl derivative). Treatment of an N-protected indole with a strong organolithium base like n-butyl lithium (n-BuLi) or lithium diisopropylamide (LDA) results in selective deprotonation and lithiation exclusively at the C2 position.[4] This C2-lithiated indole is a powerful nucleophile that can react with a wide range of electrophiles, providing a key route to 2-substituted indoles.

Reactivity_Control cluster_conditions Reaction Conditions cluster_outcomes Primary Reaction Site start Indole Substrate cond1 Standard Electrophile (e.g., Vilsmeier, Mannich) start->cond1 cond2 Strong Base (e.g., NaH) + Electrophile start->cond2 cond3 N-Protection, then Strong Base (e.g., n-BuLi) + Electrophile start->cond3 cond4 Strongly Acidic (C3 protonated) start->cond4 out1 C3 Substitution cond1->out1 Kinetic Preference out2 N1 Substitution cond2->out2 Anion Formation out3 C2 Substitution cond3->out3 Directed Metalation out4 C5/Benzene Ring Substitution cond4->out4 Pyrrole Ring Deactivation

Caption: Control of regioselectivity based on reaction conditions.

Experimental Protocols

Detailed methodologies for key transformations are provided below.

Protocol 1: Vilsmeier-Haack Formylation at C3

  • Objective: To synthesize Indole-3-carboxaldehyde, demonstrating the high regioselectivity for the C3 position.

  • Reagents: Indole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium hydroxide (NaOH) solution.

  • Procedure:

    • In a flask cooled to 0°C, slowly add POCl₃ (1.1 eq) to anhydrous DMF (3 eq) with stirring to form the Vilsmeier reagent.

    • Maintain the temperature at 0°C and add a solution of indole (1.0 eq) in DMF dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until TLC analysis indicates completion.

    • Carefully pour the reaction mixture onto crushed ice.

    • Basify the aqueous solution by slowly adding 2M NaOH solution until pH > 9.

    • The product, Indole-3-carboxaldehyde, will precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, and dry. Recrystallize from ethanol/water if necessary.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and melting point to confirm structure and purity. The yield is typically >95%.

Protocol 2: Directed Lithiation and Alkylation at C2

  • Objective: To synthesize 1-(Phenylsulfonyl)-2-methylindole, demonstrating functionalization at the C2 position.

  • Reagents: Indole, Sodium hydride (NaH), Benzenesulfonyl chloride, Tetrahydrofuran (THF), n-Butyl lithium (n-BuLi), Methyl iodide (CH₃I).

  • Procedure:

    • N-Protection: Dissolve indole (1.0 eq) in anhydrous THF. Add NaH (1.1 eq, 60% dispersion in oil) portion-wise at 0°C. Stir for 30 minutes. Add benzenesulfonyl chloride (1.1 eq) and stir at room temperature overnight. Quench with water and extract the N-protected indole with ethyl acetate. Purify by column chromatography.

    • C2-Lithiation: Dissolve the purified 1-(phenylsulfonyl)indole (1.0 eq) in anhydrous THF and cool to -78°C under an inert atmosphere (N₂ or Ar).

    • Add n-BuLi (1.1 eq, solution in hexanes) dropwise. Stir at -78°C for 1 hour. A color change indicates the formation of the C2-lithiated species.

    • Alkylation: Add methyl iodide (1.2 eq) dropwise at -78°C. Allow the mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Analysis: Confirm the structure of the 2-methylated product via NMR and mass spectrometry.

Experimental_Workflow sub 1. Substrate Preparation (e.g., N-Protection) reac 2. Reaction (e.g., Lithiation, Electrophilic Attack) sub->reac Add Reagents (Controlled Temp) work 3. Workup (Quenching, Extraction) reac->work Quench Reaction puri 4. Purification (Chromatography, Recrystallization) work->puri Isolate Crude Product char 5. Characterization (NMR, MS, MP) puri->char Obtain Pure Product

References

Bridging the Gap: A Guide to Cross-Validating Experimental Findings with Computational Chemistry Predictions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery, the integration of computational chemistry with experimental validation has become indispensable for accelerating the identification and optimization of novel therapeutic agents. This guide provides a framework for the cross-validation of in silico predictions with in vitro experimental data, ensuring a more robust and efficient drug development pipeline. By objectively comparing predicted and measured activities, researchers can gain greater confidence in their models and make more informed decisions about which candidate compounds to advance.

This guide will walk through the methodologies for both computational prediction and experimental validation, present data in a clear, comparative format, and visualize the integrated workflow and a key signaling pathway to illustrate these critical relationships.

Data Presentation: Computational Predictions vs. Experimental Observations

A direct comparison of computational predictions and experimental results is crucial for validating in silico models. The following tables showcase how to present this data clearly, using docking scores as a measure of predicted binding affinity and IC50 values from enzymatic assays as a measure of experimental inhibitory potency. A lower docking score generally indicates a more favorable predicted binding interaction, while a lower IC50 value signifies a more potent inhibitor.[1][2][3][4]

Table 1: Cross-Validation of Predicted and Experimental Inhibition of Human Neutrophil Elastase (HNE)

Compound IDComputational Prediction (Docking Score, kcal/mol)Experimental Result (IC50, µM)
Compound A-8.515.2
Compound B-9.28.7
Compound C-7.825.1
Compound D-9.85.4
Control Inhibitor -10.1 2.1

Table 2: Comparison of In Silico Predictions and In Vitro Activity for Novel Kinase Inhibitors

Compound IDPredicted Binding Affinity (kcal/mol)In Vitro Kinase Inhibition (IC50, µM)Ligand Efficiency
ISR-03-7.943.90.31
ISR-05-8.224.20.35
A1-6.81200.28
B1-7.5450.33
C2-7.1980.29

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable validation. Below are methodologies for two common assays used to validate computational predictions in drug discovery.

Enzyme Inhibition Assay Protocol

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.[5][6][7]

1. Materials and Reagents:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Test compounds (inhibitors) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP (if the enzyme is a kinase)

  • 96-well microplates

  • Microplate reader

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM, diluted down to the nanomolar range.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, the target enzyme at a predetermined optimal concentration, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (and ATP for kinases).

  • Signal Detection: Measure the reaction progress over time using a microplate reader. The detection method will depend on the assay format (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand (test compound) to a protein (target).[5][8][9]

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Ligand (purified target protein)

  • Analyte (test compound)

  • Activation and blocking solutions (e.g., EDC/NHS, ethanolamine)

2. Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a pulse of EDC/NHS.

    • Inject the purified target protein (ligand) in the immobilization buffer over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the test compound (analyte) in the running buffer.

    • Inject the analyte dilutions over the sensor surface at a constant flow rate, starting with the lowest concentration.

    • Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.

  • Surface Regeneration: Between analyte injections, inject a regeneration solution to remove the bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Record the sensorgrams for each analyte concentration.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Mandatory Visualizations

Integrated Drug Discovery Workflow

The following diagram illustrates the iterative workflow between computational chemistry and experimental validation in a typical drug discovery project.

G cluster_comp Computational Chemistry cluster_exp Experimental Validation a Target Identification & Validation b Virtual Screening (Docking, Pharmacophore) a->b Protein Structure c Hit Identification b->c Ranked Compounds e Hit Confirmation (Binding & Enzyme Assays) c->e Top Candidates d Lead Optimization (In Silico ADMET) d->b Iterative Design f In Vitro ADMET Assays d->f Optimized Leads e->d Validated Hits g In Vivo Studies f->g Promising Candidates

Caption: Iterative workflow integrating computational and experimental approaches in drug discovery.

EGFR-ERK Signaling Pathway in Cancer

Understanding the signaling pathways involved in a disease is critical for target identification. The diagram below depicts a simplified Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-Regulated Kinase (ERK) signaling pathway, a common target in cancer drug discovery.[6][7][10][11][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Simplified EGFR-ERK signaling pathway, a key target for cancer therapeutics.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-1H-indole-6-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Bromo-1H-indole-6-carboxylic acid is essential for ensuring the safety of laboratory personnel and protecting the environment. This guide provides a detailed, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively. Given its chemical structure as a halogenated organic compound and a carboxylic acid, it must be treated as hazardous waste.

Hazard Profile and Safety Precautions

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are necessary.[3]

  • Body Protection: A lab coat or apron is required to prevent skin contact.[4][5]

  • Respiratory Protection: When handling the solid form, especially if dust may be generated, a NIOSH/MSHA-approved respirator is recommended. All handling should occur in a well-ventilated area, preferably a chemical fume hood.[3][4][5]

Step-by-Step Disposal Protocol

The primary disposal route for this compound is through an approved hazardous waste disposal facility.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]

1. Waste Segregation:

  • Proper segregation is crucial to prevent dangerous chemical reactions.[5]

  • Collect waste this compound separately from other waste streams.[8]

  • As a halogenated organic compound, it must be placed in a designated halogenated organic waste container.[9][10][11]

  • Do not mix this waste with non-halogenated organic solvents, strong acids or bases, heavy metals, or other incompatible materials.[9][12]

2. Waste Collection and Containerization:

  • Use a designated, compatible, and properly sealed container for waste collection. The container must be in good condition, leak-proof, and have a secure cap.[4][8][11]

  • If the compound is in a solid form, collect it and any contaminated materials (e.g., weighing paper, gloves) in a designated solid waste container.

  • If dissolved in a solvent, collect it in a liquid waste container compatible with the solvent. Ensure the container is designated for halogenated organic liquid waste.[11]

3. Labeling:

  • All hazardous waste containers must be clearly labeled as soon as the first drop of waste is added.[11][12]

  • The label must include:

    • The words "Hazardous Waste".[5][12]

    • The full chemical name: "this compound". Do not use abbreviations.[11]

    • The specific hazards (e.g., "Irritant," "Toxic").[5]

    • The accumulation start date.[5]

    • The name of the principal investigator and the laboratory location.[5]

4. Temporary Storage:

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][9]

  • The SAA should have secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[5]

  • Keep the waste container tightly closed at all times, except when adding waste.[5][8][9][11]

5. Arranging for Disposal:

  • Once the waste container is full (a common guideline is ¾ full) or has reached the maximum accumulation time set by your institution, arrange for its collection.[5][9]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[4]

Summary of Disposal and Safety Information

CategoryGuideline
Chemical Classification Halogenated Organic Compound, Carboxylic Acid (Hazardous Waste)
Primary Disposal Route Licensed Hazardous Waste Incineration Facility.[10]
Prohibited Disposal Do not dispose of down the drain or in regular trash.[4][5]
Waste Segregation Collect in a designated "Halogenated Organic Waste" container. Keep separate from non-halogenated waste, acids, bases, and heavy metals.[9][10][12]
Container Requirements Compatible material, leak-proof, tightly sealed screw cap, and in good condition.[8][11]
Labeling Requirements "Hazardous Waste," full chemical name, hazard warnings, accumulation start date, and generator information.[5][12]
Required PPE Chemical safety goggles, chemical-resistant gloves, lab coat. Use a respirator and fume hood when handling solids.[3][4]
Spill Cleanup Absorb with inert material, collect in a sealed container for disposal, and decontaminate the area. Avoid generating dust for solid spills.[3][7][9][13]

Experimental Protocols

Accidental Spill Response Protocol:

In the event of a spill, the following steps should be taken to ensure safe cleanup and containment:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate unnecessary personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

  • Control Ignition Sources: Remove any potential sources of ignition from the area.[3][7]

  • Contain the Spill: Prevent the spill from spreading and from entering drains or waterways.[7][13]

  • Absorb and Collect:

    • For solid spills: Carefully sweep or vacuum the material, avoiding the generation of dust.[3][13]

    • For solutions: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a universal chemical binder.[3][9]

  • Package for Disposal: Place all contaminated materials (absorbent, gloves, etc.) into a suitable, sealed, and properly labeled container for hazardous waste disposal.[3][9][13]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[3]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Required PPE (Goggles, Gloves, Lab Coat) B Handle in a Fume Hood A->B C Generate Waste (Solid or in Solution) B->C D Segregate as 'Halogenated Organic Waste' C->D Crucial Step Spill Accidental Spill C->Spill E Collect in a Compatible, Labeled Container D->E F Keep Container Tightly Closed E->F G Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment F->G H Container is Full or Accumulation Time Limit Reached G->H I Contact EHS or Licensed Waste Contractor for Pickup H->I J Dispose via Approved Hazardous Waste Facility I->J Spill_Proc Follow Spill Response Protocol Spill->Spill_Proc If Occurs Spill_Proc->E Collect Waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromo-1H-indole-6-carboxylic Acid

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data from similar brominated indole compounds, it should be treated as a substance that can cause skin, eye, and respiratory irritation. Ingestion or inhalation may be harmful.[1][2][3] The following personal protective equipment is mandatory when handling this compound.

Body PartRequired PPESpecifications & Remarks
Eyes/Face Safety Goggles & Face ShieldGoggles must be tight-fitting and compliant with EN 166 (EU) or NIOSH (US) standards. A face shield provides additional protection against splashes.[1][4][5][6]
Skin Chemical-resistant Gloves & Lab CoatNitrile or butyl rubber gloves are recommended. A long-sleeved, flame-retardant lab coat is essential to prevent skin contact.[1][4][5][6]
Respiratory NIOSH/MSHA Approved RespiratorA respirator is necessary when engineering controls are insufficient, if exposure limits are exceeded, or if dust is generated.[1][5][6]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound throughout your experimental workflow.

  • Preparation and Engineering Controls :

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[4][7][8]

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][6]

    • Before starting, inspect all PPE for integrity.

  • Handling the Compound :

    • Avoid direct contact with skin, eyes, and clothing.[4][7][8]

    • Minimize the generation of dust.[4][6][8] Use techniques such as gentle scooping rather than pouring, if possible.

    • Do not eat, drink, or smoke in the designated work area.[7][8][9]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[2][7]

    • Decontaminate all work surfaces and equipment after use.

    • Store the chemical in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[1][4][7]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material, including unused product and contaminated disposables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.[10]

  • Labeling and Storage :

    • The waste container must be appropriately labeled with the chemical name and associated hazards.

    • Store the waste container in a designated, secure area away from general laboratory traffic.

  • Disposal Procedure :

    • Dispose of the chemical waste through an approved hazardous waste disposal facility.[1][2][7][10]

    • Do not dispose of this material down the drain or in the regular trash.[8][10]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for waste pickup.[10]

Workflow Visualization

The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.

cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Workspace handle2->post1 disp1 Collect Waste handle2->disp1 post2 Remove PPE post1->post2 post3 Wash Hands post2->post3 disp3 Store for Pickup post3->disp3 disp2 Label Waste Container disp1->disp2 disp2->disp3

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.